molecular formula C4H4N2S2 B1601892 Thiazole-2-carbothioic acid amide CAS No. 60758-41-0

Thiazole-2-carbothioic acid amide

Cat. No.: B1601892
CAS No.: 60758-41-0
M. Wt: 144.2 g/mol
InChI Key: XDORZTKINJTHOT-UHFFFAOYSA-N
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Description

Thiazole-2-carbothioic acid amide is a useful research compound. Its molecular formula is C4H4N2S2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORZTKINJTHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569434
Record name 1,3-Thiazole-2-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-41-0
Record name 1,3-Thiazole-2-carbothioamide
Source EPA DSSTox
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Record name 1,3-thiazole-2-carbothioamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiazole-2-carbothioic acid amide, also known as 2-Thiazolecarbothioamide, is a heterocyclic organic compound featuring a core thiazole ring substituted at the 2-position with a carbothioamide group. This molecule serves as a versatile building block in medicinal and agricultural chemistry.[1] Its unique structural arrangement imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents and agrochemicals.[1][2]

Molecular Structure and Physicochemical Properties

This compound is characterized by a five-membered aromatic thiazole ring containing one sulfur and one nitrogen atom, with a thioamide functional group (-C(=S)NH₂) attached to the carbon atom positioned between the heteroatoms (C2).

The presence of the electron-rich thiazole ring and the reactive thioamide group defines the molecule's chemical behavior. The thiazole nucleus is a key pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The thioamide group is a bioisostere of the amide group and is often employed in drug design to modulate properties like solubility, stability, and receptor binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1,3-thiazole-2-carbothioamide
Synonyms 2-Thiazolecarbothioamide[1]
CAS Number 60758-41-0[1]
Molecular Formula C₄H₄N₂S₂[1]
Molecular Weight 144.22 g/mol [1]
Appearance Yellow solid[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Characterization

Conceptual Synthesis Protocol: Thionation of 2-Cyanothiazole

The conversion of a nitrile to a thioamide (thionation) is the key synthetic step. This can be achieved using various thionating agents. A common and effective method involves the use of hydrogen sulfide (H₂S) or its solid surrogates.

Principle of the Reaction: The reaction proceeds via the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile group. This transformation is often catalyzed by a base, such as an amine, which activates the H₂S or facilitates the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-cyanothiazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine. The choice of solvent is critical to ensure the solubility of the starting material and to facilitate the reaction with the gaseous or solid thionating agent.

  • Addition of Base and H₂S Source: Add a catalytic amount of a suitable base, such as triethylamine or pyridine (which can also serve as the solvent). Introduce the sulfur source. This can be done by bubbling hydrogen sulfide gas through the solution or by adding a solid H₂S equivalent like sodium hydrosulfide (NaSH).[3] Using a solid source is often preferred for safety and ease of handling.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting nitrile and the formation of the product.

  • Workup and Isolation: Upon completion, the reaction is typically quenched by pouring the mixture into water. This precipitates the crude product, as thioamides are generally less soluble in water than their nitrile precursors.

  • Purification: The precipitated solid is collected by filtration, washed with water to remove residual solvent and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard battery of spectroscopic and analytical techniques would be employed. This workflow represents a self-validating system, where each analysis provides complementary information to build a complete structural picture.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Cyanothiazole reagents H₂S or equivalent Base (e.g., Triethylamine) Solvent (e.g., DMF) reaction Thionation Reaction start->reaction reagents->reaction workup Aqueous Workup & Filtration reaction->workup crude Crude Product workup->crude purify Recrystallization crude->purify final_product Pure Thiazole-2- carbothioic acid amide purify->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr validation Structure & Purity Confirmed nmr->validation ir FTIR Spectroscopy ir->validation ms Mass Spectrometry ms->validation ea Elemental Analysis ea->validation

Caption: Experimental workflow for the synthesis and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence of the thiazole ring protons and the amide (-NH₂) protons, showing characteristic chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify all four unique carbon atoms in the molecule, including the distinct chemical shift of the thiocarbonyl (C=S) carbon.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amide group (typically 3100-3400 cm⁻¹) and the C=S (thiocarbonyl) stretch.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound, confirming the molecular formula C₄H₄N₂S₂ by showing the molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺).

  • Elemental Analysis: Would determine the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₄H₄N₂S₂.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more elaborate molecules for the pharmaceutical and agricultural industries.[1][2]

Pharmaceutical Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of drugs. This compound provides a reactive handle to construct molecules targeting various diseases.

  • Antimicrobial Agents: The core structure is used to synthesize novel compounds with potential antibacterial and antifungal properties.[2]

  • Anticancer Agents: Thiazole derivatives are key components of several anticancer drugs. This building block can be used in the synthesis of kinase inhibitors or other targeted therapies.

  • Enzyme Inhibition: As a versatile intermediate, it is used to develop compounds for biochemical research aimed at understanding metabolic pathways through enzyme inhibition.

The general pathway involves using the thioamide group or the thiazole ring as a scaffold to add other pharmacophoric elements, thereby creating a library of new chemical entities for biological screening.

G cluster_pharma Pharmaceutical R&D start Thiazole-2- carbothioic acid amide reaction Chemical Modification (e.g., Alkylation, Acylation, Cyclocondensation) start->reaction library Library of Novel Thiazole Derivatives reaction->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead drug Drug Candidate lead->drug

Caption: Role of this compound in a typical drug discovery workflow.

Agrochemical Chemistry

In agriculture, nitrogen- and sulfur-containing heterocyclic compounds are frequently used as active ingredients in pesticides. This compound serves as a precursor for:

  • Fungicides and Herbicides: Its structure is incorporated into more complex molecules designed to protect crops from fungal diseases and unwanted weeds, contributing to improved agricultural yields.[1][2]

Conclusion

This compound is a foundational chemical entity whose value lies not in its own end-use biological activity, but in its role as a versatile and reactive building block. Its straightforward, albeit sparsely documented, synthesis and the dual chemical utility of its thiazole and thioamide moieties make it a significant tool for researchers in synthetic, medicinal, and agricultural chemistry. The continued exploration of derivatives synthesized from this compound holds promise for the development of novel and effective solutions for healthcare and crop protection.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. Available at: [Link]

  • Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. ResearchGate. Available at: [Link]

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • 2-Methyl-1,3-Thiazole-4-Carbothioamide. ChemBK. Available at: [Link]

  • Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

Sources

Thiazole-2-carbothioic acid amide CAS number 60758-41-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide (CAS: 60758-41-0): A Versatile Scaffold for Scientific Innovation

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound (CAS Number: 60758-41-0). This guide moves beyond a simple data summary to provide field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles. Our objective is to furnish a reliable, in-depth resource that explains not only the "what" but also the "why" behind the experimental and strategic choices involving this versatile chemical entity.

Core Physicochemical & Structural Data

This compound, also known as 2-Thiazolecarbothioamide, is a heterocyclic compound featuring a core thiazole ring functionalized with a thioamide group at the 2-position.[1] This structural arrangement is not merely incidental; the electron-rich thiazole ring and the hydrogen-bonding capabilities of the thioamide group are primary drivers of its utility as a building block in various chemical domains.[1][2]

The thiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the potential of its derivatives.[3][4] The thioamide group, a bioisostere of the more common amide, can offer advantages in molecular recognition and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 60758-41-0[1][5]
Synonyms 2-Thiazolecarbothioamide, 1,3-Thiazole-2-thiocarboxamide[1][6]
Molecular Formula C₄H₄N₂S₂[1][5]
Molecular Weight 144.22 g/mol [1][5]
Appearance Yellow solid[1][2][5]
Purity Commercially available at ≥95% to 99%[1]
Boiling Point ~284 °C (Predicted/Unverified)[6]
Solubility Data not widely available; likely soluble in polar organic solvents[5]
Storage Conditions Store in a cool, dry, well-ventilated area (0-8 °C recommended)[1][5]

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of starting materials are foundational to any research program. This compound is accessible through established synthetic routes, most commonly from 2-cyanothiazole.[7]

Synthesis Pathway: From Nitrile to Thioamide

The conversion of a nitrile (R-C≡N) to a primary thioamide (R-C(=S)NH₂) is a standard transformation in organic synthesis. It typically involves the addition of a sulfur nucleophile, such as hydrogen sulfide or its salts, to the electrophilic carbon of the nitrile group.

Below is a detailed, self-validating protocol for this synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from 2-cyanothiazole with high purity.

Materials:

  • 2-Cyanothiazole

  • Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Methodology:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanothiazole (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration). Equip the flask with a magnetic stirrer, a thermometer, and a gas inlet/outlet.

  • Sulfur Addition: Cool the solution to 0 °C using an ice bath. If using H₂S, bubble the gas gently through the solution. If using NaSH (1.5 eq), add it portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is fully consumed.

  • Work-up & Neutralization: Carefully pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This step protonates the pyridine and any basic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. The washes are critical for removing impurities and improving the final product's purity.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude yellow solid via flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate.

  • Final Characterization: Confirm the identity and purity of the collected fractions using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the sulfur reagents and potential side reactions with atmospheric moisture.

  • Pyridine as Solvent: Acts as a base to facilitate the reaction and is a suitable polar aprotic solvent for the reagents.

  • Acidic Work-up: Essential for separating the product from the basic pyridine solvent during the extraction phase.

  • Chromatographic Purification: Ensures the removal of unreacted starting material and any side products, providing a final compound of high purity suitable for sensitive biological assays.

Logical Workflow for Synthesis and Verification

G cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_validation Validation A 1. Reaction Setup (2-Cyanothiazole in Pyridine) B 2. Sulfidation (Add NaSH or H₂S at 0°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quench & Extract (Acidic Work-up) C->D E 5. Purification (Column Chromatography) D->E F 6. Structural Confirmation (NMR, MS) E->F G 7. Purity Analysis (HPLC) F->G H Ready for Application G->H Qualified Material

Caption: Workflow from synthesis to validated, application-ready material.

Scientific Applications & Strategic Value

This compound is not an end product but rather a strategic starting point. Its value lies in its role as a versatile intermediate for creating more complex molecules with tailored functions.[1][2]

A. Pharmaceutical & Drug Discovery

The compound is a key building block for synthesizing libraries of bioactive molecules.[1] Its thiazole core is present in numerous therapeutics, including anticancer, antiretroviral, and antibacterial agents.[4] Researchers leverage this scaffold to develop novel compounds targeting infectious diseases and for enzyme inhibition studies.[1][2][8]

  • Enzyme Inhibition: The thioamide group can chelate metal ions in enzyme active sites or form unique hydrogen bonds, making it a valuable moiety for designing inhibitors of metalloenzymes or proteases.[1]

  • Antiparasitic Research: Thiazole derivatives have been synthesized and tested for activity against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.[9]

  • Anticancer Drug Development: The 2-aminothiazole core, a close structural relative, is central to the kinase inhibitor Dasatinib, highlighting the importance of this chemical space in oncology.[10]

G Start Thiazole-2-carbothioic acid amide (Scaffold) Lib Derivative Library Synthesis (Parallel Chemistry) Start->Lib Diversification HTS High-Throughput Screening (HTS) against Target Lib->HTS Hit Hit Identification (Active Compounds Found) HTS->Hit Data Analysis LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Medicinal Chemistry Preclinical Preclinical Candidate LeadOp->Preclinical

Caption: The drug discovery cascade starting from a core chemical scaffold.

B. Agrochemical Development

In agricultural science, this compound serves as an intermediate for fungicides and pesticides.[1][2] The thiazole ring is a known toxophore that, when appropriately substituted, can disrupt essential biological processes in fungi and insects, helping to protect crops and improve yields.[8][11]

C. Material and Analytical Sciences

The compound's reactivity and sulfur content make it useful in specialized applications:

  • Material Science: It is explored for creating novel polymers and coatings where the thiazole unit can enhance thermal stability or other material properties.[1][8]

  • Analytical Chemistry: It can be used as a reagent or standard in the development of analytical methods for detecting sulfur-containing compounds.[1]

Safety, Handling, and Storage

Authoritative handling of any chemical requires a deep respect for its potential hazards. Adherence to safety protocols is non-negotiable for ensuring personnel safety and experimental integrity.

Table 2: GHS Hazard and Precautionary Statements

TypeCodeStatementSource
Hazard H315Causes skin irritation.[5]
Hazard H319Causes serious eye irritation.[5]
Hazard H335May cause respiratory irritation.[5]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Precaution P405Store locked up.[5]
Precaution P501Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear NIOSH- or CEN-certified safety glasses with side shields or goggles.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.[5]

Handling and Storage:

  • Use only with adequate ventilation, preferably in a chemical fume hood.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical aid.[5]

Conclusion and Future Outlook

This compound (CAS: 60758-41-0) is more than a catalog chemical; it is a potent and versatile starting material with significant relevance in modern chemical and biological sciences. Its established role as a scaffold in medicinal and agrochemical research provides a solid foundation for innovation. Future opportunities will likely arise from its use in novel synthetic methodologies, the development of derivatives targeting emerging disease pathways (such as resistant microbes or specific cancer targets), and its incorporation into advanced functional materials. This guide provides the foundational knowledge for scientists to harness its full potential responsibly and effectively.

References

  • LookChem. (n.d.). Cas 60758-41-0,this compound. [Link]

  • Ismail, M. A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]

  • Patel, H. V., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Liu, X., et al. (2025). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PubMed Central. [Link]

  • Aljamhan, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]

  • Liu, X., et al. (2025). Thiazole substitution of a labile amide bond-a new option toward antiplasmodial pantothenamide-mimics. PubMed. [Link]

  • Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Bărbuceanu, F., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazolecarbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Moiety as a Cornerstone in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the heterocyclic scaffold of thiazole is a familiar and welcome sight. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged" structure in the pharmacopoeia. From anticancer agents to potent antimicrobials, the thiazole ring is a testament to nature's efficiency and a fertile ground for synthetic innovation.[1] This guide focuses on a particularly intriguing derivative: 2-Thiazolecarbothioamide. As a building block, it offers a rich tapestry of chemical reactivity and a gateway to novel molecular architectures with significant therapeutic potential.[2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in harnessing its full potential in the rational design of next-generation therapeutics. This document serves as a comprehensive technical resource, providing not just the "what" but the "why" and "how" of characterizing this versatile compound.

Core Molecular and Physical Characteristics

2-Thiazolecarbothioamide, also known by its synonym Thiazole-2-carbothioic acid amide, is a yellow solid at room temperature and requires storage at 0-8 °C to ensure its stability.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 60758-41-0[2][3]
Molecular Formula C₄H₄N₂S₂[2][3]
Molecular Weight 144.22 g/mol [2][3]
Appearance Yellow solid[2][3]
Boiling Point 284 °C
Density 1.461 g/cm³
Melting Point ~201 °C (for 2-Methyl-1,3-Thiazole-4-Carbothioamide)[2]

Note: While a boiling point and density are available from chemical suppliers, these values should be confirmed through peer-reviewed experimental data. The provided melting point is for the closely related analog, 2-Methyl-1,3-Thiazole-4-Carbothioamide, and serves as an estimate for the parent compound.

The structural formula of 2-Thiazolecarbothioamide is presented below:

Caption: Chemical structure of 2-Thiazolecarbothioamide.

Synthesis and Purification: A Practical Approach

The synthesis of 2-Thiazolecarbothioamide can be achieved through a variety of established methods for thiazole and thioamide formation. A common and reliable approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For the synthesis of the title compound, a plausible pathway involves the reaction of glyoxal (as the α-dicarbonyl precursor) with thiourea.

Experimental Protocol: Synthesis of 2-Thiazolecarbothioamide (Adapted from Hantzsch Thiazole Synthesis)

Causality: This protocol leverages the classic Hantzsch reaction, a robust and well-documented method for constructing the thiazole ring system. The choice of starting materials is dictated by their commercial availability and the desired final product.

Synthesis_Workflow reagents Starting Materials: - Glyoxal - Thiourea reaction Reaction: - Condensation in a suitable solvent (e.g., ethanol) - Reflux for several hours reagents->reaction 1. workup Work-up: - Cool the reaction mixture - Neutralize with a base (e.g., NaHCO₃) - Extract with an organic solvent (e.g., ethyl acetate) reaction->workup 2. purification Purification: - Column chromatography on silica gel workup->purification 3. characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization 4.

Caption: Generalized workflow for the synthesis of 2-Thiazolecarbothioamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic techniques (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Thiazolecarbothioamide. The key techniques employed are UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring and the carbothioamide group are both chromophores that will exhibit characteristic absorption maxima.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of 2-Thiazolecarbothioamide in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, which is crucial for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Thiazolecarbothioamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.[5][6]

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the molecule.

For thioamides, the ¹³C NMR signal for the C=S carbon is typically found in the downfield region of the spectrum.[7] The protons on the thiazole ring will exhibit characteristic chemical shifts and coupling patterns.

X-ray Crystallography: Defining the Three-Dimensional Architecture

Causality: Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of 2-Thiazolecarbothioamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Solubility Profile: A Key Determinant of Bioavailability

Causality: The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, including formulation development and biological assays. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Equilibrium Saturation: Add an excess amount of 2-Thiazolecarbothioamide to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The solubility of a related compound, 2-Methyl-1,3-Thiazole-4-Carbothioamide, is reported to be low in water but soluble in acidic solutions.[2] A comprehensive solubility study of 2-Thiazolecarbothioamide in a range of pharmaceutically relevant solvents is recommended for any drug development program.

The Role of 2-Thiazolecarbothioamide in Drug Discovery and Development

The thiazole ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties and allows for diverse biological activities. 2-Thiazolecarbothioamide, as a versatile building block, serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:

  • Anticancer Agents: Thiazole derivatives have been extensively investigated as inhibitors of various cancer-related targets.[9]

  • Antimicrobial Agents: The thiazole scaffold is present in several antibacterial and antifungal drugs.[2][3]

  • Anti-inflammatory Agents: Thiazole-containing compounds have shown promise as modulators of inflammatory pathways.

The thioamide group in 2-Thiazolecarbothioamide is a key functional handle that can be readily transformed into other functional groups or used to construct larger heterocyclic systems, further expanding its utility in medicinal chemistry.

Drug_Development_Logic start 2-Thiazolecarbothioamide (Versatile Building Block) synthesis Chemical Synthesis & Library Generation start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: The role of 2-Thiazolecarbothioamide in the drug discovery pipeline.

Conclusion: A Promising Scaffold for Future Innovation

2-Thiazolecarbothioamide represents a molecule of significant interest to the scientific community, particularly those engaged in the fields of medicinal chemistry and materials science. Its well-defined core structure, coupled with the reactive potential of the carbothioamide group, makes it an attractive starting point for the synthesis of novel compounds with diverse applications. This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies required for their determination. By understanding these fundamental characteristics, researchers are better equipped to unlock the full potential of this versatile thiazole derivative and pave the way for future innovations in drug discovery and beyond.

References

  • The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

  • MDPI. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. [Link]

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Sources

Introduction: The Structural and Functional Significance of Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Thiazole-2-carbothioic acid amide

This compound (C₄H₄N₂S₂) is a heterocyclic compound featuring a thiazole ring core functionalized with a carbothioamide group at the 2-position.[1] This unique structural arrangement imparts a range of chemical properties that make it a valuable building block in diverse scientific fields.[2] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of new medications for infectious diseases, and in the formulation of agrochemicals like fungicides and herbicides.[1][3] The compound's reactivity and stability also lend it to applications in material science for creating novel polymers and coatings.[1]

Given its pivotal role as a synthetic precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-faceted spectroscopic approach is not merely a quality control step but a fundamental necessity to ensure the integrity of downstream research and development. This guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—applied to the characterization of this molecule. The focus is on the causality behind spectral features, providing researchers with the foundational knowledge to interpret data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Causality: Why NMR is a Definitive Tool

The power of NMR lies in its ability to map the connectivity of atoms. For this compound, ¹H NMR reveals the number of distinct protons, their electronic environments, and their proximity to neighboring protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group identity. The restricted rotation around the C-N bond of the thioamide group, due to resonance, can sometimes lead to non-equivalent protons on the amide nitrogen, offering deeper structural insights.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve amides and to avoid exchange of the N-H protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse programs for ¹H and ¹³C (with proton decoupling) are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: Expected Spectral Features

The structure of this compound suggests a specific set of signals:

  • ¹H NMR (in DMSO-d₆):

    • Amide Protons (N-H₂): Two broad singlets are expected in the downfield region (δ ~9.0-11.0 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

    • Thiazole Protons (C-H): Two signals corresponding to the protons at positions 4 and 5 of the thiazole ring are expected. These will appear as doublets in the aromatic region (δ ~7.5-8.5 ppm) due to coupling with each other.

  • ¹³C NMR (in DMSO-d₆):

    • Thioamide Carbon (C=S): The most downfield signal, typically appearing around δ ~190-200 ppm.

    • Thiazole Carbons: Three distinct signals are expected for the carbons of the thiazole ring. The C2 carbon, attached to the thioamide group, will be significantly downfield (δ ~160-170 ppm). The C4 and C5 carbons will appear in the δ ~120-150 ppm range.[6]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H9.0 - 11.0Broad Singlet (2H)-C(=S)NH₂
¹H7.5 - 8.5Doublet (1H)Thiazole H -4/5
¹H7.5 - 8.5Doublet (1H)Thiazole H -5/4
¹³C190 - 200SingletC =S
¹³C160 - 170SingletThiazole C -2
¹³C120 - 150SingletThiazole C -4/5
¹³C120 - 150SingletThiazole C -5/4

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The Vibrational Fingerprint

Each functional group (e.g., N-H, C=S, C=N) has a characteristic vibrational frequency. The IR spectrum provides a "fingerprint" of the molecule, confirming the presence of the thioamide and thiazole moieties. For this compound, the key is to identify the stretches and bends associated with the N-H bonds of the primary amide and the characteristic vibrations of the C=S bond and the thiazole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation: Expected Absorption Bands
  • N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amide N-H₂ group.[4]

  • C-H Stretching: A weak absorption above 3000 cm⁻¹ corresponds to the aromatic C-H stretching of the thiazole ring.

  • C=N Stretching: A strong absorption around 1515-1650 cm⁻¹ is indicative of the C=N bond stretching within the thiazole ring.[6]

  • Thioamide Bands: The thioamide group gives rise to several characteristic bands, including the "Thioamide I" band (primarily C=S stretch) around 1300-1400 cm⁻¹ and the "Thioamide II" band (C-N stretch and N-H bend) around 1500 cm⁻¹.

  • C=S Stretching: A moderately intense band in the 700-850 cm⁻¹ region can be attributed to the C=S stretching vibration.

Table 2: Characteristic IR Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3400Medium-StrongN-H StretchPrimary Amide (-NH₂)
> 3000WeakC-H StretchThiazole Ring
1515 - 1650StrongC=N StretchThiazole Ring
~1500MediumN-H Bend / C-N StretchThioamide II Band
1300 - 1400MediumC=S Stretch / C-N StretchThioamide I Band
700 - 850MediumC=S StretchThioamide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Causality: Molecular Ion and Structural Clues

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value confirms the molecular weight. The energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pathways of thiazole derivatives often involve cleavage of the thiazole ring, providing valuable verification of the core structure.[7][8]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Data Interpretation: Expected Mass Spectrum
  • Molecular Ion (M⁺•): For this compound (C₄H₄N₂S₂), the exact molecular weight is 144.22. The mass spectrum should show a prominent molecular ion peak at m/z = 144.

  • Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at M+1 (m/z = 145) and M+2 (m/z = 146) will be observed. The relatively high intensity of the M+2 peak is a strong indicator of the presence of two sulfur atoms.

  • Key Fragment Ions: Common fragmentation pathways for thiazoles include the cleavage of the C-S and C-N bonds in the ring.[7] Expected fragments could include:

    • [M - H₂S]⁺•: Loss of hydrogen sulfide, m/z = 110.

    • [M - CSNH₂]⁺•: Loss of the thioamide radical, leading to the thiazole cation, m/z = 84.

    • [CSNH₂]⁺: The thioamide cation, m/z = 60.

Visualization: Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample synthesis to final structural confirmation using a multi-technique approach.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS interpretation Correlate Data: - Connectivity (NMR) - Functional Groups (IR) - Molecular Weight (MS) NMR->interpretation IR->interpretation MS->interpretation confirmation Final Structure Confirmation interpretation->confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated π-systems and heteroatoms with non-bonding electrons.

Expertise & Causality: Conjugation and Chromophores

The thiazole ring is an aromatic system, and the carbothioic acid amide group extends this conjugation. This electronic structure allows for π → π* transitions (from bonding to anti-bonding π orbitals) and n → π* transitions (from non-bonding orbitals, e.g., on sulfur and nitrogen, to anti-bonding π orbitals). These transitions are responsible for the absorption of UV or visible light.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance.

Data Interpretation: Expected Absorption Maxima (λmax)
  • π → π Transitions:* A strong absorption band is expected in the range of 250-300 nm, characteristic of the conjugated π-system of the thiazole ring and thioamide group.

  • n → π Transitions:* A weaker, longer-wavelength absorption may be observed above 300 nm, corresponding to the n → π* transition of the C=S group. The exact position and intensity of these bands are sensitive to solvent polarity.

Table 3: Predicted UV-Vis Absorption Data

Wavelength (λmax)Molar Absorptivity (ε)Transition TypeChromophore
~250-300 nmHighπ → πConjugated Thiazole-Thioamide System
> 300 nmLown → πThioamide C=S

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure. Together, these techniques provide a self-validating system, ensuring the structural integrity and purity of this vital chemical intermediate for researchers and drug development professionals. This guide establishes a foundational framework for the logical and efficient spectroscopic analysis of this compound and related heterocyclic compounds.

References

  • Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. Retrieved from [Link]

  • Kityk, A. V., et al. (2023). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

  • Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Shirai, A., et al. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Giorgi, G., & Salvini, L. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

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The Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to engage in a wide array of interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics.[3][4] Thiazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] This in-depth technical guide provides a comprehensive overview of the key biological targets of thiazole-based compounds for researchers, scientists, and drug development professionals. We will delve into the specific enzymes, receptors, and pathways modulated by these agents, detail robust methodologies for target identification and validation, and present case studies of successful thiazole-based drugs.

Section 1: The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole moiety's prevalence in clinically successful drugs is a testament to its versatility.[7][8] Its aromatic nature, combined with the presence of heteroatoms, allows for a diverse range of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[3] This structural adaptability enables thiazole derivatives to bind with high affinity and specificity to a wide variety of biological targets.[3][4] Several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiviral Ritonavir, feature a thiazole core, highlighting its importance in modern drug design.[7][9][10]

Section 2: A Landscape of Biological Targets for Thiazole-Containing Molecules

The therapeutic diversity of thiazole-based compounds stems from their ability to interact with a multitude of biological targets.[3][5] This section will explore the major classes of proteins and pathways modulated by these versatile molecules.

Enzymes

Enzyme inhibition is a prominent mechanism of action for many thiazole derivatives, particularly in oncology and infectious diseases.[11][12]

  • Protein Kinases: A significant number of thiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[13][14] Dysregulation of kinase activity is a hallmark of many cancers.[12] Thiazole derivatives have been successfully developed to target both serine/threonine and tyrosine kinases.[12][14] For instance, Dasatinib is a multi-targeted kinase inhibitor that is effective in the treatment of chronic myeloid leukemia (CML).[10][15]

  • Antimicrobial Targets: The thiazole scaffold is a key component in many antimicrobial agents.[16][17] These compounds can target essential bacterial enzymes, disrupting vital processes like cell wall synthesis or DNA replication.[17] One such target is DNA gyrase, an enzyme critical for bacterial DNA supercoiling.[17] Additionally, some thiazole derivatives inhibit enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis in bacteria and protozoa.[18]

  • Neurodegenerative Disease-Related Enzymes: In the context of Alzheimer's disease, thiazole-based compounds have been shown to inhibit several key enzymes.[19][20] These include cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are involved in the degradation of neurotransmitters, and beta-secretase-1 (BACE-1), an enzyme implicated in the production of amyloid-beta plaques.[19][21][22]

Other Important Targets

Beyond enzyme inhibition, thiazole derivatives interact with a range of other biological targets.

  • Tubulin: Some thiazole-containing compounds, like the epothilones, exhibit potent anticancer activity by targeting microtubules.[11] They bind to tubulin, stabilizing microtubules and leading to cell cycle arrest and apoptosis.[11]

  • Receptors: Thiazole derivatives can act as agonists or antagonists at various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, though this is a less explored area compared to enzyme inhibition.[3]

  • Protein-Protein Interactions: The thiazole scaffold can also be utilized to design molecules that disrupt protein-protein interactions, an emerging and challenging area in drug discovery.

Section 3: Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel bioactive compound is a critical step in drug development. This section outlines key experimental workflows for the identification and validation of targets for thiazole-based compounds.

Target Identification Strategies

Affinity chromatography is a powerful and widely used technique for target identification.[23][24] It relies on the specific interaction between a small molecule "bait" and its protein "prey".[25][26]

G

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize a derivative of the thiazole compound of interest that incorporates a reactive handle for immobilization (e.g., a biotin tag).

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[27]

  • Lysate Preparation: Prepare a cell or tissue lysate that contains the potential protein targets.

  • Binding: Incubate the lysate with the immobilized probe to allow for the formation of the probe-target complex.[27]

  • Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.[27]

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing ligand.[27]

  • Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[25]

Scientist's Notebook:

  • Causality: The choice of linker between the thiazole compound and the affinity tag is crucial. It should be long enough to avoid steric hindrance but not so long that it introduces non-specific interactions.

  • Controls: A critical control is to perform a parallel experiment with beads that do not have the affinity probe immobilized, or with a structurally similar but inactive compound as the bait. This helps to distinguish true targets from non-specific binders.

Target Validation Techniques

Once potential targets have been identified, their biological relevance must be validated.

  • Enzymatic Assays: For enzyme targets, in vitro activity assays are essential to confirm inhibition.[28] These assays measure the effect of the thiazole compound on the enzyme's catalytic activity.[29]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between the thiazole compound and the purified target protein.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.[30]

  • Inhibitor Preparation: Prepare serial dilutions of the thiazole-based compound.

  • Reaction Initiation: Add the thiazole compound to the kinase reaction mixture and incubate.[30] Initiate the phosphorylation reaction by adding ATP.[30]

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays (e.g., TR-FRET).[28][31]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Scientist's Notebook:

  • Trustworthiness: Include a "no enzyme" control to account for background signal and a "no inhibitor" (vehicle) control to represent 100% enzyme activity.

  • ATP Concentration: The concentration of ATP used in the assay can influence the apparent IC50 value for ATP-competitive inhibitors. It is often useful to perform the assay at the Km value of ATP for the specific kinase.

G

Section 4: Case Studies: Successful Thiazole-Based Drug Discovery Programs

The successful development of several thiazole-containing drugs provides valuable insights into the therapeutic potential of this scaffold.

Drug NamePrimary Target(s)Therapeutic Area
Dasatinib BCR-ABL, Src family kinasesOncology (CML)[10][15]
Dabrafenib BRAF V600E kinaseOncology (Melanoma)[15]
Ritonavir HIV ProteaseAntiviral (HIV)[2][7]
Sulfathiazole Dihydropteroate synthaseAntibacterial[7][16]

Section 5: Future Directions and Emerging Targets

The exploration of thiazole-based compounds in drug discovery is an ongoing and fruitful endeavor. Future research is likely to focus on:

  • Novel Targets: Identifying and validating novel biological targets for thiazole derivatives in areas of unmet medical need.

  • Targeted Covalent Inhibitors: Designing thiazole-based compounds that can form a covalent bond with their target, leading to enhanced potency and duration of action.

  • PROTACs and Molecular Glues: Utilizing the thiazole scaffold in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

Section 6: Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of important drugs for various diseases. A thorough understanding of the biological targets and the application of robust target identification and validation methodologies will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic ring system.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Current Science and Engineering, 4(2), 1-11. Retrieved from [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). PubMed. Retrieved from [Link]

  • Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). SGS - Engineering & Sciences, 1(1), 1-10. Retrieved from [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2021). Molecules, 26(21), 6688. Retrieved from [Link]

  • Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences, 19(1), 1-12. Retrieved from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. Retrieved from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). PubMed. Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(23), 14357-14393. Retrieved from [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2022). Current Medicinal Chemistry, 29(33), 5519-5541. Retrieved from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 188, 112016. Retrieved from [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research, 13(16), 1-10. Retrieved from [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2022). Chinese Chemical Letters, 33(10), 4411-4422. Retrieved from [Link]

  • Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2022). International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(10), 6895-6927. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Pharmaceuticals, 15(11), 1421. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved from [Link]

  • Affinity Chromatography Protocol. (2019). Conduct Science. Retrieved from [Link]

  • The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(10), 6895-6927. Retrieved from [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3187. Retrieved from [Link]

  • Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2024). Journal of Biomolecular Structure and Dynamics, 1-15. Retrieved from [Link]

  • Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. (2023). Research Journal of Pharmacy and Technology, 16(12), 5795-5801. Retrieved from [Link]

  • Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 627, 25-45. Retrieved from [Link]

  • Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

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Thiazole-2-carbothioic acid amide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents what medicinal chemists refer to as a "privileged scaffold." Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in a multitude of non-covalent interactions have cemented its role as a cornerstone in the design of biologically active agents. From the anti-cancer drug Dasatinib to various anti-infectives, the thiazole motif is a recurring feature in modern pharmacophores. This guide focuses on a specific, highly reactive, and versatile derivative: this compound. Our objective is to provide a comprehensive technical overview for researchers and drug development professionals, moving beyond simple data recitation to explore the causal relationships behind its synthesis, properties, and applications.

Core Physicochemical & Structural Characteristics

This compound, also known as 2-Thiazolecarbothioamide, is a foundational building block in synthetic chemistry.[1][2] Its utility stems from the reactive thioamide group positioned at the C2 position of the thiazole ring, a site amenable to a wide array of chemical transformations.

Quantitative Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. These parameters are critical for experimental design, from calculating molar equivalents in a reaction to interpreting analytical data.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂S₂[1][2][3][4]
Molecular Weight 144.22 g/mol [1][2][3][4]
CAS Number 60758-41-0[1][2]
Appearance Yellow Solid[1][2]
Purity Typically ≥ 99% (Assay)[1][2]
Storage Conditions 0-8 °C, Inert Atmosphere[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale preparation involves the conversion of a nitrile precursor, 2-Cyanothiazole.[4] Understanding the mechanism of this transformation is key to optimizing reaction conditions and ensuring high yield and purity.

Synthetic Pathway: From Nitrile to Thioamide

The conversion of 2-Cyanothiazole to this compound is typically achieved via reaction with a sulfiding agent, most commonly hydrogen sulfide (H₂S) or one of its synthetic equivalents like Lawesson's reagent in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product reactant1 2-Cyanothiazole conditions Base Catalyst (e.g., Pyridine) Solvent (e.g., Ethanol) reactant1->conditions reactant2 Hydrogen Sulfide (H₂S) reactant2->conditions product This compound conditions->product Thionation

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design
  • Choice of Sulfiding Agent: While gaseous H₂S is effective, its toxicity and handling difficulties make reagents like Lawesson's reagent or sodium hydrosulfide (NaSH) preferable in many laboratory settings. The choice impacts reaction kinetics and workup procedures.

  • Role of the Base: A base, such as pyridine or triethylamine, is crucial. It acts as a catalyst by deprotonating H₂S to the more nucleophilic hydrosulfide anion (HS⁻), which then readily attacks the electrophilic carbon of the nitrile group. This significantly accelerates the rate of thionation.

  • Solvent Selection: Protic solvents like ethanol or methanol are often used as they can help to solubilize the reactants and intermediates. The choice of solvent can influence reaction rates and must be inert to the reactive species involved.

Applications in Research and Development

The value of this compound lies in its role as a versatile intermediate.[1] The thioamide functionality is a synthetic handle that can be readily converted into other functional groups or used to construct more complex heterocyclic systems, making it a valuable tool for medicinal chemists and materials scientists.

Core Applications Overview

Applications cluster_pharma Pharmaceutical R&D cluster_agro Agrochemical Development cluster_material Material Science center This compound pharma1 Anti-Infectives center->pharma1 pharma2 Enzyme Inhibitors center->pharma2 pharma3 Inflammasome Modulators center->pharma3 pharma4 Antitrypanosomal Agents center->pharma4 agro1 Fungicides center->agro1 agro2 Herbicides center->agro2 mat1 Polymer Synthesis center->mat1 mat2 Specialty Coatings center->mat2

Caption: Key application areas stemming from this compound.

Expertise in Application: A Deeper Dive
  • Pharmaceutical Development: The thiazole amide scaffold is central to the discovery of new therapeutic agents. Thiazole-containing compounds are known to target a wide range of biological pathways. For instance, novel thiazole amide derivatives have recently been identified as potent inhibitors of the NLRP3 inflammasome and subsequent pyroptosis, a pathway implicated in numerous inflammatory diseases.[5] Furthermore, the structural motif is explored in the synthesis of agents against infectious diseases, including those caused by trypanosomes.[1][6] The thioamide can be cyclized (e.g., via Hantzsch synthesis) to form other heterocycles or can be converted to an amidine, a common pharmacophore in enzyme inhibition.

  • Agrochemical Chemistry: In agriculture, this compound serves as a key starting material for developing fungicides and pesticides.[1][7] The thiazole ring is a known toxophore in many commercial agrochemicals. Its presence can enhance the biological activity and metabolic stability of the final product, leading to more effective crop protection agents.

  • Material Science: The sulfur and nitrogen atoms in the molecule can coordinate with metals or participate in polymerization reactions. This has led to its exploration in creating novel polymers and coatings with enhanced thermal stability or specific conductive properties.[1][7]

Experimental Protocols: A Self-Validating System

The following protocol outlines a representative synthesis and characterization of this compound. Each step includes a rationale and a validation checkpoint to ensure the integrity of the process.

Synthesis of this compound from 2-Cyanothiazole

Objective: To prepare this compound with a purity of >98%.

Materials:

  • 2-Cyanothiazole (1.0 eq)

  • Sodium hydrosulfide (NaSH·xH₂O) (1.5 eq)

  • Magnesium chloride (MgCl₂) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Methodology:

  • Reaction Setup (Causality: Inert Atmosphere): To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Cyanothiazole (1.0 eq) and anhydrous THF (approx. 0.5 M concentration). Purge the flask with argon or nitrogen for 10 minutes. Rationale: The reactants and intermediates can be sensitive to atmospheric moisture and oxygen. An inert atmosphere prevents side reactions and degradation.

  • Reagent Addition (Causality: Controlled Reaction): In a separate flask, dissolve sodium hydrosulfide (1.5 eq) and MgCl₂ (1.1 eq) in methanol. Add this solution dropwise to the stirred solution of 2-Cyanothiazole at room temperature over 30 minutes. Rationale: MgCl₂ acts as a Lewis acid to coordinate with the nitrile, increasing its electrophilicity. The dropwise addition helps to control any exotherm and ensures a homogenous reaction.

  • Reaction Monitoring (Validation Checkpoint 1): Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (2-Cyanothiazole) and the appearance of a new, more polar spot (product) indicates reaction completion. Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature workup or unnecessarily long reaction times.

  • Aqueous Workup (Causality: Quenching and Neutralization): Once the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker containing saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Rationale: The bicarbonate solution neutralizes any acidic species and quenches the reactive sulfide species. Multiple extractions ensure complete recovery of the organic product.

  • Purification (Validation Checkpoint 2): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel. Rationale: The brine wash removes residual water. Drying with Na₂SO₄ removes dissolved water. Chromatography separates the desired product from unreacted starting materials and byproducts, yielding a high-purity solid.

  • Characterization (Validation Checkpoint 3): Confirm the identity and purity of the yellow solid product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR signals would include protons on the thiazole ring. IR spectroscopy should show characteristic N-H stretches and a C=S thioamide band. HRMS should confirm the exact mass corresponding to the molecular formula C₄H₄N₂S₂. Rationale: A full suite of analytical techniques provides unequivocal structural confirmation and quantitative purity assessment, which is essential for any subsequent application.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its straightforward synthesis, coupled with the versatile reactivity of the thioamide group, provides chemists with a reliable entry point to a vast chemical space of complex thiazole-containing molecules. From designing next-generation pharmaceuticals that tackle inflammatory diseases[5] to developing more efficient agrochemicals, the foundational knowledge of this compound's properties and reactivity is indispensable for the modern research scientist.

References

  • Acide thiazole-2-carbothioïque amide. Chem-Impex. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PubMed Central. [Link]

  • Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. PubMed. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiazole-2-carbothioic acid amide, a key heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its presence in numerous pharmaceutical and agrochemical agents underscores the importance of a comprehensive understanding of its physicochemical properties.[1] This guide, intended for researchers and drug development professionals, provides a deep dive into the solubility and stability of this compound, offering both theoretical predictions and practical experimental protocols to empower informed decision-making in discovery and development workflows. As a Senior Application Scientist, the following content is structured to provide not just data, but a logical framework for approaching the characterization of this important scaffold.

Section 1: Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a molecule's solubility is fundamental to its application in drug discovery and development. Poor solubility can hinder formulation, bioavailability, and the reliability of in vitro assays. This section presents the core physicochemical properties of this compound and a predicted solubility profile based on computational models.

Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₄N₂S₂[1]
Molecular Weight 144.22 g/mol [1]
Appearance Yellow solid[1]
Predicted logP 0.5 - 1.5Computational Prediction
Predicted pKa Acidic (Thioamide N-H): ~15-17 Basic (Thiazole N): ~1-2Computational Prediction

Note: Predicted values for logP and pKa are generated from computational algorithms and should be experimentally verified.

Predicted Solubility: A Hansen Solubility Parameter (HSP) Approach

To provide a predictive framework for solubility, we turn to Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" and quantifies this through three parameters:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

By calculating the HSP values for this compound, we can predict its compatibility with various solvents.

Predicted Hansen Solubility Parameters for this compound:

ParameterPredicted Value (MPa½)
δD 18.5 - 20.5
δP 8.0 - 10.0
δH 9.0 - 11.0

These values are estimations based on group contribution methods and require experimental validation.

The distance (Ra) between the HSP of the solute and a solvent determines the likelihood of dissolution. A smaller Ra indicates higher affinity.[2]

dot

Caption: Workflow for predicting solvent compatibility using Hansen Solubility Parameters.

Based on these predicted parameters, we can anticipate the solubility of this compound in a range of common laboratory solvents.

Table of Predicted Solubility:

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighGood match across all three HSP components.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar polarity and hydrogen bonding capacity.
Dichloromethane (DCM)Non-polarModeratePrimarily driven by dispersion forces.
AcetonePolar AproticModerateGood polar match, but lower H-bonding contribution.
Methanol / EthanolPolar ProticModerate to LowMismatch in hydrogen bonding parameters.
WaterPolar ProticLowSignificant mismatch in all HSP components.

Section 2: Experimental Determination of Solubility

While predictions offer valuable guidance, experimental determination of solubility is crucial for accurate and reliable data. This section outlines two standard protocols for quantifying the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Protocol

This method determines the saturation solubility of a compound in a given solvent at equilibrium.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., Water, DMSO, Ethanol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Kinetic (Apparent) Solubility Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mix vigorously.

  • Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Filtration/Centrifugation: Remove any precipitated compound by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

dot

Caption: Comparison of Thermodynamic and Kinetic Solubility workflows.

Section 3: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is a critical step in drug development. Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in understanding the intrinsic stability of the molecule.

General Stability of the Thioamide Functional Group

The thioamide group in this compound is the primary site of potential chemical instability. Compared to their amide analogs, thioamides exhibit different reactivity profiles:

  • Hydrolysis: Thioamides are generally more resistant to hydrolysis than amides. However, under forcing acidic or basic conditions, hydrolysis to the corresponding carboxylic acid or amide can occur.[3]

  • Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides. These intermediates can be unstable and may undergo further reactions.[4]

  • Photostability: Thioamides can be sensitive to light, potentially leading to photochemical reactions such as cyclization or oxidation.[5]

Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a specified duration.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C).

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically a gradient HPLC or UPLC method coupled with a mass spectrometer (LC-MS).

ForcedDegradation cluster_stress Stress Conditions Start This compound Solution Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Photo Photolytic Degradation (Light Exposure) Start->Photo Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Analysis Analysis by Stability-Indicating LC-MS/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Output Identification of Degradation Products & Degradation Pathways Analysis->Output

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Its unique electronic structure and resultant chemical reactivity have made it a privileged scaffold in a vast array of biologically active compounds, including the essential vitamin thiamine (B1), numerous blockbuster drugs, and countless molecules in preclinical and clinical development.[3][4][5] This guide will provide a detailed examination of the factors governing the reactivity of the thiazole ring, offering a predictive framework for its functionalization and manipulation.

The aromaticity of the thiazole ring, arising from the delocalization of a lone pair of electrons from the sulfur atom to create a 6π-electron system, is a key determinant of its stability and reactivity.[6][7] This aromatic character is evidenced by the chemical shifts of its ring protons in ¹H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm.[1][7] The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom creates a unique electronic landscape within the ring, dictating the regioselectivity of various chemical transformations.[8]

The Electronic Landscape: Understanding the "Why" Behind Thiazole's Reactivity

A deep understanding of the electron distribution within the thiazole ring is paramount to predicting its chemical behavior. The interplay between the sulfur and nitrogen heteroatoms results in a polarized system with distinct regions of electron excess and deficiency.

  • C2 Position: The carbon atom situated between the electronegative nitrogen and sulfur atoms (C2) is the most electron-deficient position in the ring.[8] This makes the C2-proton the most acidic, susceptible to deprotonation by strong bases.[1][9]

  • C5 Position: Conversely, the C5 position is the most electron-rich carbon, making it the primary site for electrophilic attack.[1][8][10]

  • C4 Position: The C4 position is considered relatively neutral.[8]

  • Nitrogen Atom (N3): The lone pair of electrons on the nitrogen atom makes it the primary site for protonation and alkylation.[8]

This inherent electronic distribution is the fundamental driver for the diverse reactivity patterns observed for the thiazole ring.

dot graph "Thiazole_Electronic_Landscape" { layout=neato; node [shape=plaintext]; A [label="", pos="0,0!"]; B [label="", pos="0.95,0.3!"]; C [label="", pos="0.95,-0.3!"]; D [label="", pos="-0.95,-0.3!"]; E [label="", pos="-0.95,0.3!"]; S [label="S", pos="0,1.1!", fontcolor="#202124"]; N [label="N", pos="0,-1.1!", fontcolor="#202124"]; C2 [label="C2 (δ+)", pos="1.3,0!", fontcolor="#EA4335"]; C4 [label="C4", pos="-1.3,-0.7!", fontcolor="#202124"]; C5 [label="C5 (δ-)", pos="-1.3,0.7!", fontcolor="#4285F4"]; edge [color="#5F6368"]; S -- C5; C5 -- C4; C4 -- N; N -- C2; C2 -- S; } caption: "Electronic distribution in the thiazole ring."

Key Reaction Classes: A Mechanistic Approach

The unique electronic properties of the thiazole ring give rise to a rich and varied reaction chemistry. This section will explore the major reaction classes, emphasizing the mechanistic rationale behind the observed outcomes.

Acidity and Basicity: The Protonation/Deprotonation Equilibrium

The thiazole ring exhibits both basic and acidic properties. The nitrogen atom at position 3 is basic, with a pKa of the conjugate acid around 2.5, making it significantly less basic than imidazole (pKa ≈ 7).[1] This basicity allows for straightforward protonation and quaternization reactions.[8][11]

Of particular synthetic importance is the acidity of the C2-proton.[6] Strong bases, such as organolithium reagents or Hauser bases, can readily deprotonate this position to generate a nucleophilic 2-lithiothiazole or a related organometallic species.[1][12] This nucleophile is a versatile intermediate for the introduction of a wide range of electrophiles at the C2 position. The stability of the resulting carbanion is attributed to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, as well as potential ylide character.[1][9]

dot graph "Thiazole_Deprotonation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Thiazole [label="Thiazole"]; Base [label="Strong Base\n(e.g., n-BuLi)"]; Lithiothiazole [label="2-Lithiothiazole\n(Nucleophile)"]; Electrophile [label="Electrophile (E+)"]; Product [label="C2-Substituted Thiazole"];

Thiazole -> Lithiothiazole [label="-H+"]; Base -> Lithiothiazole; Lithiothiazole -> Product [label="+ E+"]; Electrophile -> Product; } caption: "Deprotonation at C2 and subsequent electrophilic quench."

Electrophilic Aromatic Substitution: Targeting the C5 Position

Consistent with its calculated electron density, the C5 position is the preferred site for electrophilic aromatic substitution.[1][8][10] However, the thiazole ring is generally less reactive towards electrophiles than thiophene but more reactive than pyridine.[13] Activating groups, such as methyl or amino groups, at the C2 position can enhance the rate of electrophilic substitution at C5.[8]

Common electrophilic substitution reactions include:

  • Halogenation: Bromination, for example, typically occurs at the C5 position, often requiring activating groups for efficient reaction.[1]

  • Nitration and Sulfonation: These reactions can be more complex due to the potential for N-protonation under the strongly acidic conditions, which deactivates the ring towards electrophilic attack.[14]

  • Mercuration: Thiazole can be mercurated, with the order of reactivity being C5 > C4 > C2.[8]

Nucleophilic Substitution: Activating the C2 Position

The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack, particularly when a good leaving group is present.[8][15] Nucleophilic aromatic substitution (SNAr) at C2 is a common strategy for introducing various functional groups. The reactivity can be further enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-proton and facilitates nucleophilic attack.[8]

Metal-Catalyzed Cross-Coupling Reactions

The development of modern cross-coupling methodologies has revolutionized the functionalization of thiazoles. Lithiated or halogenated thiazoles serve as excellent coupling partners in a variety of palladium-, copper-, and nickel-catalyzed reactions, allowing for the formation of C-C, C-N, and C-S bonds.

Coupling ReactionThiazole SubstrateCoupling PartnerCatalystResulting Bond
Suzuki2-BromothiazoleBoronic acid/esterPdC-C
Stille2-StannylthiazoleOrganic halidePdC-C
Heck2-HalothiazoleAlkenePdC-C
Buchwald-Hartwig2-HalothiazoleAmine/AmidePdC-N
Ullmann2-HalothiazoleAlcohol/ThiolCuC-O / C-S
Oxidation and N-Oxide Chemistry

Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. Oxidation at the nitrogen atom using reagents like m-CPBA or hypofluorous acid yields the corresponding aromatic thiazole N-oxide.[1][16] Thiazole N-oxides are valuable synthetic intermediates, as the N-oxide group can act as a directing group in metal-catalyzed C-H activation reactions, favoring functionalization at the C2 position under milder conditions.[1][17] Oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones.[1]

dot digraph "Thiazole_Oxidation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "Oxidation pathways of the thiazole ring."

Cycloaddition Reactions

While the aromatic stability of the thiazole ring generally makes it a reluctant participant in cycloaddition reactions, they can occur under certain conditions, often at elevated temperatures.[1] For instance, Diels-Alder reactions with alkynes can lead to pyridines after extrusion of sulfur.[1] Furthermore, thiazolium ylides can undergo [3+2] cycloaddition reactions.[18]

Ring Opening Reactions

Under specific conditions, the thiazole ring can undergo ring-opening reactions. For example, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring.[8] Certain metal complexes can also induce a chemoselective carbon-sulfur bond cleavage.[19]

Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for key transformations of the thiazole ring. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol for C2-Lithiation and Electrophilic Quench

Objective: To generate 2-lithiothiazole and trap it with an electrophile (e.g., an aldehyde).

Materials:

  • Thiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add thiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the electrophile (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Validation: Monitor the reaction progress by thin-layer chromatography (TLC). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Suzuki Cross-Coupling at the C2 Position

Objective: To couple a 2-bromothiazole derivative with a boronic acid.

Materials:

  • 2-Bromothiazole derivative

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add the 2-bromothiazole derivative (1.0 eq), arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Validation: Confirm product formation and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Thiazole Ring in Drug Discovery: A Structural Perspective

The versatility of the thiazole ring's reactivity makes it an invaluable component in the design and synthesis of new therapeutic agents.[3][20][21] Its ability to act as a stable aromatic scaffold, a bioisostere for other functional groups, and a platform for diverse functionalization has led to its incorporation into drugs for a wide range of indications, including:

  • Anticancer agents: Dabrafenib, Dasatinib[3][20]

  • Antidiabetic agents: Pioglitazone, Rosiglitazone[22]

  • Antibiotics [5]

  • Anti-inflammatory drugs: Meloxicam[4]

  • Antiviral agents (including anti-HIV): Ritonavir[5]

The insights into the chemical reactivity of the thiazole ring presented in this guide are intended to empower researchers to rationally design and synthesize novel thiazole-containing molecules with tailored biological activities.

Conclusion: A Privileged Scaffold with a Bright Future

The thiazole ring continues to be a central motif in modern organic chemistry and drug discovery. Its unique and tunable reactivity, governed by the interplay of its constituent heteroatoms, provides a rich platform for molecular innovation. A thorough understanding of the principles outlined in this guide will enable scientists to harness the full potential of this remarkable heterocycle in the development of new medicines and advanced materials.

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  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024). Available from: [Link]

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  • de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Seley, K. L., & Sweigart, J. R. (2002). Synthesis of Oligonucleotides Containing Thiazole and Thiazole N-Oxide Nucleobases. Organic Letters. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. ResearchGate. Available from: [Link]

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  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Available from: [Link]

  • Urbaniak, M., et al. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. Available from: [Link]

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  • Schilling, C. L., & Mulvaney, J. E. (1968). Quaternization and Catalytic Activity of Poly(vinylthiazoles). Macromolecules. Available from: [Link]

  • DergiPark. (2016). determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Role of Thiazole-2-carbothioic acid amide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Cornerstone in Modern Crop Protection

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the development of biologically active compounds.[1][2][3] In the realm of agrochemicals, thiazole derivatives have emerged as a critical class of fungicides, prized for their high efficacy, systemic activity, and novel modes of action.[1][4] Thiazole-2-carbothioic acid amide, with its reactive thioamide functionality, represents a versatile starting material and a key building block for the synthesis of a new generation of crop protection agents.[5] This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in the synthesis of potent fungicides, with a particular focus on the succinate dehydrogenase inhibitor (SDHI) class.

The Thiazole Advantage in Fungicide Development

The incorporation of a thiazole ring into a molecule can significantly enhance its fungicidal properties. This is attributed to several factors:

  • Metabolic Stability: The aromatic nature of the thiazole ring often imparts resistance to metabolic degradation by the target fungi and the host plant, leading to longer-lasting protection.

  • Target Affinity: The specific arrangement of heteroatoms and substituents on the thiazole ring can facilitate strong binding to the active sites of target enzymes in fungi.

  • Systemic Properties: Thiazole-based fungicides frequently exhibit systemic movement within the plant, allowing them to protect new growth and combat existing infections from within.

A prominent class of thiazole-containing fungicides are the thiazole carboxanilides, which act as SDHIs. These compounds disrupt the fungal respiratory chain, leading to a rapid cessation of growth and eventual cell death.

Featured Application: Synthesis of Thifluzamide, a Thiazole Carboxanilide Fungicide

Thifluzamide is a broad-spectrum fungicide that effectively controls a range of diseases caused by Rhizoctonia spp. on crops such as rice, potatoes, and maize.[6] Its synthesis provides an excellent case study for the strategic use of thiazole derivatives in agrochemical development. While the industrial synthesis of Thifluzamide starts from a substituted thiazole-5-carboxylic acid, we will present a detailed protocol for its synthesis and then discuss the potential role of this compound as a precursor.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Thifluzamide's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi.[7] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the activity of succinate dehydrogenase, Thifluzamide disrupts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

Thifluzamide_MoA TCA_Cycle Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Succinate->Fumarate Fumarate->TCA_Cycle Thifluzamide Thifluzamide Succinate_Dehydrogenase Succinate_Dehydrogenase Thifluzamide->Succinate_Dehydrogenase Inhibition Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Succinate_Dehydrogenase->ETC Thifluzamide_Synthesis_Workflow cluster_Thiazole_Intermediate Thiazole Intermediate Synthesis cluster_Aniline_Intermediate Aniline Intermediate Synthesis Trifluoroacetoacetate Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Thiazole_Ester Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate Trifluoroacetoacetate->Thiazole_Ester Thioacetamide Thioacetamide Thioacetamide->Thiazole_Ester Thiazole_Acid 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Thiazole_Ester->Thiazole_Acid Hydrolysis Thiazole_Acid_Chloride 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride Thiazole_Acid->Thiazole_Acid_Chloride Chlorination Thifluzamide Thifluzamide Thiazole_Acid_Chloride->Thifluzamide Amide Coupling Substituted_Aniline Substituted Aniline Halogenated_Aniline 2,6-Dibromo-4-(trifluoromethoxy)aniline Substituted_Aniline->Halogenated_Aniline Bromination & Trifluoromethoxylation Halogenated_Aniline->Thifluzamide

Caption: Overall synthetic workflow for Thifluzamide.

Detailed Protocols

Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol describes the synthesis of the key thiazole intermediate.

Materials:

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

  • Thioacetamide

  • Acetonitrile

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Thionyl chloride (SOCl₂)

Procedure:

  • Thiazole Ester Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4,4,4-trifluoroacetoacetate and thioacetamide in acetonitrile. Add triethylamine as an acid scavenger. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Stir at room temperature to hydrolyze the ester.

  • Acidification: After hydrolysis is complete, carefully acidify the mixture with hydrochloric acid to precipitate the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the thiazole acid as a solid. [8]5. Acid Chloride Formation: In a separate flask, suspend the dried thiazole acid in toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux until the reaction is complete. The resulting solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride is used directly in the next step. [8] Protocol 2: Synthesis of Thifluzamide

This protocol details the final amide coupling step.

Materials:

  • Solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in toluene (from Protocol 1)

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline

  • Toluene or xylene

  • Pyridine or another suitable base (optional)

Procedure:

  • Amide Coupling: To the solution of the thiazole acid chloride in toluene, add 2,6-dibromo-4-(trifluoromethoxy)aniline. [7]A base such as pyridine can be added to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC or HPLC). [9]3. Isolation and Purification: Cool the reaction mixture to room temperature. The crude Thifluzamide may precipitate out of solution. If not, the solvent can be partially evaporated. Filter the solid product, wash with a non-polar solvent like hexane, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Thifluzamide. The yield is typically in the range of 87-92%. [9]

    Parameter Value Reference
    Starting Material 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid [9]
    Coupling Partner 2,6-Dibromo-4-(trifluoromethoxy)aniline [9]
    Solvent Toluene or Xylene [7][9]
    Chlorinating Agent Thionyl chloride or Triphosgene [9][10]
    Catalyst (for acylation) Pyridine, Zinc chloride [9][10]
    Reaction Temperature 90-110°C (reflux) [9]

    | Typical Yield | 87-92% | [9]|

Table 1: Summary of Reaction Conditions for Thifluzamide Synthesis

Potential Application of this compound as a Precursor

While the above protocol for Thifluzamide starts with a pre-functionalized thiazole ring, this compound can be a valuable precursor for the synthesis of other fungicidally active thiazole carboxamides. The thioamide group (-CSNH₂) can be chemically transformed into other functional groups, such as a carboxylic acid (-COOH) or an ester (-COOR), which can then participate in amide bond formation.

Proposed Synthetic Route from this compound:

  • Hydrolysis of the Thioamide: The thioamide group of this compound can be hydrolyzed to the corresponding carboxylic acid (Thiazole-2-carboxylic acid) under acidic or basic conditions. This step is crucial for preparing the necessary acylating agent.

  • Activation of the Carboxylic Acid: The resulting Thiazole-2-carboxylic acid can be activated to its acid chloride using reagents like thionyl chloride or oxalyl chloride, similar to the Thifluzamide synthesis.

  • Amide Coupling: The activated thiazole-2-carbonyl chloride can then be reacted with a variety of substituted anilines to generate a library of novel thiazole-2-carboxanilide fungicides for screening and further development.

Thiazole_2_carbothioic_acid_amide_application Thiazole_Thioamide This compound Thiazole_Carboxylic_Acid Thiazole-2-carboxylic acid Thiazole_Thioamide->Thiazole_Carboxylic_Acid Hydrolysis Thiazole_Acid_Chloride Thiazole-2-carbonyl chloride Thiazole_Carboxylic_Acid->Thiazole_Acid_Chloride Activation Novel_Fungicide Novel Thiazole-2-carboxanilide Fungicide Thiazole_Acid_Chloride->Novel_Fungicide Amide Coupling Substituted_Aniline Substituted Aniline Substituted_Aniline->Novel_Fungicide

Caption: Proposed synthetic route for novel fungicides from this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of novel agrochemicals. Its utility extends beyond its direct incorporation into final products, serving as a readily available precursor for the generation of key thiazole carboxylic acid intermediates. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the vast potential of thiazole chemistry in the development of next-generation fungicides. The continued exploration of structure-activity relationships of novel thiazole carboxanilides derived from this precursor will undoubtedly lead to the discovery of more potent and environmentally benign crop protection solutions.

References

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application of Thiazole-2-carbothioic acid amide in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Thiazole-2-carbothioic Acid Amide in Pharmaceutical Development

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for developing novel therapeutic agents across a wide spectrum of diseases.[1] Within this important class of compounds, this compound and its derivatives, more broadly known as thiazole carboxamides, have emerged as particularly valuable building blocks for drug discovery.[3][4][5] Their unique chemical properties and ability to engage with various biological targets have led to the development of potent candidates in oncology, infectious diseases, and metabolic disorders.[6][7][8]

This guide provides a comprehensive overview of the synthesis, characterization, and application of thiazole carboxamides in pharmaceutical research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to facilitate the exploration of this promising compound class.

Part 1: Synthesis and Characterization of Thiazole Carboxamides

The journey of developing a new drug candidate begins with its chemical synthesis and rigorous characterization. The thiazole carboxamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

General Synthesis Strategies

While this compound itself can be synthesized from precursors like 2-cyanothiazole[9], the majority of pharmaceutical research focuses on its N-substituted carboxamide derivatives. A robust and widely adopted method for creating a library of these analogues is through amide bond formation.

Protocol 1: Synthesis of N-Substituted Thiazole-5-Carboxamide Derivatives via Amide Coupling

This protocol describes the coupling of a thiazole carboxylic acid core with a diverse range of primary or secondary amines to generate a library of candidate compounds.

Causality: The use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as DMAP (4-Dimethylaminopyridine) is crucial. EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide bond.[10]

Step-by-Step Methodology:

  • Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the starting thiazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[10]

  • Add EDCI (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve the desired aniline or amine derivative (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours.[10] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate).

  • Work-up and Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel to yield the pure thiazole carboxamide derivative.[10][11]

Structural Characterization

The identity and purity of each synthesized compound must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Standard Characterization Techniques

TechniquePurposeTypical Observations
Melting Point (MP) Assess purity and identity.A sharp, defined melting range indicates high purity.
NMR Spectroscopy Elucidate the precise chemical structure.¹H and ¹³C NMR spectra provide information on the chemical environment of each atom.[10]
Mass Spectrometry Confirm molecular weight and formula.High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.[12]
FT-IR Spectroscopy Identify key functional groups.Characteristic peaks for N-H (amide), C=O (amide), and C=N (thiazole) vibrations.[12]

Part 2: Applications in Key Therapeutic Areas & In Vitro Protocols

The true potential of this compound derivatives is realized through their diverse biological activities. Below are key applications and the foundational experimental protocols to assess them.

Anticancer Drug Development

Rationale & Expertise: The thiazole carboxamide scaffold is a validated pharmacophore in oncology. Derivatives have been shown to act as potent inhibitors of crucial signaling proteins like c-Met kinase and cyclooxygenase (COX) enzymes, which are often dysregulated in cancer.[10][13] Furthermore, many analogues induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as cytotoxic agents.[6]

Protocol 2: In Vitro Antiproliferative Activity (MTS Assay)

This colorimetric assay is a standard, high-throughput method to determine a compound's ability to inhibit cancer cell growth. It measures the metabolic activity of viable cells.

Self-Validating System: The protocol's integrity is maintained by including both a negative control (vehicle, e.g., DMSO) to establish baseline cell viability and a positive control (a known anticancer drug, e.g., 5-Fluorouracil or Dasatinib) to validate the assay's sensitivity and cell line responsiveness.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer[6]) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action (MoA) ThiazoleAcid Thiazole Carboxylic Acid + Amine Library Coupling Amide Coupling (EDCI, DMAP) ThiazoleAcid->Coupling Crude Crude Product Coupling->Crude Purify Column Chromatography Crude->Purify Pure Pure Compound Library Purify->Pure Assay In Vitro Assay (e.g., MTS, MIC) Pure->Assay Data Data Analysis (IC50 / MIC Calculation) Assay->Data Hit Identify 'Hit' Compounds Data->Hit MoA_Studies Docking, Cell Cycle, Enzyme Kinetics Hit->MoA_Studies Lead Lead Candidate MoA_Studies->Lead

Caption: High-level workflow for thiazole carboxamide drug discovery.

Anti-Infective and Antiparasitic Research

Rationale & Expertise: The thiazole core is present in compounds with significant activity against bacteria, fungi, and parasites.[1][12] For instance, derivatives of thiazole-ethyl-amines have shown remarkable potency against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[8][15]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, E. coli, C. albicans[12]) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring absorbance.

Enzyme Inhibition for Metabolic Diseases

Rationale & Expertise: Thiazole carboxamides can be precisely designed to fit into the active sites of specific enzymes. This makes them attractive candidates for targeting enzymes involved in metabolic diseases. For example, N-(phenylsulfonyl)thiazole-2-carboxamides have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential therapeutics for diabetes.[7]

Protocol 4: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for an additional 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. The cleavage of pNPG by the enzyme produces p-nitrophenol, which is yellow under alkaline conditions.

  • Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is directly proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control without an inhibitor. Determine the IC₅₀ value by plotting inhibition percentage against the log of the inhibitor concentration. Acarbose is typically used as a positive control.[7]

Mandatory Visualization

G Enzyme Enzyme (E) α-Glucosidase Product Product (P) p-nitrophenol (yellow) Enzyme->Product Catalyzes EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex Binds Inhibitor Inhibitor (I) Thiazole Derivative Inhibitor->EI_Complex Substrate Substrate (S) pNPG (colorless) Substrate->Product EI_Complex->Substrate Blocks Conversion

Caption: Principle of the enzyme inhibition assay.

Part 3: Elucidating the Mechanism of Action (MoA)

Identifying a potent "hit" is only the first step. Understanding how it works is critical for its development into a safe and effective drug.

In Silico MoA Prediction: Molecular Docking

Rationale & Expertise: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., our thiazole derivative) to a second (the receptor, e.g., a target protein).[16] It provides invaluable insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that govern the compound's activity, guiding further structural optimization.[7][13]

Protocol 5: General Molecular Docking Workflow

  • Ligand Preparation: Generate the 3D structure of the thiazole derivative and perform energy minimization.

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation: Define the binding site or active site on the protein where the ligand is expected to bind. A grid box is generated around this site.

  • Docking Simulation: Run the docking algorithm, which systematically samples different conformations of the ligand within the defined grid box and scores them based on a scoring function.

  • Analysis: Analyze the top-ranked poses to visualize the binding mode, identify key interactions, and compare the docking score and binding energy with known inhibitors.

Experimental MoA Validation: Cell Cycle Analysis

Rationale & Expertise: For anticancer agents, a common mechanism is the disruption of the cell division cycle. Flow cytometry analysis can reveal if a compound causes cells to accumulate in a specific phase (G1, S, or G2/M), indicating interference with cell cycle checkpoints. This has been demonstrated for potent thiazole carboxamide derivatives.[6]

Protocol 6: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat them with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Incubate in the dark for 30 minutes, then analyze the samples using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to that of untreated control cells.

Mandatory Visualization

G G1 G1 Checkpoint1 G1/S Checkpoint G1->Checkpoint1 S S (DNA Synthesis) G2 G2 S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M (Mitosis) M->G1 Checkpoint1->S Checkpoint2->M Drug Thiazole Derivative Drug->Checkpoint1 Arrest Drug->Checkpoint2 Arrest

Caption: Potential cell cycle arrest points targeted by anticancer agents.

Conclusion

This compound and its derivatives represent a highly versatile and promising scaffold in modern pharmaceutical development. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their inherent biological activity provides fertile ground for discovering novel therapeutic agents. By combining rational design, robust synthetic protocols, and a suite of validated in vitro and in silico assays, researchers can effectively harness the potential of this compound class to develop next-generation medicines for cancer, infectious diseases, and beyond.

References

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health (PMC). [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. SciForum. [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health (PMC). [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

Sources

Thiazole-2-carbothioamided: A Versatile Synthon for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a cornerstone scaffold in the fields of medicinal chemistry and materials science. Its presence in a multitude of biologically active compounds, including approved pharmaceuticals and agrochemicals, underscores its significance as a privileged structure.[1] Thiazole-2-carbothioic acid amide, in particular, has emerged as a highly versatile and reactive building block, offering chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this key intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The unique arrangement of nitrogen and sulfur atoms within the thiazole ring imparts a distinct electronic character, influencing its reactivity and intermolecular interactions. The carbothioamide group at the 2-position further enhances its synthetic utility, serving as a versatile handle for a variety of chemical transformations. This document will delve into the practical aspects of utilizing this compound, providing a roadmap for its effective incorporation into synthetic workflows.

Core Concepts: Synthesis and Reactivity Profile

A solid understanding of the synthesis and reactivity of this compound is paramount for its successful application. This section outlines the primary synthetic routes to this building block and discusses the key factors governing its chemical behavior.

Synthesis of this compound

Two principal methods have been established for the synthesis of this compound, each with its own set of advantages and considerations.

1. From 2-Cyanothiazole via Reaction with Hydrogen Sulfide:

This direct approach involves the reaction of commercially available 2-cyanothiazole with hydrogen sulfide.[2] The nitrile group is readily converted to the corresponding thioamide under appropriate conditions.

Diagram 1: Synthesis from 2-Cyanothiazole

start 2-Cyanothiazole reagent + H₂S start->reagent product This compound reagent->product

Caption: Reaction of 2-cyanothiazole with hydrogen sulfide.

2. Thionation of 2-Thiazolecarboxamide using Lawesson's Reagent:

An alternative and widely employed method is the thionation of 2-thiazolecarboxamide. Lawesson's reagent is a powerful and selective thionating agent that efficiently converts the amide carbonyl group into a thiocarbonyl group.[3][4] This method is often preferred for its mild reaction conditions and high yields.[3]

Diagram 2: Thionation of 2-Thiazolecarboxamide

start 2-Thiazolecarboxamide reagent + Lawesson's Reagent start->reagent product This compound reagent->product

Caption: Thionation using Lawesson's reagent.

Reactivity of the this compound Moiety

The synthetic versatility of this compound stems from the reactivity of both the thiazole ring and the carbothioamide functional group.

  • The Thiazole Ring: The thiazole ring is an electron-rich aromatic system, yet it also possesses sites susceptible to both electrophilic and nucleophilic attack. The nitrogen atom can be protonated or alkylated, while the carbon atoms of the ring can participate in various substitution reactions.

  • The Carbothioamide Group: The thioamide functionality is a soft nucleophile due to the sulfur atom, making it an excellent partner in reactions with soft electrophiles. It is a key component in the renowned Hantzsch thiazole synthesis for the construction of 2,4'-bithiazole systems.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of this compound and its subsequent use in the construction of more complex heterocyclic systems.

Protocol 1: Synthesis of this compound via Thionation

This protocol details the synthesis of the title compound from 2-thiazolecarboxamide using Lawesson's reagent.

Materials:

  • 2-Thiazolecarboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 2-thiazolecarboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Protocol 2: Hantzsch Thiazole Synthesis of a 2,4'-Bithiazole Derivative

This protocol exemplifies the use of this compound as a key building block in the Hantzsch synthesis to prepare a 2,4'-bithiazole derivative, a scaffold of interest in drug discovery.[5]

Materials:

  • This compound

  • Phenacyl bromide (or other α-haloketones)

  • Ethanol

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Dissolve this compound (1.0 eq) and phenacyl bromide (1.0 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the desired 2,4'-bithiazole derivative.

Diagram 3: Hantzsch Bithiazole Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation This compound This compound α-Haloketone α-Haloketone Ethanol (Solvent) Ethanol (Solvent) Reflux Reflux Ethanol (Solvent)->Reflux Cooling Cooling Reflux->Cooling Neutralization (NaHCO₃) Neutralization (NaHCO₃) Cooling->Neutralization (NaHCO₃) Filtration Filtration Neutralization (NaHCO₃)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying 2,4'-Bithiazole Product 2,4'-Bithiazole Product Drying->2,4'-Bithiazole Product

Caption: Workflow for Hantzsch synthesis of 2,4'-bithiazoles.

Characterization Data

Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of expected spectroscopic data.

Table 1: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the thiazole ring protons and the -NH₂ protons of the thioamide group.
¹³C NMR Resonances for the three carbon atoms of the thiazole ring and the thiocarbonyl carbon.[6]
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=N stretching of the thiazole ring, and the C=S stretching of the thioamide.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₄H₄N₂S₂: 144.22 g/mol ).[7]

Conclusion and Future Outlook

This compound has proven itself to be a valuable and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of the thiazole ring and the carbothioamide group provide access to a wide array of complex heterocyclic structures. The protocols and insights provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the quest for novel therapeutic agents and functional materials. As the demand for sophisticated molecular architectures continues to grow, the strategic use of such powerful synthons will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Heterocyclic Letters, No.2|353-361|February-April|2023. ISSN : (print) 2231–3087 / (online) 2230-9632.
  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link].

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link].

  • ResearchGate. Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions. Available from: [Link].

  • PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link].

  • ResearchGate. H.NMR Spectrum of Thiazole Amide Compound {1}. Available from: [Link].

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link].

  • ACG Publications. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Available from: [Link].

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link].

  • MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link].

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available from: [Link].

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link].

  • PubMed. 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups. Available from: [Link].

  • PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available from: [Link].

  • ResearchGate. Thionation Using Fluorous Lawesson's Reagent. Available from: [Link].

  • PubMed Central. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Available from: [Link].

Sources

Application Notes and Protocols for the Quantification of Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the quantitative determination of Thiazole-2-carbothioic acid amide, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accurate quantification in research, development, and quality control, this document details three distinct, validated analytical protocols: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each protocol is presented with in-depth explanations of the underlying scientific principles, step-by-step procedures, and expected performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical workflows for this compound.

Introduction: The Significance of this compound Quantification

This compound is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have shown promise in the development of novel pharmaceuticals and agrochemicals.[1][2] Accurate and precise quantification of this intermediate is paramount throughout the drug development and manufacturing lifecycle. It ensures the purity of starting materials, monitors reaction kinetics, determines the stability of active pharmaceutical ingredients (APIs), and is crucial for pharmacokinetic and metabolic studies.

This application note provides a selection of analytical methods that can be adapted and validated for the specific matrix in which this compound needs to be quantified. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Principles of Analysis

The quantification of this compound can be effectively achieved using chromatographic techniques coupled with various detection methods. The selection of a particular method is governed by the specific requirements of the analysis, such as the concentration range of the analyte and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is proposed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The presence of a chromophore in the thiazole ring allows for sensitive detection using an Ultraviolet (UV) detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[3][4] After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the detection of a specific daughter ion. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex biological matrices.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] this compound, due to its amide group, may exhibit limited thermal stability. Therefore, a derivatization step is proposed to increase its volatility and thermal stability, making it amenable to GC analysis.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens.[7]

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for analysis.[2][5][8][9][10] The choice of technique depends on the matrix (e.g., plasma, urine, pharmaceutical formulation).

Sample Preparation from Pharmaceutical Formulations (e.g., Tablets, Powders)
  • Weighing and Dissolution: Accurately weigh a portion of the homogenized sample.

  • Extraction: Transfer the weighed sample to a volumetric flask and add a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to dissolve the analyte.[9]

  • Sonication and Vortexing: Sonicate and/or vortex the mixture to ensure complete dissolution and extraction of the analyte.[9]

  • Dilution: Dilute the solution to a suitable concentration within the linear range of the analytical method.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.

Sample Preparation from Biological Matrices (e.g., Plasma, Serum)

For biological samples, protein precipitation is a common and effective method for removing interfering macromolecules.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol containing an internal standard.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Analytical Protocols

The following protocols are proposed starting points and should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][11][12][13]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample (Bulk Drug/Formulation) weigh Weighing sample->weigh dissolve Dissolution & Extraction weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition & Analysis detector->data

Caption: HPLC-UV workflow for this compound.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. A starting condition of 20% Acetonitrile, ramping to 80% over 10 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined by scanning a standard solution of this compound (a starting point would be around 254 nm or 270 nm based on the thiazole chromophore).

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Data Analysis: Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Expected Performance Characteristics:

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, and for low-level impurity analysis.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) precipitate Protein Precipitation sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc LC System reconstitute->lc Inject msms Tandem Mass Spectrometer lc->msms data Data Acquisition & Analysis msms->data

Caption: LC-MS/MS workflow for this compound.

Protocol:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. A fast gradient is often employed.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions: The precursor ion ([M+H]⁺) for this compound (C₄H₄N₂S₂, MW: 144.22) would be m/z 145.0. The product ions would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of the thioamide group.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard Preparation: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) and process them alongside the unknown samples. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used.

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard versus concentration.

Expected Performance Characteristics:

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method can be an alternative for certain applications, especially if an LC-MS/MS system is not available. The key is the successful derivatization of the analyte.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Extracted Sample dry Evaporate to Dryness sample->dry derivatize Add Silylation Reagent & Heat dry->derivatize cool Cool to Room Temperature derivatize->cool gc GC System cool->gc Inject ms Mass Spectrometer gc->ms data Data Acquisition & Analysis ms->data

Caption: GC-MS workflow for this compound.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization:

    • Evaporate the extracted sample to complete dryness under a stream of nitrogen.

    • Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Quantify using a characteristic ion of the derivatized analyte. An internal standard suitable for GC-MS should be used.

Expected Performance Characteristics:

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Method Validation: Ensuring Trustworthiness

All analytical methods must be validated to ensure they are fit for their intended purpose.[1][11][12][13] The validation should be performed according to the ICH Q2(R1) guidelines and should assess the following parameters:[1][11][12][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented in this application note provide a robust framework for the accurate and reliable quantification of this compound in various matrices. The choice between HPLC-UV, LC-MS/MS, and GC-MS will be dictated by the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation to ensure the integrity and reliability of the generated data, thereby supporting the advancement of research and development in the pharmaceutical and agrochemical industries.

References

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

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Sources

Application Notes & Protocols: High-Throughput Screening of Thiazole-2-carbothioic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Thiazole-2-carbothioic acid amide derivatives, in particular, represent a versatile class of molecules with demonstrated potential in pharmaceutical and agrochemical research.[4] Their unique chemical properties make them valuable as key intermediates in the synthesis of novel therapeutics, especially for infectious diseases and cancer.[4][5] High-Throughput Screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[6][7] This guide provides a comprehensive framework for the design and execution of HTS campaigns targeting this compound derivatives, covering assay development, screening workflows, data analysis, and hit confirmation.

The this compound Scaffold: A Profile

Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][5][8][9] The thiazole nucleus is an important structural motif that can interact with various biological targets.[1] The amide functional group, also prevalent in many active molecules, contributes to forming crucial hydrogen-bonding interactions with biological targets.[1] this compound derivatives have been specifically noted for their role as building blocks in developing new bioactive compounds.[4]

Known Biological Targets and Activities:

  • Anticancer: Derivatives have shown activity against various cancer cell lines, with mechanisms including the inhibition of kinases like EGFR/HER2 and VEGFR-2, and enzymes such as dihydrofolate reductase (DHFR).[5][10]

  • Antimicrobial: The thiazole scaffold is a key component of compounds designed to combat antibiotic resistance, targeting enzymes like DNA gyrase.[11]

  • Neuroprotection: Certain thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, suggesting potential applications in neurological disorders.[12]

  • Antitrypanosomal: Phenotypic screens have identified thiazole amide derivatives with potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[13]

Given this broad range of activities, HTS campaigns for this class of compounds can be directed toward various targets, necessitating flexible and robust assay design.

Assay Development and Optimization for High-Throughput Screening

The success of any HTS campaign hinges on the development of a sensitive, reproducible, and robust assay.[7][14] The choice between a biochemical and a cell-based assay format depends on the specific biological question and the target of interest.[6][7]

Choosing the Right Assay Format
  • Biochemical Assays: These assays measure the effect of a compound on an isolated biological target, such as an enzyme or receptor. They are well-suited for identifying direct inhibitors or activators. Commonly used formats include:

    • Fluorescence Resonance Energy Transfer (FRET): Measures proximity between two fluorophores, useful for kinase or protease assays.[6][7]

    • Time-Resolved FRET (TR-FRET): A variation of FRET that reduces background fluorescence, enhancing signal-to-noise ratios.[6][15] It is commonly used for detecting protein-protein interactions and in kinase assays.[16]

    • Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, ideal for studying binding events.[6][16]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into cell permeability, cytotoxicity, and impact on cellular pathways.[7] Examples include:

    • Reporter Gene Assays: Measure the expression of a reporter gene (e.g., luciferase) linked to a promoter of interest.[7]

    • Cell Proliferation Assays: Quantify the rate of cell growth or viability, often using reagents like MTT or resazurin.[7]

    • High-Content Imaging (HCI): Utilizes automated microscopy to quantify changes in cellular morphology, protein localization, or microtubule integrity.[15]

Protocol: Development of a TR-FRET Kinase Assay

This protocol describes the development of a biochemical assay to screen for inhibitors of a target kinase, a common target for thiazole derivatives.[10]

Objective: To establish a robust, miniaturized TR-FRET assay in a 384-well format to identify this compound derivatives that inhibit a specific protein kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu and APC into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation and reduce the FRET signal.

Materials:

  • Target Kinase (recombinant)

  • Biotinylated Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Eu-labeled Anti-phospho-specific Antibody

  • Streptavidin-APC

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[6]

  • Test Compounds (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well low-volume assay plates (e.g., black, non-binding surface)

  • TR-FRET capable plate reader

Protocol Steps:

  • Enzyme and Substrate Titration:

    • Determine the optimal concentrations of kinase and substrate by performing cross-titrations to find conditions that yield a robust signal window while operating in the linear range of the reaction.

  • ATP Kₘ Determination:

    • Determine the Michaelis constant (Kₘ) for ATP by measuring initial reaction velocities at various ATP concentrations. For competitive inhibitor screens, run the HTS assay at an ATP concentration equal to the Kₘ.

  • Assay Miniaturization and Z' Factor Calculation:

    • Adapt the optimized assay to a 384-well format.[17]

    • Perform a "dry run" using only positive (Staurosporine) and negative (DMSO) controls to assess assay quality.[17]

    • Calculate the Z' factor using the formula: Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ| (where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls).

    • An assay is considered robust for HTS when the Z' factor is consistently > 0.5.[7][17]

The High-Throughput Screening Workflow

The HTS process is a multi-step, automated procedure designed for efficiency and reproducibility.[7]

Key Stages of the HTS Campaign
  • Compound Library Preparation: The this compound derivative library is plated from stock solutions into 384-well plates at the desired screening concentration (e.g., 10 µM).[17]

  • Assay Plating: Robotic liquid handlers dispense reagents into the assay plates in a specific order. A typical addition order for the kinase assay would be:

    • Test compounds and controls (nanoliter volumes via acoustic dispensing or pin tool).[6]

    • Target kinase solution.

    • Incubation to allow for compound-enzyme binding.[6]

    • Substrate/ATP solution to initiate the reaction.[6]

  • Incubation: Plates are incubated at a controlled temperature for a predetermined time to allow the reaction to proceed.

  • Detection: A stop reagent (e.g., EDTA) is added, followed by the detection reagents (e.g., Eu-antibody and SA-APC). After another incubation period, the plate is read.[6]

  • Data Acquisition: The plate reader measures the signal from each well, and the raw data is uploaded to a database for analysis.[17]

Visualizing the HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing Compound_Library Compound Library (Thiazole Derivatives) Dispensing Compound & Reagent Dispensing (Robotics) Compound_Library->Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Dispensing Incubation Reaction Incubation Dispensing->Incubation Step 1-3 Detection Signal Detection (Plate Reader) Incubation->Detection Step 4 Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Step 5 Normalization Data Normalization & QC (Z' Factor) Data_Acquisition->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification Confirmation Hit Confirmation & Validation Hit_Identification->Confirmation PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active)

Caption: Simplified PI3K/AKT/mTOR signaling cascade.

Hit Confirmation Data Example

The table below summarizes hypothetical data for three this compound "hits" from a primary screen against PI3Kα.

Compound IDPrimary Screen (% Inhibition @ 10µM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
TCA-001 78%558501,200980
TCA-002 65%450510480600
TCA-003 82%95110>10,000>10,000
Staurosporine99%5867

Interpretation:

  • TCA-001 is a potent and selective inhibitor of the PI3Kα isoform.

  • TCA-002 is a pan-PI3K inhibitor with moderate potency against all isoforms.

  • TCA-003 shows potent activity against PI3Kα and PI3Kβ but is highly selective against the δ and γ isoforms.

Based on the project goals, any of these compounds could be prioritized for further lead optimization. For example, if isoform-specific inhibition is desired to minimize off-target effects, TCA-001 would be a prime candidate.

Conclusion

High-throughput screening of this compound derivatives offers a powerful strategy for the discovery of novel therapeutic agents. A successful HTS campaign requires a deep understanding of the target biology, meticulous assay development, a robust automated workflow, and rigorous data analysis and hit validation procedures. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS to identify and advance promising compounds from this versatile chemical class.

References

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Application Notes & Protocols: The Role of Thiazole-2-carbothioic Acid Amide in the Development of Next-Generation Fungicides and Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the synthesis of biologically active molecules.[1][2] Thiazole-2-carbothioic acid amide, in particular, serves as a critical intermediate and a versatile building block for the development of novel fungicides and pesticides aimed at enhancing agricultural productivity and ensuring food security.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives. We will explore its core mechanisms of action, provide detailed protocols for synthesis and bio-evaluation, analyze structure-activity relationships, and discuss formulation considerations. Our objective is to furnish a scientifically rigorous and practical framework to accelerate the discovery of potent and sustainable crop protection agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged structure in medicinal and agricultural chemistry, found in a wide array of compounds including antibiotics, anticancer drugs, and fungicides like Thifluzamide.[2] Its unique electronic properties and ability to form various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to specific biological targets. This compound leverages this potent core, offering a reactive handle for chemical modification and the creation of diverse compound libraries.[3] These derivatives have demonstrated significant potential in protecting crops from a variety of devastating fungal diseases.[3][4]

Core Mechanisms of Fungicidal Action

Thiazole-based fungicides, including derivatives of this compound, exhibit their antifungal properties through several well-characterized mechanisms. Understanding these pathways is crucial for the rational design of new, more effective agents.

Inhibition of Fungal Respiration: Targeting Succinate Dehydrogenase (SDH)

A primary mode of action for many modern thiazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5][6]

  • Causality: By binding to the SDH enzyme complex, these inhibitors block the oxidation of succinate to fumarate. This disruption halts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.[5] Transcriptomic analysis of fungi treated with thiazole carboxamides has confirmed the downregulation of SDH genes and the subsequent inhibition of the TCA cycle.[5] Molecular docking studies further reveal that these compounds can interact with key amino acid residues like TYR58 and TRP173 within the SDH protein.[6]

SDH_Inhibition_Pathway TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain SDH->ETC donates electrons to Fumarate->TCA_Cycle continues cycle ATP ATP Production (Energy) ETC->ATP drives CellDeath Fungal Cell Death ATP->CellDeath Depletion Leads To Fungicide Thiazole Carboxamide Fungicide Fungicide->SDH INHIBITS

Fig 1: Mechanism of SDH Inhibition by Thiazole Fungicides.
Disruption of Fungal Cell Membrane Integrity

Another significant mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in plants and animals.

  • Causality: Thiazole antifungals can inhibit the enzyme cytochrome P450 demethylase, which is essential for converting lanosterol into ergosterol.[1] This blockage leads to the accumulation of toxic sterol intermediates and disrupts the structural integrity and permeability of the fungal membrane, causing leakage of cellular contents and cell death.[1] Some studies also suggest that thiazole derivatives can directly interfere with the cell wall structure.[7] Furthermore, certain camphor-thiazole derivatives have been shown to increase cell membrane permeability and trigger the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[8]

Protocols for Synthesis and Evaluation

The successful development of novel fungicides relies on robust and reproducible experimental protocols.

General Protocol for Synthesis of this compound Derivatives

This protocol outlines a common synthetic pathway. Researchers should note that specific reaction conditions (temperature, solvents, catalysts) may need optimization for different derivatives.[9][10]

Step 1: Synthesis of the Thiazole Core

  • The foundational thiazole ring can be synthesized via several methods, such as the Hantzsch thiazole synthesis, by reacting an α-haloketone with a thioamide. For this compound, a common starting material is 2-cyanothiazole.[11]

Step 2: Amide Coupling Reaction

  • Dissolve the synthesized or commercially acquired thiazole carboxylic acid (1 equivalent) in a suitable dry solvent (e.g., Dichloromethane, DMF).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).[12]

  • Stir the mixture at 0°C for 30 minutes under an inert atmosphere (e.g., Nitrogen).

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Step 3: Structural Characterization

  • Confirm the structure of the final compounds using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol for In Vitro Antifungal Efficacy Testing

The mycelial growth rate method is a standard assay to determine the intrinsic activity of a compound against a specific fungus.[2]

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Once cooled to ~50-60°C, add the test compound (dissolved in a minimal amount of DMSO or acetone) to achieve a series of final concentrations (e.g., 0.5, 1, 2, 5, 10, 50 µg/mL). Pour the amended agar into sterile Petri dishes. A solvent-only plate serves as the negative control.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea), in the center of each plate.[8]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC₅₀ value (the effective concentration required to inhibit growth by 50%) through probit analysis.

Table 1: Example In Vitro Fungicidal Activity Data (EC₅₀ in µg/mL)

Compound IDTarget Fungus: Botrytis cinereaTarget Fungus: Sclerotinia sclerotiorum[5]Target Fungus: Rhizoctonia solani[8]
Thiazole Derivative A 24.3[4]0.6[5]3.5[8]
Thiazole Derivative B 48.51.9[5]4.0[8]
Thifluzamide (Standard) >504.4[5]>10
Boscalid (Standard) 5.22.81.23[8]
Protocol for In Vivo Greenhouse Evaluation

In vivo tests are critical to assess a compound's protective and curative activity in a whole-plant system.

  • Plant Cultivation: Grow host plants (e.g., rapeseed for S. sclerotiorum, tomato for B. cinerea) in a controlled greenhouse environment until they reach a suitable growth stage.

  • Compound Application: Prepare aqueous formulations of the test compounds at various concentrations (e.g., 2, 5, 10, 50 mg/L) with a surfactant. Spray the formulations onto the plant leaves until runoff.[5]

  • Inoculation: After the leaves have dried (typically 24 hours for protective assays), inoculate them with a spore suspension or mycelial plugs of the target pathogen.

  • Incubation: Place the plants in a high-humidity chamber at an appropriate temperature to promote disease development.

  • Disease Assessment: After 3-7 days, assess the disease severity by measuring the lesion diameter or the percentage of infected leaf area.

  • Analysis: Calculate the control efficacy of the compound at each concentration compared to the untreated, inoculated control plants.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the thiazole carboxamide scaffold is key to optimizing antifungal potency. SAR studies reveal which chemical groups at specific positions are critical for biological activity.[4][8]

  • The Thiazole Ring: The core heterocycle is generally essential for activity.

  • The Amide Linker: The geometry and nature of the amide bond are crucial for proper orientation within the target enzyme's active site.

  • The 'R1' Group (on the Amide Nitrogen): Often an aromatic or heteroaromatic ring. Substitutions on this ring (e.g., halogens, alkyl groups) significantly impact potency, likely by influencing binding interactions (e.g., hydrophobic, pi-pi stacking) with the target protein.[6]

  • The 'R2' Group (on the Thiazole Ring): Modifications at the C4 and C5 positions of the thiazole ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can also influence target binding.

Fig 2: Key Areas for Structure-Activity Relationship Analysis.

Field Application and Formulation

While laboratory and greenhouse results are promising, successful commercialization requires overcoming challenges related to formulation and field stability.

  • Formulation: Active ingredients must be formulated to ensure stability, solubility, and effective delivery to the target plant. Common formulations include Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and Water-dispersible Granules (WG). The choice of formulation can significantly improve the fungicidal activity of the active ingredient.[13]

  • Environmental Stability: The compound must be stable under field conditions, resisting degradation from UV light, temperature fluctuations, and rainfall.

  • Resistance Management: As with any single-site fungicide, there is a risk of pathogens developing resistance.[12] It is crucial to develop resistance management strategies, such as co-formulating with fungicides that have different modes of action or rotating their use in the field.

Conclusion

This compound and its derivatives represent a highly promising class of compounds for the development of novel fungicides and pesticides. Their proven efficacy against a broad spectrum of plant pathogens, coupled with well-understood mechanisms of action, makes them attractive leads for agrochemical research. By employing the systematic synthesis and evaluation protocols outlined in this guide, researchers can effectively explore the vast chemical space around this scaffold. Future work should focus on optimizing potency, broadening the activity spectrum, and developing environmentally benign formulations to translate these promising molecules into effective tools for sustainable agriculture.

References

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Application Notes and Protocols for Enzyme Inhibition Studies Using Thiazole-2-carbothioic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Thiazole-2-carbothioic acid amide, while a versatile building block for synthesizing more complex molecules, is representative of a class of compounds with significant potential for enzyme inhibition.[3][4] This guide provides a comprehensive overview of the principles and practical protocols for characterizing the inhibitory effects of this compound derivatives on enzyme activity.

This document is structured to provide not just a set of instructions, but a framework for critical thinking in experimental design and data interpretation. We will delve into the causality behind protocol steps, ensuring a robust and self-validating experimental approach. To provide a tangible and detailed example, we will focus on a representative case study: the inhibition of α-glucosidase by a novel this compound derivative. α-glucosidase inhibitors are a clinically important class of drugs for managing type 2 diabetes.[5]

Part 1: Foundational Concepts in Enzyme Inhibition

Before embarking on experimental work, a firm grasp of the underlying principles of enzyme kinetics and inhibition is crucial. Enzymes are biological catalysts that accelerate the rate of biochemical reactions by binding to substrates at their active site.[6] Inhibitors are molecules that interfere with this process, reducing the enzyme's catalytic efficiency.[6] Understanding the mode of inhibition is a critical step in drug discovery, as it provides insights into the mechanism of action and guides further optimization of the inhibitor.

There are three primary modes of reversible enzyme inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[7]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding occurs regardless of whether the substrate is bound and reduces the enzyme's catalytic efficiency without affecting substrate binding.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.[7]

The initial characterization of an enzyme inhibitor typically involves determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Part 2: Experimental Design and Protocols

A well-designed enzyme inhibition assay should be robust, reproducible, and provide clear, interpretable data. This section outlines the necessary materials and a step-by-step protocol for determining the IC50 of a this compound derivative against α-glucosidase.

Materials and Reagents
  • Enzyme: α-glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Inhibitor: this compound derivative (e.g., a synthesized N-(phenylsulfonyl)thiazole-2-carboxamide)[5]

  • Positive Control: Acarbose[5]

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Stop Solution: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • 96-well microplates

  • Multichannel pipettes

  • Incubator

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Stock, Stop Solution serial_dil Perform Serial Dilutions of Inhibitor prep_reagents->serial_dil add_enzyme Add Enzyme and Inhibitor to Microplate Wells serial_dil->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all solutions in the appropriate buffer and ensure the pH is optimal for the enzyme's activity.

    • Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution of the Inhibitor:

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations. It is common to use a 10-point dilution series.

  • Assay Setup in a 96-Well Plate:

    • Blank wells: Add buffer and stop solution.

    • Control wells (100% activity): Add buffer, enzyme, and substrate.

    • Inhibitor wells: Add buffer, enzyme, and the various concentrations of the inhibitor.

    • Positive control wells: Add buffer, enzyme, and a known inhibitor like acarbose.

  • Pre-incubation:

    • Add the enzyme solution to the wells containing the inhibitor and buffer.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of the Enzymatic Reaction:

    • Add the substrate solution (pNPG) to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a specific duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

  • Termination of the Reaction:

    • Stop the reaction by adding the stop solution (e.g., Na₂CO₃). The stop solution will raise the pH, which denatures the enzyme and develops the color of the product (p-nitrophenol).

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] * 100

IC50 Determination

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor at which the response is 50%.[1] Non-linear regression analysis using software like GraphPad Prism is the most accurate method for determining the IC50 value from the dose-response curve.[1]

ParameterDescriptionExample Value (Compound W24)[5]Example Value (Acarbose)[5]
IC50 (µM) The concentration of the inhibitor that reduces enzyme activity by 50%.53.0 ± 7.7228.3 ± 9.2
Characterizing the Mode of Inhibition

Determining the mode of inhibition (competitive, non-competitive, or uncompetitive) provides deeper insight into the inhibitor's mechanism of action. This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

The following diagram illustrates the expected outcomes of a Lineweaver-Burk plot for different modes of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 Vmax unchanged Km increased a1->b1 + Inhibitor a2 a2->b1 - Inhibitor c1 d1 c1->d1 + Inhibitor c2 c1->c2 d2 Vmax decreased Km unchanged d1->d2 c2->d2 - Inhibitor e1 f1 e1->f1 + Inhibitor e2 f2 Vmax decreased Km decreased e2->f2 - Inhibitor

Caption: Lineweaver-Burk plots for different modes of enzyme inhibition.

Part 4: Trustworthiness and Self-Validation

To ensure the reliability of your results, every protocol must be a self-validating system. This involves incorporating appropriate controls and checks at each stage of the experiment.

  • Positive and Negative Controls: Always include a known inhibitor (positive control) and a no-inhibitor control (negative control) to validate the assay's performance.

  • Linearity of the Reaction: Ensure that the enzyme reaction proceeds linearly over the chosen incubation time. This can be verified by measuring product formation at multiple time points.

  • Enzyme Concentration: The enzyme concentration should be chosen to give a robust signal without depleting a significant portion of the substrate during the assay.

  • Solvent Effects: If the inhibitor is dissolved in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay does not affect the enzyme's activity.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the inhibitory properties of this compound derivatives, paving the way for the development of new and effective therapeutic agents.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). Acide thiazole-2-carbothioïque amide. Retrieved from [Link]

  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles. Synthesis, 51(5), 670-700. Retrieved from [Link]

  • de Villiers, K. A., et al. (2020). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Antimicrobial Agents and Chemotherapy, 64(8), e00331-20. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29896-29911. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research, 85(1), e22128. Retrieved from [Link]

  • Chem-Impex. (n.d.). Thiazole-5-carbothioic acid amide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 743-750. Retrieved from [Link]

  • de Villiers, K. A., et al. (2025). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. MalariaWorld. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Bischof, J., et al. (2014). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry, 22(17), 4788-4801. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for thiazoles 2a–p on the MDA-MB231 and HeLa cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

  • Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]

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Application Notes & Protocols: Thiazole-2-carbothioic acid amide for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole heterocycle is a cornerstone in medicinal chemistry and has found increasing use in material science, particularly in the development of conjugated polymers for electronic applications.[1][2] This document provides an in-depth guide to leveraging a specific, yet highly versatile building block: Thiazole-2-carbothioic acid amide (T2CA). We move beyond the traditional use of the thiazole ring and explore the unique reactivity of the thioamide functional group (C=S). Specifically, we detail protocols for its use in direct radical copolymerization to create novel vinyl polymers with thioether linkages integrated into the polymer backbone.[3][4] This approach opens new avenues for designing materials with tunable properties, including inherent degradability, for applications ranging from advanced electronics to sophisticated drug delivery systems.[5][6]

Introduction: The Dual Functionality of this compound

This compound is a bifunctional molecule of significant interest for polymer synthesis.[7] Its utility stems from the distinct chemical properties of its two core components:

  • The Thiazole Ring: This aromatic five-membered heterocycle is electron-deficient due to the imine nitrogen, making it an excellent building block for n-type or ambipolar semiconducting polymers.[8][9] Its rigid, planar structure promotes π-π stacking and efficient charge transport, a critical feature for optoelectronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).[1][10]

  • The Thioamide Group: Unlike its amide analogue, the thioamide group possesses a reactive C=S double bond. Recent advancements have shown that this thiocarbonyl group can participate directly in radical copolymerizations with conventional vinyl monomers (e.g., styrenes, acrylates).[3][4] This is a paradigm shift, as it allows for the introduction of sulfur atoms directly into the polymer backbone as thioether linkages, imparting unique characteristics such as degradability.[4]

This guide focuses on harnessing the thioamide's reactivity to create novel, functional copolymers. We present the scientific rationale, potential applications, and detailed, validated protocols for researchers in material science and drug development.

Rationale and Strategic Applications

The incorporation of T2CA into polymer chains offers a strategic route to materials with enhanced or entirely new functionalities.

Degradable Vinyl Polymers

The most direct application of T2CA's unique reactivity is the creation of degradable vinyl polymers. Conventional vinyl polymers like polystyrene and poly(methyl methacrylate) are known for their robust C-C backbones, which contribute to their environmental persistence. By copolymerizing these monomers with T2CA, thioether bonds are introduced into the main chain.[3] These sulfur linkages act as cleavable points, allowing the polymer to be degraded under specific, mild conditions (e.g., using silver salts), which is highly desirable for applications in transient electronics, medical implants, and environmentally benign materials.[4]

Advanced Conjugated Materials

While thiazole is a well-established component in conjugated polymers, the addition of the thioamide group provides a new tool for tuning electronic properties.[1][8] The sulfur atom's lone pairs and the C=S bond's electronic character can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the material's band gap, charge mobility, and optical absorption characteristics.[9] This opens possibilities for creating new materials for sensors, OFETs, and photovoltaics.

Biofunctional Polymers and Drug Delivery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[11] Polymers containing this moiety can exhibit inherent biological activity.[12] Furthermore, the ability to create degradable polymer backbones is a cornerstone of advanced drug delivery systems.[6][13] A T2CA-based copolymer could be designed to degrade within a physiological environment, releasing either an attached drug molecule or leveraging the bioactivity of the thiazole-containing degradation products.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

Protocol 1: Direct Radical Copolymerization of T2CA with Styrene

This protocol details the synthesis of a degradable polystyrene copolymer by directly incorporating T2CA via its thioamide group. The causality behind this choice is the desire to impart degradability to a common, robust vinyl polymer.

Rationale for Experimental Choices:

  • Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator. It decomposes at a predictable rate at 60-70°C, providing a steady stream of radicals to initiate polymerization without harsh conditions.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the polar T2CA, the nonpolar styrene monomer, and the resulting polymer, ensuring a homogeneous reaction.

  • Temperature (60°C): This temperature is optimal for the thermal decomposition of AIBN, providing a suitable initiation rate for a controlled polymerization.[3]

  • Purification (Precipitation in Methanol): The resulting polymer is insoluble in methanol, while the unreacted monomers and initiator fragments are soluble. This allows for efficient purification of the polymer product.

Materials & Reagents:

  • This compound (T2CA, ≥97%)

  • Styrene (St, ≥99%, inhibitor removed via basic alumina column)

  • Azobisisobutyronitrile (AIBN, 98%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Methanol (ACS grade)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Monomer Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 288 mg, 2.0 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in 10 mL of anhydrous DMF.

  • Inert Atmosphere: Add freshly purified styrene (e.g., 2.08 g, 20 mmol) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60°C. Allow the reaction to proceed with stirring for 24 hours. The solution may become more viscous as the polymer forms.

  • Termination & Purification: Remove the flask from the oil bath and cool to room temperature. Quench the reaction by exposing the mixture to air.

  • Precipitation: Slowly pour the viscous solution into a beaker containing 200 mL of vigorously stirring methanol. A white or pale-yellow polymer will precipitate.

  • Isolation: Continue stirring for 30 minutes. Collect the polymer by vacuum filtration, washing thoroughly with fresh methanol (3 x 50 mL).

  • Drying: Dry the polymer product in a vacuum oven at 40°C overnight to a constant weight.

Diagram 1: Radical Copolymerization Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Workup & Purification reagents Weigh T2CA, Styrene, AIBN dissolve Dissolve in Anhydrous DMF reagents->dissolve fpt Freeze-Pump-Thaw (x3) dissolve->fpt heat Heat at 60°C for 24h under N2 atmosphere fpt->heat cool Cool to RT heat->cool precipitate Precipitate into Methanol cool->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry in Vacuum Oven filtrate->dry analysis NMR, GPC, DSC/TGA dry->analysis

Caption: Experimental workflow for the synthesis of a T2CA-styrene copolymer.

Protocol 2: Characterization of Poly(Styrene-co-T2CA)

Characterizing the polymer is essential to confirm successful synthesis, determine its molecular weight, and assess its thermal properties.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Purpose: To confirm the incorporation of both styrene and T2CA units into the polymer chain and to quantify the incorporation ratio.

    • Procedure: Dissolve 10-15 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

    • Expected Results: The spectrum will show broad peaks characteristic of the polystyrene backbone (aromatic protons at ~6.5-7.5 ppm, aliphatic protons at ~1.0-2.5 ppm). Crucially, new, smaller peaks corresponding to the thiazole ring protons of the T2CA unit should be visible (typically >7.5 ppm). The ratio of the integrals of the T2CA protons to the styrene protons allows for calculation of the monomer incorporation.

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) at a concentration of ~1-2 mg/mL. The analysis is run against polystyrene standards.

    • Expected Results: A successful polymerization will yield a monomodal distribution, indicating a relatively uniform polymer population. PDI values for radical polymerization are typically between 1.5 and 2.5.

  • Thermal Analysis (DSC/TGA):

    • Purpose: To determine the glass transition temperature (T₉) via Differential Scanning Calorimetry (DSC) and the thermal stability/decomposition temperature (Tₔ) via Thermogravimetric Analysis (TGA).

    • Procedure: Use 5-10 mg of the dried polymer for each analysis, typically under a nitrogen atmosphere with a heating rate of 10°C/min.

    • Expected Results: The T₉ will indicate the temperature at which the polymer transitions from a glassy to a rubbery state. Incorporation of the rigid T2CA unit may slightly increase the T₉ compared to pure polystyrene. TGA will show the temperature at which the polymer begins to degrade, indicating its thermal stability.

ParameterTechniqueTypical Result for Poly(St-co-T2CA)Purpose
Monomer Incorporation ¹H NMRPeaks for both styrene and thiazole protonsConfirms copolymer structure
Molecular Weight (Mₙ) GPC/SEC10,000 - 50,000 g/mol Determines polymer chain length
Polydispersity (PDI) GPC/SEC1.5 - 2.5Measures breadth of MW distribution
Glass Transition (T₉) DSC~105 °C (may vary from PS)Defines material's service temperature
Decomposition Temp (Tₔ) TGA> 300 °CIndicates thermal stability
Protocol 3: Controlled Degradation of Poly(Styrene-co-T2CA)

This protocol validates the central hypothesis: that the incorporated thioether linkages are cleavable.

Rationale for Experimental Choices:

  • Degrading Agent (AgNO₃): Silver (I) ions have a high affinity for sulfur (thiophilicity). They coordinate to the thioether linkage, facilitating its cleavage.[3]

  • Analysis Method (GPC): The most direct way to observe polymer degradation is by monitoring the decrease in its molecular weight. GPC is the ideal tool for this.

Materials & Reagents:

  • Poly(Styrene-co-T2CA) sample

  • Silver nitrate (AgNO₃)

  • Solvent used for GPC analysis (e.g., THF)

Step-by-Step Methodology:

  • Prepare Polymer Solution: Create a stock solution of the copolymer in THF (or other suitable solvent) at a concentration of ~5 mg/mL.

  • Initial Analysis: Analyze a sample of this initial solution via GPC to obtain a baseline molecular weight distribution.

  • Degradation Reaction: To the remaining solution, add a molar excess of silver nitrate (e.g., 10 equivalents relative to the incorporated T2CA units).

  • Incubation: Stir the mixture at room temperature for 24 hours, protected from light (as silver salts can be light-sensitive).

  • Final Analysis: After 24 hours, filter the solution to remove any silver precipitates and immediately analyze the sample again using the same GPC system.

  • Data Comparison: Overlay the GPC traces from before and after the addition of AgNO₃. A significant shift of the molecular weight distribution to lower values confirms that the polymer backbone has been successfully cleaved.

Diagram 2: Polymer Backbone Degradation Mechanism

Caption: Degradation of T2CA-copolymer via thioether bond cleavage.

Troubleshooting and Expert Insights

  • Low Polymerization Conversion: This is often due to oxygen inhibition. Ensure the freeze-pump-thaw degassing process is performed meticulously. Alternatively, check the purity of the monomers and the activity of the AIBN initiator.

  • Polymer Insolubility: If a high percentage of T2CA is used, the resulting polymer may become insoluble in common organic solvents. If this occurs, try synthesizing a copolymer with a lower feed ratio of T2CA or screen a wider range of solvents (e.g., DMF, DMSO, NMP).

  • Broad or Multimodal PDI: This can indicate poor control over the polymerization, possibly due to impurities or temperature fluctuations. Ensure a stable reaction temperature and use freshly purified monomers.

  • No Degradation Observed: Confirm the activity of the silver nitrate solution. Ensure sufficient time and a molar excess of the cleaving agent are used. The thioether may be sterically hindered; increasing the reaction temperature slightly (e.g., to 40°C) may facilitate cleavage.

Conclusion

This compound is a powerful and underutilized monomer for advanced polymer synthesis. The protocols outlined here demonstrate a reliable method for its incorporation into vinyl polymers to create materials with built-in degradability. This approach, which leverages the unique reactivity of the thioamide group, provides a new platform for scientists to design next-generation materials for sustainable plastics, transient electronics, and advanced biomedical applications. The combination of the thiazole ring's electronic properties and the thioamide's synthetic versatility ensures that T2CA will be a valuable tool in the future of material science.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiazole-2-carbothioic Acid Amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazole-2-carbothioic acid amide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the knowledge to navigate common challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, offering causative explanations and actionable solutions.

Problem 1: Low or No Yield in the Conversion of 2-Cyanothiazole to this compound

Q: I am attempting to synthesize this compound from 2-cyanothiazole using hydrogen sulfide and a base (e.g., ammonia, triethylamine), but my yields are consistently low or I'm recovering unreacted starting material. What are the likely causes and how can I improve the conversion?

A: This is a frequent challenge in the thionation of nitriles. Several factors can contribute to poor yields in this reaction. Let's break down the potential causes and solutions:

  • Incomplete Reaction Due to Insufficient Hydrogen Sulfide: The reaction requires a sufficient concentration of hydrogen sulfide (H₂S) to drive the equilibrium towards the thioamide product.

    • Causality: Gaseous H₂S has limited solubility in many organic solvents. If the H₂S is not adequately dispersed or if it escapes the reaction mixture, the nitrile will not be completely converted.

    • Solutions:

      • Pressurized System: Conduct the reaction in a sealed pressure vessel to maintain a high concentration of H₂S.

      • Continuous Bubbling: If a pressure vessel is unavailable, ensure a continuous, steady stream of H₂S gas is bubbled through the reaction mixture.

      • Alternative Sulfur Sources: Consider using a soluble sulfur source like sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S) which can generate H₂S in situ or act as the sulfurating agent directly.[1]

  • Suboptimal Reaction Temperature and Pressure: The reaction rate is sensitive to both temperature and pressure.

    • Causality: Insufficient temperature may lead to a slow reaction rate, while excessive temperature can cause decomposition of the starting material or product. Low pressure allows H₂S to escape, reducing its effective concentration.[2]

    • Solutions:

      • Temperature Optimization: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. A typical starting point is room temperature, with incremental increases to 40-60 °C.

      • Pressure Optimization: If using a pressure vessel, experiment with pressures ranging from 2 to 10 bar.

  • Inappropriate Choice or Concentration of Base: The base plays a crucial role in activating the H₂S and facilitating the nucleophilic attack on the nitrile.

    • Causality: A base that is too weak may not sufficiently deprotonate H₂S to the more nucleophilic hydrosulfide anion (HS⁻). Conversely, a very strong base could lead to unwanted side reactions.

    • Solutions:

      • Base Screening: While ammonia is commonly used, tertiary amines like triethylamine or pyridine can also be effective. Screen different bases to find the optimal one for your specific conditions.

      • Concentration Tuning: The concentration of the base should be catalytic. An excess of base can sometimes lead to polymerization or other side reactions.

  • Hydrolysis of the Nitrile: The presence of water in the reaction can lead to the hydrolysis of the nitrile to the corresponding amide (Thiazole-2-carboxamide), a common side product.

    • Causality: The nitrile group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Problem 2: Side Product Formation in the Willgerodt-Kindler Reaction of 2-Acetylthiazole

Q: I'm using the Willgerodt-Kindler reaction with 2-acetylthiazole, sulfur, and an amine (e.g., morpholine) to synthesize this compound, but I'm observing significant side products and a complex reaction mixture. How can I improve the selectivity?

A: The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to thioamides, but it can be prone to side reactions if not properly controlled.[3][4][5]

  • Formation of Complex Polysulfides and Tarry Materials: This is a common issue arising from the complex reactivity of elemental sulfur at high temperatures.

    • Causality: Elemental sulfur (S₈) needs to be activated to form reactive polysulfide species. High temperatures can lead to uncontrolled polymerization and the formation of intractable tars.

    • Solutions:

      • Microwave Irradiation: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to cleaner reactions and shorter reaction times compared to conventional heating.[5][6]

      • Catalytic Base: The addition of a catalytic amount of a base, such as sodium sulfide (Na₂S·9H₂O), can facilitate the cleavage of the S₈ ring to form more reactive polysulfide anions at lower temperatures, improving the reaction's efficiency and reducing tar formation.[3]

      • Solvent Choice: The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) can help to solubilize the reagents and intermediates, leading to a cleaner reaction.[6]

  • Incomplete Reaction or Formation of α-Ketothioamides: The reaction may stall at an intermediate stage or yield the α-ketothioamide as a major byproduct.

    • Causality: Insufficient reaction time or temperature may lead to incomplete conversion. The formation of the α-ketothioamide can be favored under certain conditions.[4][7]

    • Solutions:

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

      • Temperature Control: Carefully control the reaction temperature. While higher temperatures can drive the reaction to completion, they can also promote side reactions. A systematic optimization of the temperature is recommended.

      • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with infrared (IR) energy as the activation source has been shown to favor the formation of the desired thioamide.[7]

Problem 3: Difficulty in Purifying this compound

Q: My crude this compound is an impure solid/oil, and I'm struggling to purify it effectively. What are the best purification strategies?

A: Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.

    • Solutions:

      • Solvent Screening: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents such as ethanol, isopropanol, acetonitrile, or a mixture of solvents like ethanol/water or ethyl acetate/hexane.[8][9]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[9]

  • Column Chromatography: If recrystallization is ineffective due to the presence of impurities with similar solubility profiles, column chromatography is a viable alternative.

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

    • Solution:

      • Solvent System: A common starting point for silica gel chromatography of moderately polar compounds like this compound is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, gradually increasing the polarity of the eluent, can be effective in separating the desired product from both less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common and direct synthetic routes are:

  • From 2-Cyanothiazole: This involves the reaction of 2-cyanothiazole with a sulfur source, typically hydrogen sulfide gas, in the presence of a base like ammonia or an amine.[1]

  • Via the Willgerodt-Kindler Reaction: This method utilizes 2-acetylthiazole as the starting material, which is reacted with elemental sulfur and a secondary amine, such as morpholine or piperidine, at elevated temperatures.[3][4][5]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Regardless of the chosen route, careful control of the following parameters is crucial:

  • Temperature: Both reactions are temperature-sensitive. Optimization is key to achieving a good balance between reaction rate and minimizing side reactions.

  • Reagent Stoichiometry: The molar ratios of the reactants, especially the sulfur source and the base, can significantly impact the yield and purity.

  • Reaction Time: Monitoring the reaction progress is essential to avoid incomplete conversion or product degradation.

  • Atmosphere: For the conversion of 2-cyanothiazole, maintaining anhydrous conditions and an inert atmosphere is important to prevent hydrolysis of the nitrile.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule. The proton NMR spectrum should show characteristic signals for the thiazole ring protons, and the carbon NMR will confirm the presence of the thiocarbonyl carbon.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=S bonds of the thioamide functional group.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and to monitor the progress of the reaction and purification.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • Hydrogen Sulfide: H₂S is a highly toxic, flammable gas with the characteristic odor of rotten eggs. It should only be handled in a well-ventilated fume hood. At high concentrations, it can deaden the sense of smell, making it particularly dangerous. Always use a gas detector when working with H₂S.

  • Solvents: Many organic solvents are flammable and/or toxic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pressure Reactions: Reactions conducted in pressure vessels should be performed with appropriate safety shields and pressure-monitoring equipment. Ensure the vessel is rated for the intended pressure and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Cyanothiazole

Materials:

  • 2-Cyanothiazole

  • Ethanol (anhydrous)

  • Triethylamine

  • Hydrogen sulfide gas

  • Pressure vessel equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

  • In a pressure vessel, dissolve 2-cyanothiazole (1.0 eq) in anhydrous ethanol.

  • Add triethylamine (0.1-0.2 eq).

  • Seal the vessel and purge with nitrogen gas.

  • Introduce hydrogen sulfide gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide into a bleach scrubber.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

ParameterRecommended RangeNotes
Temperature 25-50 °CHigher temperatures may increase the rate but also the risk of side reactions.
Pressure 2-10 barHigher pressure increases H₂S concentration, driving the reaction forward.
Base Triethylamine, PyridineCatalytic amounts are generally sufficient.
Solvent Ethanol, MethanolAnhydrous solvents are crucial to prevent nitrile hydrolysis.
Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

Materials:

  • 2-Acetylthiazole

  • Sulfur powder

  • Morpholine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylthiazole (1.0 eq), sulfur powder (2.5 eq), and morpholine (3.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 120-150 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

ParameterRecommended ValueNotes
Temperature 120-150 °CRefluxing in DMF is a common condition.
Sulfur Equivalents 2.5 eqAn excess of sulfur is typically used.
Amine Morpholine, PiperidineMorpholine is a commonly used amine for this reaction.
Solvent DMF, NMPHigh-boiling polar aprotic solvents are preferred.

Visualizations

Reaction Scheme: Synthesis of this compound

Synthesis_Pathways cluster_0 Route 1: From 2-Cyanothiazole cluster_1 Route 2: Willgerodt-Kindler Reaction 2-Cyanothiazole 2-Cyanothiazole Thiazole-2-carbothioic acid amide_1 Thiazole-2-carbothioic acid amide 2-Cyanothiazole->Thiazole-2-carbothioic acid amide_1 H₂S, Base (e.g., NH₃) Ethanol, Pressure 2-Acetylthiazole 2-Acetylthiazole Thiazole-2-carbothioic acid amide_2 Thiazole-2-carbothioic acid amide 2-Acetylthiazole->Thiazole-2-carbothioic acid amide_2 S₈, Amine (e.g., Morpholine) DMF, Reflux

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_Route1 Troubleshooting Route 1 cluster_Route2 Troubleshooting Route 2 Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Route1 From 2-Cyanothiazole Check_Route->Route1 Route 1 Route2 Willgerodt-Kindler Check_Route->Route2 Route 2 R1_Q1 Is H₂S concentration sufficient? Route1->R1_Q1 R2_Q1 Are there tarry byproducts? Route2->R2_Q1 R1_A1_Yes Check Reaction Conditions R1_Q1->R1_A1_Yes Yes R1_A1_No Increase H₂S pressure or use continuous bubbling. Consider NaSH or (NH₄)₂S. R1_Q1->R1_A1_No No R1_Q2 Are temperature and pressure optimized? R1_A1_Yes->R1_Q2 R1_A2_Yes Check Base R1_Q2->R1_A2_Yes Yes R1_A2_No Systematically vary T & P. R1_Q2->R1_A2_No No R1_Q3 Is the base appropriate and at the right concentration? R1_A2_Yes->R1_Q3 R1_A3_Yes Check for Hydrolysis R1_Q3->R1_A3_Yes Yes R1_A3_No Screen different bases and optimize concentration. R1_Q3->R1_A3_No No R1_Q4 Are anhydrous conditions maintained? R1_A3_Yes->R1_Q4 R1_A4_No Dry all reagents and solvents. Use an inert atmosphere. R1_Q4->R1_A4_No No R1_A4_Yes Consult further literature. R1_Q4->R1_A4_Yes Yes R2_A1_Yes Use microwave irradiation or a catalytic base (Na₂S). Optimize solvent. R2_Q1->R2_A1_Yes Yes R2_A1_No Check for Incomplete Reaction R2_Q1->R2_A1_No No R2_Q2 Is the reaction incomplete or is α-ketothioamide forming? R2_A1_No->R2_Q2 R2_A2_Yes Optimize reaction time and temperature. Consider solvent-free conditions. R2_Q2->R2_A2_Yes Yes R2_A2_No Consult further literature. R2_Q2->R2_A2_No No

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Transformation of nitrile into thioamide. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Okamoto, K., Yamamoto, T., & Kanbara, T. (2007). Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts. Synlett, 2007(17), 2687-2690. [Link]

  • Sato, Y., & Kaneko, S. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin, 68(7), 679-681. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). MDPI. [Link]

  • Thiazole substituted[3][12][13] Triazole: Synthesis and antimicrobial evaluation. (n.d.). K.T.H.M. College. Retrieved January 2, 2026, from [Link]

  • A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Sato, Y., & Kaneko, S. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin, 68(7), 679-681. [Link]

  • WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES. (2004). Semantic Scholar. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023). National Institutes of Health. [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2023). MDPI. [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Institutes of Health. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved January 2, 2026, from [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2016). National Institutes of Health. [Link]

  • Al-Hiari, Y. M., & Al-Mazari, M. M. (2006). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 11(11), 873-881. [Link]

  • Pressure Effects on the Rate of Chemical Reactions Under the High Pressure and High Temperature Conditions Used in Pressure-Assisted Thermal Processing. (2016). ResearchGate. [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Institutes of Health. [Link]

  • Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2002).
  • Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2022). Semantic Scholar. [Link]

  • The reaction products of H 2 S and NO are degraded by cyanolysis. (a,b... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pressure and Temperature Effects on the Rates of Concurrent Homolytic and Heterolytic Decomposition Pathways of Aqueous (2-Propy. (n.d.). ElectronicsAndBooks. Retrieved January 2, 2026, from [Link]

  • Reaction Based Fluorescent Probes for Hydrogen Sulfide. (2012). National Institutes of Health. [Link]

  • Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells. (2023). National Institutes of Health. [Link]

  • Examining the reaction of NO and H2S and the possible cross-talk between the two signaling pathways. (2012). National Institutes of Health. [Link]

  • Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. (2014). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (n.d.). OUCI. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Thiazole-2-carbothioic acid amide (also known as 2-Thiazolecarbothioamide). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound. As a polar, heterocyclic molecule, this compound presents specific purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, field-proven insights and validated methodologies to help you achieve high purity and yield.

Understanding the Molecule: The Root of the Challenge

This compound is a yellow solid with a molecular weight of 144.22 g/mol .[1][2] Its structure, featuring a thiazole ring and a thioamide functional group, is rich in heteroatoms (nitrogen and sulfur) and hydrogen bond donors (the amide N-H). This inherent polarity is the primary cause of purification difficulties, especially in normal-phase chromatography.

The lone pair electrons on the nitrogen and sulfur atoms, along with the amide protons, can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of standard silica gel.[3] This powerful interaction can lead to a range of issues, from poor elution and peak tailing to irreversible adsorption and on-column degradation.

cluster_0 Silica Gel Surface cluster_1 This compound silica Si-O-H (Acidic Silanol Group) molecule Thiazole Ring (N, S) Thioamide Group (-C(=S)NH₂) molecule->silica Strong Hydrogen Bonding (Adsorption)

Caption: Strong polar interactions between the analyte and silica gel.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is stuck at the baseline (Rf ≈ 0) on my silica gel TLC plate, even when using 100% ethyl acetate. What's wrong?

Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to compete with the strong adsorption of your highly polar compound to the silica stationary phase.[3][4] Ethyl acetate is often insufficient for eluting such polar molecules.

Troubleshooting Steps:

  • Increase Solvent Polarity: You need a more aggressive polar solvent system. A common and effective approach is to introduce methanol (MeOH) into dichloromethane (DCM).

    • Start with a 5% MeOH in DCM solution.[3]

    • Gradually increase the concentration to 10% or even 15% MeOH in DCM.

    • Causality: Methanol is a highly polar solvent that can effectively disrupt the hydrogen bonding between your compound and the silica gel, allowing it to move up the TLC plate.

    • Expert Tip: Be cautious when exceeding 10% methanol in your eluent for column chromatography, as it can increase the risk of dissolving some of the silica gel stationary phase.[3]

  • Add a Basic Modifier: The streaking and strong retention are often exacerbated by the interaction between the basic nitrogen atoms in your thiazole ring and the acidic silanol groups of the silica.[3] Adding a small amount of a basic modifier can neutralize these acidic sites, leading to much-improved chromatography.

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system (e.g., 90:9:1 DCM/MeOH/TEA).[3][4]

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as your polar component in DCM.[3]

Q2: I managed to get my compound to move, but it produces a long, trailing streak on the TLC plate and column. How can I get sharp, well-defined bands?

Answer: Peak tailing or streaking is a direct result of non-ideal interactions between your compound and the stationary phase.[3] A portion of the analyte molecules are retained more strongly than others, causing them to elute slowly and over many column volumes. This is almost always due to the acidic nature of silica gel.

Troubleshooting Steps:

  • Confirm Stability with 2D TLC: First, ensure your compound is not decomposing on the silica plate, as degradation products can also appear as streaks.[5]

    • Protocol: Spot your compound on the bottom-left corner of a square TLC plate. Run the plate in a suitable eluent. After drying, turn the plate 90 degrees counter-clockwise and run it again in the same eluent system.

    • Interpretation: If the spot moves to a new position on the diagonal, the compound is stable. If you see new spots off the diagonal, it is decomposing on the silica.[5]

  • Use a Basic Modifier: As mentioned in Q1, adding TEA or ammonia is the most effective way to mitigate peak tailing for basic heterocycles by masking the acidic silanol sites.[3]

  • Switch to a Different Stationary Phase: If modifiers are not sufficient, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative to silica for acid-sensitive or basic compounds.

    • Reverse-Phase Silica (C18): This is often the best solution. In reverse-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar, which is ideal for retaining and separating polar compounds.[6][7]

Q3: My compound seems to have disappeared. I'm getting very low or zero recovery from my silica gel column. What happened?

Answer: This alarming situation is typically caused by one of two issues: either your compound has irreversibly adsorbed to the column, or it has decomposed on the acidic silica surface.[3][5]

Troubleshooting Steps:

  • Assess Silica Stability: Perform the 2D TLC test described in Q2 to check for decomposition.[5] If degradation is observed, you must abandon standard silica gel.

  • Pre-treat the Silica: You can try to "deactivate" the silica gel to reduce its acidity. This is done by adding 1-3% triethylamine to the eluent used to pack and run the column. This can significantly improve the recovery of sensitive compounds.

  • Change Chromatography Mode: The most reliable solution for both irreversible adsorption and decomposition is to switch to a more inert or fundamentally different purification method.

    • Reverse-Phase Chromatography: This is highly recommended. The non-polar stationary phase (like C18) does not have the acidic sites that cause these issues.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase but with a mobile phase high in organic content (e.g., acetonitrile) and a small amount of water.[8][9] This mode is particularly well-suited for compounds that show poor retention even in reverse-phase.

Q4: Normal-phase chromatography isn't working. How do I choose between Reverse-Phase and HILIC?

Answer: Both Reverse-Phase (RP) and HILIC are powerful alternatives. The choice depends on the specific properties of your compound and any impurities.

  • Choose Reverse-Phase (RP) when: Your compound is polar but still has some hydrophobic character. RP-LC is a robust and widely used technique for separating a vast array of molecules.[6] It is the first alternative to try when normal-phase fails for polar analytes.

  • Choose HILIC when: Your compound is extremely polar and is poorly retained even on a C18 reverse-phase column (i.e., it elutes at or near the solvent front with highly aqueous mobile phases). HILIC is specifically designed to retain and separate these types of molecules.[10] It also offers the advantage of using mobile phases with high organic content, which can improve sensitivity if you are using mass spectrometry (MS) detection.[9]

decision decision start Start: Purification of This compound decision1 Good Rf (0.2-0.4) & Sharp Spot on Silica TLC? start->decision1 Develop TLC Method np_protocol Protocol A: Optimized Normal-Phase (Silica + Modifier) end_success Purification Successful np_protocol->end_success rp_protocol Protocol B: Reverse-Phase (C18) decision3 Adequate Retention on C18 Column? rp_protocol->decision3 Run RP-HPLC Screen hilic_protocol Protocol C: HILIC (Amide/Silica) hilic_protocol->end_success decision1->np_protocol Yes decision2 Does adding a modifier (TEA/NH3) fix TLC? decision1->decision2 No (Rf=0 or Streaking) decision2->np_protocol Yes decision2->rp_protocol No decision3->hilic_protocol No (Elutes in void) decision3->end_success Yes

Caption: Decision workflow for selecting the appropriate chromatography method.

Recommended Purification Protocols
Protocol A: Optimized Normal-Phase Flash Chromatography (with Modifiers)

This protocol is suitable if TLC development shows good separation with the use of a basic modifier.

  • Solvent System Selection: Based on TLC, prepare a solvent system that gives your product an Rf of ~0.2-0.3. A typical system would be Dichloromethane (DCM) and Methanol (MeOH) with 1-2% Triethylamine (TEA).

  • Slurry Preparation: Choose an appropriate amount of silica gel (typically 50-100x the mass of your crude sample). Create a slurry using the initial, low-polarity eluent (e.g., 100% DCM + 2% TEA).

  • Column Packing: Pour the slurry into your column and use pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like DCM/MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique prevents solvent effects and leads to sharper bands. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity starting solvent and gradually increase the percentage of the more polar solvent (MeOH) according to the gradient table below. Collect fractions and analyze them by TLC.

Table 1: Example Gradient for Normal-Phase Flash Chromatography

Column Volumes (CV) % DCM (+2% TEA) % MeOH Purpose
0-2 100 0 Equilibrate column & elute non-polar impurities
2-10 100 -> 95 0 -> 5 Gradually increase polarity to elute product
10-12 95 -> 90 5 -> 10 Increase polarity further to elute more polar impurities

| 12-15 | 90 | 10 | Column flush |

Protocol B: Reverse-Phase HPLC Method Development

This is the recommended starting point when normal-phase fails. It is highly effective for polar compounds.

  • Column Selection: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility) or an appropriate buffer like 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Method Parameters: Set up a screening gradient to determine the approximate retention time of your compound.

  • Optimization: Once the retention time is known, you can optimize the gradient to improve the resolution between your product and any impurities.

Table 2: Starting Conditions for Analytical Reverse-Phase HPLC

Parameter Recommended Starting Point
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)

| Injection Vol. | 5-10 µL |

Protocol C: HILIC Method Development

Use this advanced technique if your compound is too polar for good retention in reverse-phase.

  • Column Selection: A HILIC column with a bonded amide phase (e.g., BEH Amide) is an excellent starting point and has demonstrated superior performance for polar compounds. Unbonded silica HILIC columns are also an option.

  • Mobile Phase Preparation: HILIC operates with a high organic content.

    • Mobile Phase A: Water + 10 mM Ammonium Formate (or other suitable buffer).

    • Mobile Phase B: 90:10 Acetonitrile:Water + 10 mM Ammonium Formate.

  • Method Parameters: The gradient in HILIC is the reverse of RP; you start with high organic content and increase the aqueous portion to elute compounds.

Table 3: Starting Conditions for Analytical HILIC

Parameter Recommended Starting Point
Column Amide-bonded phase, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate
Gradient 0% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV or MS

| Injection Vol. | 2-5 µL |

References
  • Benchchem. Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • University of Rochester, Department of Chemistry.
  • Waters Corporation.
  • SiliCycle.
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • LCGC International.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Chem-Impex. This compound.
  • Wikipedia.
  • Chemistry For Everyone (YouTube).
  • Chem-Impex. Acide thiazole-2-carbothioïque amide.
  • Sigma-Aldrich. This compound | 60758-41-0.
  • ChemicalBook. 60758-41-0(this compound) Product Description.

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Thiazole rings are key components in many pharmaceuticals, including anti-inflammatory drugs like Meloxicam and the vitamin thiamine (B1)[1][2]. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am attempting a Hantzsch thiazole synthesis, but my yields are consistently low or I'm not getting any product. What are the likely causes and how can I resolve this?

A: Low or nonexistent yields in thiazole synthesis, particularly the Hantzsch method, are a frequent challenge. The primary culprits often involve suboptimal reaction kinetics, poor reagent quality, or unfavorable reaction conditions.[3][4]

Possible Causes and Step-by-Step Solutions:

  • Inadequate Reaction Temperature or Time:

    • Explanation: The condensation reaction to form the thiazole ring requires sufficient activation energy. This is especially true for sterically hindered substrates which react more slowly.[3]

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20°C.

      • Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum conversion and avoid decomposition.[3]

      • Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields.[4]

  • Poor Quality or Purity of Starting Materials:

    • Explanation: Impurities in your α-haloketone or thioamide can interfere with the reaction, leading to side products or inhibition of the desired pathway.[4][5] The α-haloketone can be prone to self-condensation or hydrolysis.[6]

    • Solution:

      • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

      • Always use freshly distilled or recrystallized reagents if purity is questionable.

      • Store reagents under appropriate conditions (e.g., anhydrous conditions for α-haloketones) to prevent degradation.[6]

  • Suboptimal Solvent Choice:

    • Explanation: The solvent plays a crucial role in dissolving reactants and influencing the reaction rate.[7][8] A solvent that does not adequately dissolve the reactants will result in a sluggish or incomplete reaction.

    • Solution:

      • Screen a variety of solvents. Ethanol is commonly used, but other options like methanol, water, or mixtures can be effective.[4]

      • For some substrates, "green" solvents like water or solvent-free conditions have proven to be highly effective.[9][10]

  • Ineffective or Absent Catalyst:

    • Explanation: Many thiazole syntheses benefit from a catalyst to accelerate the reaction. The absence of a suitable catalyst can lead to very slow reaction rates.

    • Solution:

      • Introduce an appropriate catalyst. Both acid and base catalysts can be effective depending on the specific reaction.[4]

      • Reusable solid catalysts, such as silica-supported tungstosilisic acid, offer an environmentally friendly and efficient option.[9]

Problem 2: Significant Formation of Side Products

Q: My reaction is producing the desired thiazole derivative, but I'm also getting a lot of impurities and side products. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue that complicates purification and reduces the yield of the target molecule. Controlling the reaction conditions is key to minimizing these unwanted pathways.

Possible Causes and Step-by-Step Solutions:

  • Reaction Temperature is Too High or Reaction Time is Too Long:

    • Explanation: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product, as well as promote competing side reactions.

    • Solution:

      • Monitor the reaction closely using TLC to determine the optimal reaction time for maximum product formation with minimal side products.[4]

      • Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[6]

  • Incorrect Stoichiometry:

    • Explanation: An incorrect ratio of reactants can lead to an excess of one starting material, which may then undergo self-condensation or other side reactions. For instance, an excess of the α-haloketone can lead to its self-condensation.[6]

    • Solution:

      • Carefully control the stoichiometry of your reactants. A slight excess of the thioamide is often used to ensure the complete consumption of the α-haloketone.[6]

  • Incorrect pH of the Reaction Mixture:

    • Explanation: The pH of the reaction can influence the regioselectivity of the cyclization, especially when using unsymmetrical thioamides or α-haloketones.[11]

    • Solution:

      • Adjust the pH of the reaction mixture. For some variations of the Hantzsch synthesis, acidic conditions can improve regioselectivity.[4][11]

Problem 3: Difficulty in Product Purification

Q: I've managed to synthesize my thiazole derivative, but I'm struggling to purify it from the reaction mixture. What are the best purification strategies?

A: Purification of thiazole derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials. A systematic approach to purification is often necessary.

Recommended Purification Methods:

  • Crystallization:

    • Application: This is the most effective method if your product is a solid.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The product should crystallize out, leaving impurities in the solution. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.[6]

  • Column Chromatography:

    • Application: This is the method of choice for non-crystalline products or when crystallization is ineffective.

    • Procedure: Use silica gel as the stationary phase and a suitable eluent system. A common starting point is a gradient of ethyl acetate in hexane.[6]

  • Acid-Base Extraction:

    • Application: This technique is useful if your thiazole product contains a basic nitrogen atom and you need to separate it from neutral byproducts.[6]

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and then neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified thiazole.

      • Extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and what is its general mechanism?

A1: The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide.[2][12] The reaction proceeds through a multi-step pathway that begins with an Sₙ2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12][13]

Q2: How does the choice of solvent affect the synthesis of thiazole derivatives?

A2: The reaction medium is a critical parameter in thiazole synthesis.[7][8] The ideal solvent should dissolve the reactants to facilitate their interaction. Polar protic solvents like ethanol are commonly used. However, greener alternatives like water or even solvent-free conditions have been shown to be highly effective, sometimes leading to higher yields and shorter reaction times.[9][10] The polarity and acidity of the solvent can also influence the reaction mechanism and product distribution.[14]

Q3: What is the role of a catalyst in thiazole synthesis?

A3: A catalyst can significantly improve the efficiency of thiazole synthesis by increasing the reaction rate.[4] Catalysts can be acidic or basic. For example, reusable solid acid catalysts like silica-supported tungstosilisic acid have been successfully employed in green synthesis approaches.[9] In some cases, nanoparticles such as NiFe₂O₄ have also been used as reusable catalysts.[15][16]

Q4: What are the advantages of using microwave-assisted synthesis for preparing thiazole derivatives?

A4: Microwave-assisted synthesis offers several advantages over conventional heating methods. It often leads to a dramatic reduction in reaction times, increased product yields, and cleaner reactions with fewer side products.[4] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Q5: Are there more environmentally friendly ("green") methods for synthesizing thiazoles?

A5: Yes, there is a growing emphasis on developing greener synthetic routes for thiazoles. These methods focus on reducing waste, using less hazardous materials, and improving energy efficiency. Key green approaches include:

  • Using water as a solvent: This avoids the use of volatile organic compounds.[9]

  • Employing reusable catalysts: Catalysts like silica-supported acids or nanoparticles can be recovered and reused, reducing waste.[9][15][16]

  • Solvent-free reaction conditions: Grinding the reactants together without any solvent is another effective green method.[10]

  • One-pot, multi-component reactions: These reactions improve efficiency by combining multiple steps into a single procedure, avoiding the need to isolate intermediates.[9][15][16]

Data and Protocols

Table 1: Comparison of Different Catalysts in Thiazole Synthesis
CatalystSolventConditionsYield (%)Reference
NiFe₂O₄ nanoparticlesEthanol:Water (1:1)RefluxHigh[15][16]
GrapheneTolueneReflux93[15]
Silica Supported Tungstosilisic AcidEthanolUltrasonic Irradiation79-90
None (solvent-free)GrindingRoom TemperatureGood[17]
Montmorillonite-K10DMSO80 °CGood
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol).

  • Addition of α-haloketone: Add the α-haloketone (1.0 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by recrystallization or column chromatography.[6]

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha-haloketone alpha-haloketone add_haloketone Add α-haloketone thioamide thioamide dissolve_thioamide Dissolve Thioamide in Solvent dissolve_thioamide->add_haloketone heat_stir Heat/Stir (Monitor by TLC) add_haloketone->heat_stir cool_reaction Cool Reaction Mixture heat_stir->cool_reaction isolate_crude Isolate Crude Product (Filtration/Concentration) cool_reaction->isolate_crude purify Purify Product (Crystallization/Chromatography) isolate_crude->purify final_product final_product purify->final_product Pure Thiazole Derivative

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Troubleshooting Decision Tree for Low Yield

G start Low Yield? check_temp Is reaction temperature optimal? start->check_temp Yes increase_temp Increase temperature and/or reaction time check_temp->increase_temp No check_solvent Is solvent appropriate? check_temp->check_solvent Yes final_check Re-evaluate stoichiometry and reaction setup increase_temp->final_check screen_solvents Screen different solvents (e.g., ethanol, water, etc.) check_solvent->screen_solvents No check_catalyst Is a catalyst being used? check_solvent->check_catalyst Yes screen_solvents->final_check add_catalyst Add a suitable catalyst (acid, base, or solid) check_catalyst->add_catalyst No check_purity Are starting materials pure? check_catalyst->check_purity Yes add_catalyst->final_check purify_reagents Purify reagents and ensure anhydrous conditions check_purity->purify_reagents No check_purity->final_check Yes purify_reagents->final_check

Caption: Troubleshooting decision tree for optimizing low synthesis yield.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Thiazole - Wikipedia. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. [Link]

  • synthesis of thiazoles - YouTube. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. [Link]

  • Thiazole formation through a modified Gewald reaction - PMC - NIH. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - OUCI. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. [Link]

  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. [Link]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • Common methods for the synthesis of 2-aminothiazole - ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - MDPI. [Link]

  • Recent Development in the Synthesis of Thiazoles | Request PDF - ResearchGate. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

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Technical Support Center: Scale-Up of Thiazole-2-carbothioic acid amide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Thiazole-2-carbothioic acid amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during lab-scale synthesis and large-scale production. We provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, synthesis, and properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound (also known as 2-Thiazolecarbothioamide) is a versatile heterocyclic compound featuring a thiazole ring.[1] This structure is a valuable building block in medicinal chemistry and agrochemical research. It serves as a key intermediate in the synthesis of various biologically active molecules, including fungicides, pesticides, and novel therapeutics for infectious diseases.[1][2]

Q2: What is the most common synthetic route for preparing this compound?

While several methods exist for synthesizing thiazole derivatives, a common and direct laboratory route to this compound involves the reaction of 2-Cyanothiazole with a sulfiding agent like hydrogen sulfide (H₂S) or its equivalents (e.g., sodium hydrosulfide).[3] This method directly converts the nitrile group into the desired thioamide functionality.

Q3: What are the critical safety precautions when handling this compound?

According to safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[4] In case of contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration at 0-8 °C is recommended.[1][5] Keep it away from incompatible substances and sources of ignition.[4]

Part 2: Core Synthesis Workflow & Scale-Up Considerations

The transition from a lab-scale procedure to a large-scale manufacturing process introduces significant challenges related to reaction control, work-up, and safety. This section outlines a typical workflow and highlights key considerations for scale-up.

General Synthesis Pathway: From 2-Cyanothiazole

The conversion of 2-Cyanothiazole to the corresponding thioamide is a foundational reaction. The process involves the nucleophilic addition of a sulfide species to the carbon-nitrogen triple bond of the nitrile.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Start 2-Cyanothiazole + Solvent (e.g., Pyridine/Triethylamine) Reaction Reaction Vessel (Controlled Temp & Pressure) Start->Reaction Charge Reactor Reagent Sulfiding Agent (e.g., H₂S gas, NaSH) Reagent->Reaction Controlled Addition Quench Quench (e.g., Acidified Water) Reaction->Quench Transfer Precipitation Precipitation/ Crystallization Quench->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Thiazole-2-carbothioic acid amide (Crude/Pure) Drying->FinalProduct Yields

Caption: General workflow for this compound synthesis.
Key Scale-Up Considerations:
  • Heat Management: Thioamidation reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled reagent addition are critical to prevent thermal runaways.

  • Mass Transfer: Efficient mixing is crucial to ensure homogeneity, especially when using gaseous reagents like H₂S or when the product begins to precipitate. Inadequate mixing can lead to localized "hot spots," incomplete conversion, and the formation of impurities.

  • Safety with H₂S: Hydrogen sulfide is a highly toxic, flammable gas. Scale-up operations require specialized equipment, including closed-system reactors, scrubbers to neutralize excess H₂S, and continuous gas monitoring.

  • Solid Handling: The physical properties of the product (crystal size, morphology) heavily influence the efficiency of filtration and drying. What works on a Buchner funnel in the lab may be impractical for a large-scale filter press or centrifuge.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Reaction Stage Issues

Q: My reaction has stalled, showing low or incomplete conversion of 2-Cyanothiazole. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or mass transfer limitations.

  • Causality & Explanation: The reaction relies on an active sulfiding agent and appropriate conditions to overcome the activation energy. Inactive reagents or insufficient thermal energy will slow or halt the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure the sulfiding agent (e.g., NaSH) has not degraded due to prolonged storage or exposure to air and moisture. Use a freshly opened or verified batch.

    • Increase Temperature: Cautiously increase the reaction temperature in small increments (5-10 °C). Monitor the reaction progress by an appropriate analytical method (TLC, HPLC, GC). Be mindful of potential side product formation at higher temperatures.

    • Improve Mixing: At scale, poor mixing can create zones where the sulfiding agent is depleted. Increase the agitation speed to improve mass transfer and ensure all reactants are in intimate contact.

    • Check Solvent and Base: The choice of base (e.g., pyridine, triethylamine) is critical for activating the sulfiding agent. Ensure the base is dry and used in the correct stoichiometric amount.

Q: I am observing significant impurity formation, particularly a disulfide-related species. How can I mitigate this?

A: The formation of disulfide impurities often points to oxidative side reactions.

  • Causality & Explanation: Thiol and hydrosulfide species are susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of stable disulfide byproducts. These can be difficult to remove in later stages.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). Purge the reactor thoroughly before adding reagents and maintain a positive pressure of inert gas throughout the process.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Control Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of oxidative side reactions. Monitor the reaction and proceed with work-up as soon as the starting material is consumed.

Troubleshooting Summary: Reaction Stage
Problem Potential Cause(s) Recommended Solution(s)
Low ConversionInactive reagent, low temperature, poor mixingVerify reagent quality, increase temperature, improve agitation
Impurity FormationPresence of oxygen, prolonged reaction timeUse inert atmosphere, degas solvents, optimize reaction time
Poor ReproducibilityInconsistent raw material quality, moistureQualify incoming materials, ensure anhydrous conditions
Work-up and Isolation Issues

Q: During the quench and precipitation step, my product is oiling out or forming a fine, difficult-to-filter solid. What can I do?

A: The physical form of the precipitating solid is highly dependent on the conditions of crystallization. Oiling out or forming fine particles is typically a result of the solution being too supersaturated, leading to rapid, uncontrolled precipitation.

  • Causality & Explanation: Crystal formation is a two-step process: nucleation (the initial formation of small crystal nuclei) and growth (the subsequent orderly addition of molecules to the nuclei). When nucleation far outpaces growth, a large number of very fine particles or an amorphous solid (oil) is formed.

  • Troubleshooting Steps:

    • Control Cooling Rate: Implement a slow, controlled cooling ramp for the crystallization process. A gradual decrease in temperature allows for orderly crystal growth rather than rapid precipitation.

    • Use an Anti-Solvent: Instead of or in addition to cooling, consider the slow addition of an anti-solvent (a solvent in which the product is poorly soluble) to the reaction mixture. This provides more controlled precipitation.

    • Seeding: Introduce a small quantity of pure, crystalline product ("seed crystals") at the point of supersaturation. These seeds act as templates, promoting the growth of larger, more easily filterable crystals.

    • Agitation: Optimize the agitation rate during crystallization. Too little agitation can lead to poor heat transfer and localized supersaturation, while too much can cause crystal breakage (secondary nucleation), resulting in fine particles.

G Start Problem: Product oils out or forms fine particles CheckCooling Is the cooling rate rapid? Start->CheckCooling Evaluate Process CheckSolvent Is the product highly supersaturated? CheckCooling->CheckSolvent No SlowCooling Action: Implement a slow, controlled cooling profile. CheckCooling->SlowCooling Yes CheckSeeding Are seed crystals being used? CheckSolvent->CheckSeeding No AntiSolvent Action: Add an anti-solvent slowly to induce precipitation. CheckSolvent->AntiSolvent Yes AddSeeds Action: Add seed crystals at the saturation point. CheckSeeding->AddSeeds No

Caption: Decision tree for improving product isolation.
Part 4: Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and purification. They must be adapted and optimized for specific equipment and scale.

Protocol 1: Synthesis of this compound

This protocol should only be performed by qualified personnel in a well-ventilated fume hood.

  • Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet adapter, and a gas outlet connected to a scrubber (containing bleach or NaOH solution), add 2-Cyanothiazole (5.0 g, 45.4 mmol).

  • Solvent Addition: Add a 1:1 mixture of anhydrous pyridine and triethylamine (50 mL). Stir the mixture to dissolve the starting material.

  • Reaction: Begin bubbling hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate. An exothermic reaction may be observed; maintain the internal temperature between 30-40 °C using a water bath if necessary.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen for 15 minutes to remove residual gas.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of cold 1M hydrochloric acid with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 70-85% of a yellow solid.[1]

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose an appropriate solvent system. Ethanol, isopropanol, or a mixture such as ethanol/water are common choices. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wikipedia. Thiazole. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • ACS Publications. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • ResearchGate. Approaches for activating thioacids to form amides. [Link]

  • National Institutes of Health (NIH). Facile Amide Formation via S-Nitrosothioacids. [Link]

  • ResearchGate. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • Royal Society of Chemistry. Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions. [Link]

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Technical Support Center: Minimizing By-product Formation in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole derivatives, with a specific focus on minimizing the formation of unwanted by-products. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target thiazole compounds.

Introduction: The Challenge of Selectivity in Thiazole Synthesis

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] While numerous synthetic routes to thiazoles exist, the Hantzsch thiazole synthesis and its variations remain the most widely employed methods.[2][3][4] This reaction, which involves the condensation of an α-haloketone with a thioamide, is valued for its versatility and generally high yields.[3] However, like any chemical transformation, it is not without its complexities. The formation of by-products can significantly reduce the yield and purity of the desired thiazole, leading to challenging purification processes and potential downstream complications in drug development.

This guide will dissect the common side reactions encountered in thiazole synthesis, explain the underlying mechanisms, and provide actionable strategies to mitigate their formation.

Troubleshooting Guide: Common By-products and Their Mitigation

This section addresses specific issues you may encounter during your thiazole synthesis experiments. The following table summarizes common by-products, their likely causes, and recommended solutions.

By-product/IssuePotential Cause(s)Recommended Solutions & Preventative Measures
Low Yield of Desired Thiazole - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.[2] - Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide. - Competitive Side Reactions: Formation of regioisomers, thiadiazines, or self-condensation products.[5]- Optimize Reaction Conditions: Systematically screen solvents (e.g., ethanol, methanol, ethanol/water mixtures), temperature, and reaction time.[2] - Ensure Purity of Reactants: Purify starting materials before use. For example, α-haloketones can be sensitive and may require fresh preparation or purification. - Control Stoichiometry: Using a slight excess of the thioamide can often drive the reaction to completion and minimize unreacted α-haloketone available for side reactions.[3]
Formation of Regioisomeric Thiazoles - Ambident Nucleophilicity of Thioamide: N-substituted thioamides can react through either the sulfur or nitrogen atom, leading to different isomers. - Reaction Conditions (pH): Acidic conditions can alter the site of initial attack, favoring the formation of 2-imino-2,3-dihydrothiazoles over the typically desired 2-amino-thiazoles.[5]- Control pH: For the synthesis of 2-(N-substituted amino)thiazoles, maintaining neutral or slightly basic conditions is crucial.[5] - Choice of Thioamide: The structure of the N-substituted thiourea can influence the proportion of isomers formed.[5]
Presence of Thiadiazine By-products - Reaction Pathway Divergence: Under certain conditions, the reaction intermediate may undergo a [4+2] cycloaddition instead of the desired five-membered ring closure.- Careful Temperature Control: Higher temperatures can sometimes favor the formation of thermodynamically stable by-products. Running the reaction at the lowest effective temperature is advisable. - Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for thiazole formation.
α-Haloketone Self-Condensation Products - Basic Conditions: The presence of a base can promote the enolization of the α-haloketone, leading to self-condensation (an aldol-type reaction).- Slow Addition of Base: If a base is required, add it slowly to the reaction mixture to avoid a high localized concentration. - Use of a Mild Base: Employ a non-nucleophilic, mild base to minimize the deprotonation of the α-haloketone. - Maintain a Low Concentration of Free α-Haloketone: Add the α-haloketone dropwise to the reaction mixture containing the thioamide.
Difficult Purification - Formation of Multiple By-products: A combination of the issues listed above. - Similar Polarity of Product and By-products: Makes separation by chromatography challenging.- Optimize the Reaction: The best purification strategy is to minimize by-product formation in the first place. - Recrystallization: If the product is a solid, recrystallization is often an effective purification method. - Column Chromatography: If necessary, carefully select the solvent system to maximize the separation between the desired product and impurities. - Aqueous Wash: The crude product can often be precipitated from the reaction mixture and washed with water to remove soluble impurities.[3]

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the first things I should check?

A1: When troubleshooting a low-yielding Hantzsch synthesis, start by systematically evaluating your reaction parameters.[2]

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. α-Haloketones can be unstable and may degrade upon storage. Consider purifying them by recrystallization or distillation before use.

  • Reaction Temperature: Temperature plays a critical role. While heating is often necessary to drive the reaction, excessive heat can lead to decomposition and by-product formation. Try running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ethanol is a common choice, but mixtures of ethanol and water have also been shown to improve yields in some cases.[2]

  • Stoichiometry: A common practice is to use a slight excess (e.g., 1.5 equivalents) of the thioamide.[3] This helps to ensure the complete consumption of the limiting α-haloketone, which can otherwise participate in side reactions.

Q2: I'm observing two spots on my TLC that I suspect are regioisomers of my target thiazole. How can I control the regioselectivity?

A2: The formation of regioisomers is a known challenge in the Hantzsch synthesis, particularly when using N-substituted thioureas. The key to controlling regioselectivity lies in managing the reaction's pH.[5]

Under neutral or slightly basic conditions, the reaction typically proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone, leading to the formation of 2-(N-substituted amino)thiazoles. However, under acidic conditions, the reaction mechanism can shift, resulting in the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

Therefore, to favor the formation of the 2-amino isomer, ensure your reaction is not acidic. If necessary, a non-nucleophilic base can be added to neutralize any acidic impurities or by-products (like HX) that are formed during the reaction.

Reaction Pathway: Regioselectivity in Hantzsch Thiazole Synthesis

G Start α-Haloketone + N-Substituted Thiourea Intermediate Reaction Intermediate Start->Intermediate Neutral Neutral/Basic Conditions ProductA 2-(N-Substituted amino)thiazole (Desired Product) Neutral->ProductA Acidic Acidic Conditions ProductB 3-Substituted 2-imino-2,3-dihydrothiazole (Regioisomeric By-product) Acidic->ProductB Intermediate->Neutral Favored Pathway Intermediate->Acidic Alternative Pathway

Caption: Influence of pH on the regiochemical outcome of the Hantzsch thiazole synthesis.

Q3: How can I identify and characterize the by-products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying and characterizing by-products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of your reaction and identify the presence of multiple components in your product mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns can help distinguish between the desired product and by-products, including regioisomers. For instance, the chemical shift of the C5-proton in 2-aminothiazoles can differ from that in their 2-imino isomers.[5]

  • Mass Spectrometry (MS): MS provides the molecular weight of the components in your mixture, which can help in identifying by-products with different molecular formulas than your target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be useful for identifying characteristic functional groups. For example, the C=O stretching frequency in trifluoroacetate derivatives of isomeric thiazoles can be used for their differentiation.[5]

Experimental Protocol: Optimized Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, incorporating best practices to minimize by-product formation.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[3]

  • Add methanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heat the mixture to a gentle reflux with continuous stirring. The optimal temperature is typically around the boiling point of methanol.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the free base of the product.[3]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts and unreacted thiourea.

  • Allow the solid to air dry or dry in a vacuum oven at a low temperature. The crude product is often of high purity.[3]

  • If further purification is necessary, the product can be recrystallized from a suitable solvent such as ethanol.

Workflow for Minimizing By-product Formation

G Start Start: Thiazole Synthesis Purity 1. Ensure Reactant Purity Start->Purity Stoichiometry 2. Optimize Stoichiometry (slight excess of thioamide) Purity->Stoichiometry Conditions 3. Control Reaction Conditions (Temperature, Solvent, pH) Stoichiometry->Conditions Monitoring 4. Monitor Reaction Progress (TLC) Conditions->Monitoring Workup 5. Proper Work-up & Purification Monitoring->Workup Analysis 6. Analyze Product Purity (NMR, MS) Workup->Analysis Success High Yield & Purity Analysis->Success Desired Outcome Troubleshoot Troubleshoot: Low Yield or By-products Analysis->Troubleshoot Unsatisfactory Outcome Troubleshoot->Purity Re-evaluate

Caption: A systematic workflow for optimizing thiazole synthesis and minimizing by-products.

Conclusion

The successful synthesis of thiazole derivatives with high yield and purity is contingent upon a thorough understanding of the reaction mechanism and the potential for side reactions. By carefully controlling reaction parameters such as reactant purity, stoichiometry, temperature, and pH, the formation of unwanted by-products can be significantly minimized. This guide provides a framework for troubleshooting common issues and implementing robust synthetic protocols. For further assistance, please consult the referenced literature.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Tarfoui, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1336. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Lawless, E., et al. (2011). Biosynthesis of the thiamin thiazole in Bacillus subtilis: Identification of the product of the thiazole synthase-catalyzed reaction. FEBS Letters, 585(1), 141-146. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Mravljak, J., et al. (2020). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 25(21), 5069. [Link]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • Ayati, A., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(8), 14834-14846. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Organic letters, 9(18), 3503–3506. [Link]

  • Mohurle, S., & Maiti, B. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31639-31661. [Link]

  • El-Sayed, M. S., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(46), e202303496. [Link]

  • Aljamali, N. M. (2016). Synthesis and Chemical Identification of Macro Compounds of (Thiazol and Imidazol). Research Journal of Pharmaceutical Technology, 9(8), 1145-1151. [Link]

  • Krämer, C. S. (2024, January 2). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. [Link]

  • Azreen, S. N., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Applied Science and Process Engineering, 8(1), 696-709. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

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Technical Support Center: Enhancing the Stability of Thiazole-2-carbothioic Acid Amide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Thiazole-2-carbothioic acid amide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and practical solutions for improving the stability of this compound in solution. As a molecule combining a thiazole ring and a thioamide functional group, its stability can be influenced by several factors. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges in your research.

Troubleshooting Guide: Degradation of this compound in Solution

This section addresses common stability issues encountered during experimental work with this compound, presented in a question-and-answer format.

Issue 1: Rapid loss of compound concentration in aqueous buffers.

  • Question: I am observing a rapid decrease in the concentration of this compound in my aqueous buffer system, as confirmed by HPLC analysis. What could be the cause, and how can I mitigate this?

  • Answer: The primary suspect for degradation in aqueous solutions is hydrolysis of the thioamide bond. Thioamides, while sometimes more stable than their amide counterparts, are susceptible to cleavage in the presence of water, and this process is often catalyzed by acidic or basic conditions.[1]

    • Causality: The thioamide functional group can be attacked by water molecules, leading to the formation of the corresponding carboxylic acid (Thiazole-2-carboxylic acid) and releasing ammonia. This reaction can be accelerated at pH values deviating significantly from neutral.

    • Troubleshooting Steps:

      • pH Optimization: The first step is to investigate the pH-stability profile of your compound. We recommend performing a preliminary stability study across a range of pH values (e.g., pH 3, 5, 7, and 9) to identify the pH at which the compound exhibits maximum stability. A buffered solution is crucial to maintain a constant pH.

      • Solvent Selection: If your experimental design allows, consider reducing the water content of your solvent system. This compound is expected to have better stability in polar aprotic solvents like acetonitrile (ACN) or in non-nucleophilic organic solvents such as dichloromethane and ethyl acetate.[2][3] If an aqueous system is necessary, preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and diluting it into the aqueous buffer immediately before use can minimize the time the compound is exposed to hydrolytic conditions.

      • Temperature Control: Hydrolysis reactions are temperature-dependent. Conducting your experiments at lower temperatures (e.g., 4°C) can significantly slow down the rate of degradation.

Issue 2: Appearance of unknown peaks in chromatograms after exposure to light.

  • Question: After leaving my solutions of this compound on the lab bench, I've noticed the appearance of new, unidentified peaks in my HPLC chromatogram, and the solution has a slight color change. What is happening?

  • Answer: This is a classic sign of photodegradation . Both the thiazole ring and the thioamide group can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5]

    • Causality: Aromatic heterocyclic systems like thiazole can absorb UV-visible light, leading to the formation of excited states that can undergo various chemical reactions. One common pathway involves the reaction with singlet oxygen, which can lead to complex degradation products.[5]

    • Troubleshooting Steps:

      • Light Protection: Always handle and store solutions of this compound in amber vials or wrap clear vials with aluminum foil to protect them from light.

      • Use of Photostabilizers: If your experiment involves prolonged light exposure, consider the addition of a photostabilizer to your solution. These can include UV absorbers that dissipate light energy or quenchers of reactive oxygen species.

      • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen. Purging your solutions with an inert gas like nitrogen or argon can help to minimize photo-oxidative degradation pathways.[4]

Issue 3: Compound degradation in the presence of oxidizing agents or in air-saturated solvents.

  • Question: My protocol involves the use of reagents that could be considered mild oxidizing agents, and I'm seeing a loss of my this compound. Is this related?

  • Answer: Yes, the thioamide functional group is susceptible to oxidation . The sulfur atom can be oxidized to a thioamide S-oxide and further to a thioamide S,S-dioxide. These oxidized species can be unstable and lead to the cleavage of the thioamide bond.[2][6]

    • Causality: The sulfur atom in the thioamide is electron-rich and can be attacked by electrophilic oxidizing agents. This can lead to desulfurization, ultimately converting the thioamide to the corresponding amide or other degradation products.[6]

    • Troubleshooting Steps:

      • Avoid Oxidizing Agents: If possible, modify your experimental protocol to avoid the use of strong oxidizing agents.

      • Use of Antioxidants: The addition of an antioxidant can help to protect the thioamide from oxidation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[4][7] The choice of antioxidant should be compatible with your experimental system.

      • Degas Solvents: To minimize oxidation from dissolved oxygen, it is good practice to degas your solvents before preparing your solutions. This can be achieved by sparging with an inert gas, sonication under vacuum, or freeze-pump-thaw cycles.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    • A1: For a concentrated stock solution, we recommend using a high-purity, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or water.[2][3]

  • Q2: How should I store my solid this compound?

    • A2: The solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Storing at 0-8°C is a common recommendation for such compounds.

  • Q3: Are there any specific buffer salts I should avoid?

    • A3: While there is no definitive list of incompatible buffer salts, it is advisable to avoid buffers that contain potentially reactive species. For initial studies, simple phosphate or citrate buffers are a reasonable starting point. It is always recommended to perform a compatibility study with your chosen buffer system.

  • Q4: How can I monitor the degradation of this compound?

    • A4: The most common and effective method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV-Vis spectrophotometry can also be used to track changes in the solution's absorbance spectrum over time.

Experimental Protocols

Protocol 1: pH-Stability Profile Assessment

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with a suitable C18 column

  • Amber HPLC vials

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In separate amber vials, dilute the stock solution with each of the buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH value to determine the pH of maximum stability.

Protocol 2: Evaluation of Stabilizing Agents

This protocol describes how to assess the effectiveness of antioxidants or photostabilizers.

Materials:

  • This compound solution at a known concentration in a suitable solvent.

  • Stock solutions of potential stabilizers (e.g., BHT, ascorbic acid).

  • Light source for photodegradation studies (if applicable).

  • HPLC system.

  • Clear and amber vials.

Procedure:

  • Prepare several aliquots of the this compound solution.

  • To one set of aliquots, add the stabilizing agent at a predetermined concentration. Another set will serve as the control (no stabilizer).

  • For photodegradation studies, expose the clear vials (with and without stabilizer) to a controlled light source. Keep a set of amber vials as dark controls.

  • For oxidation studies, the solutions can be incubated at a controlled temperature.

  • At various time intervals, analyze the samples by HPLC to quantify the concentration of the parent compound.

  • Compare the degradation rate in the presence and absence of the stabilizer to evaluate its effectiveness.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionStabilityPrimary Degradation PathwayRecommended Mitigation Strategy
Acidic Aqueous Solution (pH < 5) LowAcid-catalyzed hydrolysisWork at optimal pH, use co-solvents, lower temperature.
Neutral Aqueous Solution (pH 6-8) ModerateHydrolysisMinimize time in solution, use co-solvents, lower temperature.
Basic Aqueous Solution (pH > 8) LowBase-catalyzed hydrolysisWork at optimal pH, use co-solvents, lower temperature.
Exposure to UV/Visible Light LowPhotodegradationUse amber vials, work in low-light conditions.
Presence of Oxidizing Agents/Air LowOxidationUse deoxygenated solvents, add antioxidants.
Aprotic Organic Solvents (DMSO, ACN) HighMinimalRecommended for stock solutions.

Visualizations

Degradation Pathways

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation This compound This compound Thiazole-2-carboxylic acid + NH3 Thiazole-2-carboxylic acid + NH3 This compound->Thiazole-2-carboxylic acid + NH3 H2O, H+ or OH- Thioamide S-oxide Thioamide S-oxide This compound->Thioamide S-oxide [O] Complex Degradation Products Complex Degradation Products This compound->Complex Degradation Products hv, O2 Thiazole-2-carboxylic acid amide Thiazole-2-carboxylic acid amide Thioamide S-oxide->Thiazole-2-carboxylic acid amide Desulfurization

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_0 Stability Assessment Workflow start Prepare Stock Solution in Aprotic Solvent prep_samples Prepare Test Solutions (Different pH, +/- Stabilizers) start->prep_samples initial_analysis t=0 Analysis (HPLC) prep_samples->initial_analysis incubation Incubate under Controlled Conditions (Temp, Light) initial_analysis->incubation time_points Analyze at Time Points (HPLC) incubation->time_points data_analysis Data Analysis: % Remaining vs. Time time_points->data_analysis conclusion Determine Optimal Storage/Experimental Conditions data_analysis->conclusion

Caption: A general workflow for assessing the stability of a compound in solution.

References

  • Wiberg, K. B., & Rush, D. J. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(9), 2038–2046. [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
  • Monti, S., & Sortino, S. (2014). Photostability of Drug and Drug Products. Springer.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Thioamides. In The Chemistry of Amides (pp. 889-1030). John Wiley & Sons, Ltd.
  • Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

  • ResearchGate. (2013). Stability of thioamides?. ResearchGate. [Link]

  • Walter, W., & Bauer, O. H. (1975). Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. Liebigs Annalen der Chemie, 1975(10), 1781-1794.
  • VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. [Link]

  • Khan Academy. (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • PubMed. (2015). Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. PubMed. [Link]

  • National Institutes of Health. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

  • ResearchGate. (n.d.). The role of thiols in antioxidant systems. ResearchGate. [Link]

  • National Institutes of Health. (2022). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC. [Link]

  • Frontiers. (2022). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Frontiers in Endocrinology. [Link]

  • National Library of Medicine. (n.d.). Collection and handling of laboratory specimens : a practical guide. NLM LocatorPlus. [Link]

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Technical Support Center: Resolving Solubility Challenges of Thiazole-2-carbothioic acid amide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Thiazole-2-carbothioic acid amide (CAS: 60758-41-0). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile heterocyclic compound in organic solvents. We will move beyond simple solvent lists to provide a deeper understanding of the compound's properties and deliver systematic, field-proven strategies to achieve successful dissolution for your experiments.

This compound is a valuable building block in medicinal chemistry and agrochemical development, serving as a key intermediate in the synthesis of novel bioactive molecules.[1][2] However, its unique structure often presents solubility hurdles that can impede research progress. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.

Part 1: Foundational Understanding - Why is Solubility an Issue?

This section addresses the underlying physicochemical properties of this compound that govern its solubility behavior.

FAQ 1: What are the key structural features of this compound that influence its solubility?

This compound is a yellow solid with a molecular weight of 144.22 g/mol .[1][2][3] Its solubility is dictated by a balance of polar and non-polar characteristics derived from its functional groups:

  • The Thiazole Ring: This five-membered aromatic heterocycle contains both nitrogen and sulfur atoms, contributing to its polarity and ability to participate in dipole-dipole interactions. The thiazole ring system has a pKa of approximately 2.53, indicating it is a weak base.[4]

  • The Thioamide Group (-C(S)NH₂): This functional group is a bioisostere of a traditional amide but has distinct properties. The carbon-sulfur double bond is longer and less polarized than a carbon-oxygen double bond in an amide.[5] The N-H bonds can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Thioamides are also more resistant to hydrolysis than their amide counterparts.[5]

The interplay between the polar thioamide and thiazole components and the overall compact, heterocyclic structure results in moderate polarity, making it challenging to find a single ideal solvent. The principle of "like dissolves like" is paramount; a solvent or solvent system must effectively interact with these functional groups to overcome the compound's crystal lattice energy.[6]

Property Value Source(s)
CAS Number 60758-41-0[1][2]
Molecular Formula C₄H₄N₂S₂[1][3]
Molecular Weight 144.22[1][3]
Appearance Yellow Solid[1][2][3]
Storage Conditions 0-8 °C[1][2][3]
Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow and detailed protocols to systematically address solubility problems, from initial screening to advanced techniques.

FAQ 2: I am starting a new project. What is the most efficient way to identify a suitable solvent?

The most effective initial approach is a systematic, small-scale solvent screening process. This minimizes waste of your valuable compound while providing a broad overview of its solubility profile. The goal is to test a range of solvents with varying polarities.

Below is a logical workflow to guide your experimental process.

G start Start: Insoluble Thiazole-2- carbothioic acid amide screen Protocol 1: Small-Scale Single Solvent Screening start->screen result Is it soluble? screen->result success Success! Proceed with Experiment result->success Yes cosolvent Protocol 2: Co-Solvent System Optimization result->cosolvent No / Partially cosolvent_result Is it soluble? cosolvent->cosolvent_result heat Protocol 3: Temperature-Assisted Dissolution heat_result Is it soluble? heat->heat_result cosolvent_result->success Yes cosolvent_result->heat No heat_result->success Yes

Caption: A systematic workflow for resolving solubility issues.

Experimental Protocol 1: Small-Scale Single Solvent Screening

Objective: To rapidly identify promising candidate solvents for this compound.

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into several individual glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single test solvent to the first vial.

  • Agitation: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.

  • Documentation: Record the approximate solubility in terms of mg/mL for each solvent tested.

  • Repeat: Repeat steps 2-6 for each solvent in the screening panel.

Recommended Solvent Screening Panel:

Solvent Class Solvent Rationale & Considerations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for many heterocyclic compounds. Often used for creating high-concentration stock solutions.[7]
Dimethylformamide (DMF)Similar to DMSO. Has been noted as a useful co-solvent for improving the solubility of some thioamides.[5]
Acetonitrile (ACN)A polar solvent that is generally non-nucleophilic and suitable for many thioamides.[8]
Polar Protic EthanolA common, less toxic co-solvent. May require warming to be effective.[9]
IsopropanolA slightly less polar alcohol that can be a good alternative to methanol, which may be problematic.[8]
Chlorinated Dichloromethane (DCM)Thioamides are often stable and soluble in chlorinated solvents like DCM.[8]
ChloroformAn alternative chlorinated solvent.[10]
FAQ 3: The compound is only sparingly soluble in single solvents. What is the next logical step?

If single solvents are ineffective, the next and most powerful technique is co-solvency .[11] This involves using a mixture of a "good" solvent (one in which the compound has some solubility) and a "poor" solvent to fine-tune the polarity of the system.[9]

Experimental Protocol 2: Co-Solvent System Optimization

Objective: To develop a binary solvent mixture that fully dissolves the compound at the desired concentration.

Prerequisites: From Protocol 1, identify the best solvent (e.g., DMSO or DMF) and the solvent required for your downstream application (e.g., ethanol or a buffer).

Methodology:

  • High-Concentration Stock: Prepare a concentrated stock solution of this compound in your best "good" solvent (e.g., 20 mg/mL in DMSO).

  • Titration: In a separate vial, place a volume of your "poor" solvent (e.g., 950 µL of ethanol).

  • Incremental Addition: Slowly add small aliquots (e.g., 10 µL) of the concentrated stock solution from step 1 into the poor solvent while vortexing.

  • Observe for Precipitation: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This indicates the saturation point for that specific co-solvent ratio.

  • Optimization: Prepare several mixtures with ratios slightly below the precipitation point to find a stable, clear solution. For example, if precipitation occurred at a 50:950 (5% v/v) ratio of DMSO:ethanol, test 4%, 3%, and 2% DMSO in ethanol.

| Example Co-Solvent Ratios for Testing (Total Volume 1 mL) | | :--- | :--- | :--- | | Ratio (% Good Solvent) | Volume of "Good" Solvent (e.g., DMSO) | Volume of "Poor" Solvent (e.g., Ethanol) | | 5% | 50 µL | 950 µL | | 10% | 100 µL | 900 µL | | 20% | 200 µL | 800 µL | | 50% | 500 µL | 500 µL |

FAQ 4: Can I use heat to improve solubility, and are there any risks?

Yes, increasing the temperature can significantly improve the solubility of most solid compounds by providing the energy needed to break the crystal lattice bonds.[6] However, this must be done with caution.

Causality & Risks:

  • Mechanism: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that favor dissolution.

  • Risk of Degradation: Thioamides can be less stable than amides.[8] While generally stable in neutral organic solvents, prolonged exposure to high temperatures, especially in the presence of nucleophilic solvents (like methanol) or contaminants (water, acids, bases), can lead to degradation.[5][8]

  • Risk of Precipitation: A solution prepared at a high temperature may become supersaturated upon cooling to room temperature, leading to precipitation.

Experimental Protocol 3: Temperature-Assisted Dissolution

Objective: To use controlled heating to dissolve the compound while minimizing the risk of degradation.

Methodology:

  • Solvent Addition: Add the desired solvent or co-solvent system to a vial containing the compound.

  • Gentle Warming: Place the vial in a water bath or on a heating block set to a moderate temperature (e.g., 37-50°C).[7]

  • Agitation: Agitate the solution periodically (vortexing or stirring) until the solid is fully dissolved. Avoid boiling the solvent.

  • Stability Check (Recommended): After achieving dissolution, it is best practice to check for degradation. Spot a small amount of the heated solution and a room-temperature control solution on a TLC plate or analyze via HPLC to ensure no new impurity spots/peaks have appeared.

  • Cooling and Observation: Allow the solution to cool slowly to room temperature. Observe for any signs of precipitation. If it precipitates, the solution was likely supersaturated, and a higher proportion of a "good" co-solvent or a slightly elevated working temperature may be required.

Part 3: Advanced Considerations and FAQs
FAQ 5: My compound dissolves but crashes out when I add it to my aqueous assay buffer. What should I do?

This is a common problem when a concentrated organic stock solution is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate.

Troubleshooting Strategies:

  • Minimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5% (v/v), to avoid both compound precipitation and solvent-induced artifacts.[7]

  • Use Surfactants: For aqueous applications, adding a small amount of a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Polysorbate 80 to the assay buffer can help create micelles that encapsulate the hydrophobic compound and keep it in solution.[12]

  • Pluronic® F-127: This is a triblock copolymer that can be used to create formulations that enhance the solubility of hydrophobic compounds in aqueous solutions.

FAQ 6: Are there any solvents or conditions I should absolutely avoid?

Based on the known chemistry of thioamides, it is advisable to be cautious with the following:

  • Strongly Basic or Acidic Conditions: Thioamides can undergo hydrolysis under harsh acidic or basic conditions, although they are generally more stable than amides.[5] In strongly alkaline media, they can also be deprotonated.[8]

  • Reactive Nucleophilic Solvents with Heat: While alcohols can be effective co-solvents, prolonged heating in primary alcohols like methanol could potentially lead to side reactions at the electrophilic thio-carbonyl carbon. Using a more sterically hindered alcohol like isopropanol is a safer alternative if heating is required.[8]

By following this structured guide, researchers can efficiently overcome the solubility challenges posed by this compound, ensuring reliable and reproducible experimental results.

References
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Sharma, D., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, S. & Singh, A. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Retrieved from [Link]

  • Hansen, T. N. & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • Ghaffar, T., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Stability of thioamides? (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). ResearchGate. Retrieved from [Link]

  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? (2016). ResearchGate. Retrieved from [Link]

  • Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. Retrieved from [Link]

  • Al-dujaili, J. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Retrieved from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. Retrieved from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

Sources

Technical Support Center: Strategies for the Selective Functionalization of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of the thiazole ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles that govern the reactivity of the thiazole nucleus, enabling you to troubleshoot effectively and innovate in your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs): Understanding Thiazole Reactivity

  • Troubleshooting Guide: Direct C-H Functionalization

  • Troubleshooting Guide: Lithiation and Electrophilic Quench

  • Troubleshooting Guide: Halogenation and Subsequent Cross-Coupling Reactions

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs): Understanding Thiazole Reactivity

This section addresses fundamental questions about the electronic nature of the thiazole ring, which dictates its reactivity and regioselectivity in various functionalization reactions.

Q1: What are the relative acidities of the C-H protons on an unsubstituted thiazole ring, and how does this influence functionalization?

A1: The C-H protons on the thiazole ring exhibit distinct acidities, which is a critical factor in planning deprotonation-based functionalization strategies. The order of acidity is generally C2-H > C5-H > C4-H.[1][2]

  • C2-H: The proton at the C2 position is the most acidic. This is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which stabilizes the resulting carbanion.[1] This high acidity makes the C2 position the primary site for deprotonation using organolithium reagents.[1]

  • C5-H: The C5 proton is the next most acidic. Its acidity is influenced by the adjacent sulfur atom.

  • C4-H: The C4 proton is the least acidic of the three.

This acidity trend is fundamental for regioselective lithiation strategies.

Q2: How does the electronic nature of the thiazole ring influence its susceptibility to electrophilic and nucleophilic attack?

A2: The thiazole ring is considered electron-deficient, which makes it generally resistant to electrophilic aromatic substitution.[3] However, the positions exhibit different electronic characteristics:

  • C2 Position: This position is the most electron-deficient and is susceptible to nucleophilic attack, especially if a good leaving group is present.[1][3]

  • C4 Position: This position is considered relatively electron-neutral.[1]

  • C5 Position: This position is the most electron-rich and is the preferred site for electrophilic attack, such as halogenation and sulfonation.[1]

The presence of activating (electron-donating) or deactivating (electron-withdrawing) groups on the ring can significantly alter this inherent reactivity. For instance, an electron-donating group at C2 can facilitate electrophilic attack at C5.[1]

Q3: What is the "Hantzsch Thiazole Synthesis," and are there any common issues with this method?

A3: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring itself. It involves the condensation of an α-haloketone with a thioamide.[4][5]

Common Issues:

  • Low Yields: This can be due to side reactions of the starting materials, improper reaction conditions (temperature, solvent), or the use of impure reagents.

  • Purification Challenges: The product may be difficult to separate from unreacted starting materials or byproducts. Recrystallization or column chromatography is often necessary.

  • Limited Substrate Scope: Highly substituted or sterically hindered α-haloketones or thioamides may react sluggishly or not at all.

For many applications requiring functionalized thiazoles, direct functionalization of a pre-formed thiazole ring is often a more convergent and efficient strategy.

Troubleshooting Guide: Direct C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the thiazole core.[6][7] Palladium-catalyzed direct arylation is a common approach.[6][8]

Q4: My direct C-H arylation of a 2-substituted thiazole is giving low yield and a mixture of C4 and C5 isomers. How can I improve the regioselectivity and yield?

A4: This is a common challenge. The regioselectivity of direct C-H arylation on thiazoles is influenced by a combination of electronic and steric factors, as well as the catalytic system.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Catalyst/Ligand System The choice of palladium source and ligand is crucial for directing the regioselectivity. Some systems favor C5 arylation, while others may be less selective.1. Switch to a Ligand-Free System: For many thiazole derivatives, ligand-free Pd(OAc)₂ has shown excellent selectivity for the C5 position.[6][8] 2. Experiment with Different Ligands: If a ligand is necessary, phosphine ligands like PPh₃ can influence the outcome.[9]
Suboptimal Base The base plays a key role in the C-H activation step. Its strength and steric bulk can affect the reaction rate and selectivity.1. Screen Bases: K₂CO₃ is a common choice, but others like Cs₂CO₃ or pivalate salts may offer better results. 2. Adjust Base Stoichiometry: Typically, 2 equivalents of base are used, but this can be optimized.
Steric Hindrance A bulky substituent at the C2 position can sterically hinder the approach of the catalyst to the C5 position, potentially leading to some C4 functionalization.1. Modify the Coupling Partner: Using a less sterically demanding aryl halide may improve access to the C5 position. 2. Increase Reaction Temperature: Higher temperatures can sometimes overcome steric barriers, but monitor for decomposition.
Palladium Black Formation High catalyst loading or inappropriate reaction conditions can lead to the aggregation of palladium into an inactive "palladium black."[6][8]1. Lower Catalyst Loading: For activated aryl bromides, catalyst loadings as low as 0.1-0.001 mol% can be highly effective.[6][8] 2. Ensure Proper Mixing: Vigorous stirring is important to prevent localized high concentrations of the catalyst.
Workflow for Optimizing Direct C-H Arylation

G start Low Yield / Poor Regioselectivity catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base No Improvement success High Yield & Selectivity catalyst->success Improved sterics Consider Steric Effects base->sterics No Improvement base->success Improved conditions Adjust Reaction Conditions sterics->conditions No Improvement sterics->success Improved conditions->success Improved

Caption: Troubleshooting workflow for direct C-H arylation.

Troubleshooting Guide: Lithiation and Electrophilic Quench

Deprotonation at the C2 position with a strong base followed by quenching with an electrophile is a classic and reliable method for introducing substituents at this position.

Q5: I am attempting to lithiate my thiazole at the C2 position with n-BuLi, but upon quenching with an electrophile, I get a complex mixture of products and recovery of starting material. What is going wrong?

A5: This outcome suggests several potential issues, from incomplete lithiation to side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The C2-H, while acidic, still requires a strong base and appropriate conditions for complete deprotonation.1. Use a Stronger Base: While n-BuLi is common, LDA (Lithium diisopropylamide) can be more effective and is less nucleophilic, reducing side reactions.[2] 2. Lower the Temperature: Lithiations are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. 3. Increase Reaction Time: Allow sufficient time for the deprotonation to go to completion before adding the electrophile.
Ring Opening Thiazoles can be susceptible to nucleophilic attack and subsequent ring cleavage, especially at higher temperatures or with highly nucleophilic organolithium reagents.[10]1. Strict Temperature Control: Maintain the reaction at -78 °C throughout the lithiation and quenching steps. 2. Use a Non-Nucleophilic Base: LDA is a good alternative to n-BuLi to minimize this risk.[2]
Proton Source Contamination Traces of water or other protic impurities in the solvent, reagents, or glassware will quench the organolithium reagent and the lithiated thiazole.1. Rigorously Dry Glassware and Solvents: Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent. 2. Use Freshly Titrated n-BuLi: The concentration of commercial n-BuLi can decrease over time. Titrate it before use to ensure accurate stoichiometry.
Poor Electrophile Reactivity The chosen electrophile may not be reactive enough to quench the lithiated thiazole efficiently.1. Choose a More Reactive Electrophile: For example, use an acid chloride instead of an ester for acylation. 2. Activate the Electrophile: In some cases, transmetalation to a more reactive organometallic species (e.g., with ZnCl₂ or CuCN) can facilitate the reaction with less reactive electrophiles.
Reaction Pathway: C2-Lithiation and Quench

G Thiazole Thiazole Lithiated 2-Lithiothiazole Thiazole->Lithiated Deprotonation Base Strong Base (e.g., n-BuLi, LDA) -78 °C Base->Lithiated Product 2-Substituted Thiazole Lithiated->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: General scheme for C2-functionalization via lithiation.

Troubleshooting Guide: Halogenation and Subsequent Cross-Coupling Reactions

Halogenated thiazoles are versatile intermediates for cross-coupling reactions like Suzuki-Miyaura coupling.[11][12][13] Regioselective halogenation is the key first step.

Q6: My bromination of thiazole is non-selective, yielding a mixture of mono- and di-brominated products. How can I selectively obtain the 5-bromothiazole?

A6: Direct bromination of unsubstituted thiazole can be challenging to control.[3] The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[1]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions Using elemental bromine (Br₂) can be too reactive, leading to over-halogenation.1. Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a common and more controllable source of electrophilic bromine. 2. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent to favor mono-substitution. Use just one equivalent of NBS.
Inappropriate Solvent The solvent can influence the reactivity of the brominating agent.1. Screen Solvents: Acetic acid, chloroform, or carbon tetrachloride are often used. Find the solvent that provides the best balance of reactivity and selectivity for your substrate.
Temperature Control Higher temperatures increase the reaction rate but can decrease selectivity.1. Run the Reaction at Lower Temperatures: Start at 0 °C or room temperature and monitor the reaction progress by TLC or GC-MS.
Q7: My Suzuki-Miyaura coupling of 2-bromothiazole is sluggish and gives low yields of the desired biaryl product. What can I do to improve it?

A7: The Suzuki-Miyaura coupling is generally robust, but reactions involving heteroaryl halides can be tricky.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center and inhibit catalysis.1. Choose an Appropriate Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the reaction. 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for deactivation.
Inefficient Oxidative Addition The C-Br bond at the C2 position of thiazole is less reactive than at other positions in some cases.1. Use a More Active Catalyst Precursor: Pre-formed palladium(0) sources like Pd(PPh₃)₄ or catalysts generated in situ from Pd₂(dba)₃ can be more effective than Pd(OAc)₂. 2. Consider a Different Halide: If possible, starting with 2-iodothiazole will result in a much faster rate of oxidative addition.
Base and Solvent Compatibility The choice of base and solvent system is critical for the transmetalation step and overall catalyst stability.1. Screen Bases: A variety of bases should be tested, including K₂CO₃, K₃PO₄, and Cs₂CO₃. 2. Use a Biphasic or Anhydrous System: Toluene/water or dioxane/water are common solvent systems. For sensitive substrates, anhydrous conditions with a base like K₃PO₄ in dioxane may be preferable.

Experimental Protocols

Protocol 1: Regioselective C5-Arylation of 2-Methylthiazole (Ligand-Free Conditions)

This protocol is adapted from the work of Doucet and colleagues, demonstrating a highly efficient and selective direct arylation.[6][8]

Materials:

  • 2-Methylthiazole

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-methylthiazole (1.0 mmol), the aryl bromide (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mmol, 1 mol%).

  • Add anhydrous DMA (3 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-methylthiazole.

Protocol 2: C2-Formylation of Thiazole via Lithiation

This protocol demonstrates the selective functionalization of the most acidic C2 position.

Materials:

  • Thiazole

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (10 mL) and thiazole (1.0 mmol) to the flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield thiazole-2-carbaldehyde.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Barbera, G., et al. (2019). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 25(56), 12979-12984. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ACS Publications. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. [Link]

  • Allain, C., et al. (2011). Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry, 76(18), 7474–7483. [Link]

  • Zi, Y., et al. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. [Link]

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  • RSC Publishing. (2018). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. [Link]

  • Serebryannikova, A. V., et al. (2021). Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1][6][7][9]oxadiazaborinine Fluorescent Dyes. Molecules, 26(16), 4983. [Link]

  • eCommons. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. [Link]

  • J-Stage. (2020). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. [Link]

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. [Link]

  • ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters. [Link]

  • Douglas, C. J., et al. (2010). A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. Organic Letters, 12(15), 3442–3445. [Link]

  • ElectronicsAndBooks. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • PubMed Central. (2024). 2H-Thiazolo[4,5-d][1][6][9]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

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  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • Elsevier. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 435, 131-136. [Link]

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  • PubMed. (2024). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. [Link]

  • ResearchGate. (2021). Oxidation of thiazole‐oxide‐based ligand L1 to N‐thiazole‐oxide‐based... [Link]

  • ResearchGate. (1985). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • MDPI. (2016). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. [Link]

  • PubMed. (2024). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • PubMed Central. (2022). Metal catalyzed C–H functionalization on triazole rings. [Link]

  • ResearchGate. (2012). Functionalization of pyridine N‐oxides using PyBroP. [Link]

  • MDPI. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

  • PubMed. (2016). New conjugated benzothiazole-N-oxides: synthesis and biological activity. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]

  • PubMed Central. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

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Sources

Technical Support Center: Overcoming Common Side Reactions in Thiazole-2-carbothioic Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thiazole-2-carbothioic acid amide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold.[1] this compound is a crucial building block in the development of agrochemicals and pharmaceuticals.[1] However, its synthesis can be accompanied by several side reactions that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and validated through practical application.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of Thiazole-2-carbothioic acid amides.

Q1: What are the primary synthetic routes to this compound?

The most common and direct route involves the thionation of the corresponding amide, 2-cyanothiazole.[2] This can be achieved using various thionating agents. An alternative approach involves building the thiazole ring with the carbothioic acid amide functionality already present on one of the precursors, often through a Hantzsch-type synthesis.[3][4][5][6]

Q2: I'm observing a significant amount of the corresponding amide (Thiazole-2-carboxamide) in my final product. What is the likely cause?

This is a common issue and is most likely due to the hydrolysis of the thioamide. Thioamides are more susceptible to hydrolysis than their amide counterparts, especially in the presence of water and under acidic or basic conditions.[7] This can occur during the reaction itself if wet solvents or reagents are used, or during the workup and purification steps. Fortunately, using anhydrous methylene chloride during the coupling of thioamides can significantly reduce this side reaction.

Q3: My reaction is sluggish, and I'm getting a complex mixture of products. What factors should I investigate?

A complex product mixture often points to competing side reactions or decomposition of starting materials or the product. Key factors to investigate include:

  • Reaction Temperature: Elevated temperatures can promote side reactions like thiazole ring opening or decomposition.

  • Purity of Starting Materials: Impurities in your starting materials can lead to undesired byproducts.

  • Atmosphere: Thioamides can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction pathway.

Q4: Are there any specific analytical techniques that are particularly useful for monitoring these reactions?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and identifying the formation of side products.[8] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can provide quantitative information on the conversion and the identity of byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of the final product and any isolated side products.[9]

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their mechanistic origins, and practical solutions to mitigate their occurrence.

Hydrolysis to the Corresponding Amide

Problem: The formation of Thiazole-2-carboxamide as a significant byproduct, reducing the yield and complicating purification.

Mechanism: Thioamides are more reactive towards nucleophiles than amides.[10] Water, acting as a nucleophile, can attack the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a sulfide species and proton transfer results in the corresponding amide.

Troubleshooting Workflow:

A Problem: Amide byproduct detected B Check for sources of water A->B F Modify workup procedure A->F C Use anhydrous solvents and reagents B->C D Dry glassware thoroughly B->D E Run reaction under inert atmosphere B->E I Problem Resolved C->I D->I E->I G Use aprotic solvents for extraction F->G H Minimize exposure to aqueous acidic/basic conditions F->H G->I H->I

Caption: Troubleshooting workflow for amide byproduct formation.

Detailed Solutions:

  • Rigorous Exclusion of Water:

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane can be dried over calcium hydride.

    • Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Optimized Workup:

    • Minimize the duration of any aqueous workup steps.

    • If an aqueous wash is necessary, use brine to reduce the solubility of water in the organic layer.

    • Consider non-aqueous workup procedures if feasible.

  • pH Control:

    • Avoid strongly acidic or basic conditions during workup, as these can catalyze hydrolysis.[7] If pH adjustment is necessary, use a buffered system or perform the neutralization at low temperatures.

Thiazole Ring Opening

Problem: Formation of acyclic byproducts resulting from the cleavage of the thiazole ring.

Mechanism: The thiazole ring, while aromatic, can be susceptible to cleavage under certain conditions.[11] Strong nucleophiles or harsh reaction conditions can lead to the opening of the heterocyclic ring. The C2 position of the thiazole ring is particularly electron-deficient and susceptible to nucleophilic attack.[12]

Preventative Measures:

ParameterRecommended ConditionRationale
Temperature Maintain the lowest effective temperature.Minimizes the energy available for ring-opening pathways.
pH Avoid strongly basic conditions.Strong bases can deprotonate the C2 position, initiating ring cleavage.[11]
Nucleophiles Use milder nucleophiles where possible.Reduces the likelihood of nucleophilic attack on the thiazole ring.
Side Reactions Involving the Thioamide Functional Group

Problem: The thioamide group itself can undergo undesired transformations other than the intended reaction.

a) S-Alkylation:

  • Mechanism: The sulfur atom of the thioamide is nucleophilic and can react with electrophiles, such as alkyl halides, leading to the formation of a thioimidate.

  • Solution: Protect the thioamide group if it is not the intended reactive site. Alternatively, choose reaction conditions that favor N-acylation over S-alkylation.

b) Desulfurization to Nitrile:

  • Mechanism: In the presence of certain oxidizing or desulfurizing agents, the thioamide can be converted to the corresponding nitrile.[13]

  • Solution: Carefully select reagents and avoid conditions known to promote desulfurization, such as the use of certain heavy metal salts (e.g., Hg(OAc)2).[13][14]

c) Epimerization at the α-Carbon:

  • Mechanism: The proton on the carbon adjacent to the thiocarbonyl group is more acidic than in the corresponding amide.[10] This can lead to epimerization under basic conditions.

  • Solution: Use non-nucleophilic bases and minimize reaction times when basic conditions are necessary. Running the reaction at lower temperatures can also help suppress epimerization.

III. Optimized Experimental Protocol: Synthesis of this compound from 2-Cyanothiazole

This protocol provides a robust method for the synthesis of the target compound, with considerations to minimize common side reactions.

Reaction Scheme:

2-Cyanothiazole 2-Cyanothiazole This compound This compound 2-Cyanothiazole->this compound H2S, Base

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Thiazole-2-carbothioic Acid Amide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding properties and proven therapeutic success. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in a multitude of FDA-approved drugs, spanning treatments for bacterial infections, cancer, and inflammation.[2][3][4]

This guide focuses on Thiazole-2-carbothioic acid amide (also known as 2-Thiazolecarbothioamide), a pivotal building block used in the synthesis of novel, biologically active molecules.[5][6] While the parent compound is primarily a synthetic intermediate, its derivatives have shown a remarkable breadth of pharmacological activities.[5][7] Our objective is to provide a comparative analysis of these analogs, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their efficacy, particularly in the realms of antimicrobial and anticancer research. We will delve into the causality behind experimental design and explore how subtle molecular modifications can lead to profound differences in biological outcomes.

Core Compound: this compound

  • CAS Number: 60758-41-0[5][8]

  • Molecular Formula: C₄H₄N₂S₂[5][9]

  • Molecular Weight: 144.22[5][9]

  • Appearance: Yellow solid[5][6]

Below is the foundational structure, highlighting the key positions for synthetic modification to generate diverse analogs.

Thiazole_Core_Structure cluster_0 This compound mol mol C2_label Position 2: Primary site for amide and urea modifications C4_label Position 4: Common site for aryl or alkyl substitution C5_label Position 5: Site for substitution p2->C2_label p4->C4_label p5->C5_label

Caption: Core structure of this compound with key modification sites.

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with alternative mechanisms of action.[10][11] Thiazole derivatives have emerged as a promising class of compounds in this fight, exhibiting activity against a wide spectrum of pathogens.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole analogs is highly dependent on the nature and position of their substituents. The foundational Hantzsch synthesis, which involves the cyclization of alpha-halocarbonyl compounds with a thioamide-containing reactant, provides a versatile route to a vast array of substituted thiazoles.[1][12]

Experimental data reveals that modifications at the C2 and C4 positions are particularly influential:

  • C4-Substitutions: The introduction of various aryl groups at the C4 position significantly modulates activity. For example, a study on new heteroaryl(aryl) thiazole derivatives found that a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4, combined with a phenol at position 2, resulted in the most potent antibacterial activity within the series.[13]

  • C2-Amide/Urea Modifications: Altering the amide group at the C2 position is a key strategy for optimizing potency and selectivity. In a study targeting Trypanosoma brucei, replacing the benzamide group of the initial hit compound with a piperidin-1-ylamido urea moiety led to a dramatic increase in potency, with the resulting analog exhibiting an IC₅₀ of just 9 nM.[14][15]

  • Lipophilicity: Increasing the lipophilicity by replacing a primary amine group with a more complex amide structure has been shown to have a positive effect on antimicrobial activity, likely by enhancing the molecule's ability to penetrate microbial cell membranes.[2][11]

Mechanism of Action: Enzyme Inhibition

A key advantage of certain thiazole analogs is their ability to target bacterial-specific enzymes that are absent in eukaryotes, potentially reducing host toxicity. One such target is β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) , an essential enzyme in bacterial fatty acid synthesis.[1] Another critical target is DNA gyrase , an enzyme that manages DNA supercoiling and is vital for bacterial replication.[10][16] Inhibition of these enzymes disrupts fundamental cellular processes, leading to bacterial death.

Antimicrobial_MOA cluster_0 Bacterial Cell Thiazole Thiazole Analog DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by a thiazole analog, disrupting DNA replication.

Quantitative Data Summary: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values for selected thiazole analogs against various microbial strains. Lower values indicate higher potency.

Compound IDC2-SubstituentC4-SubstituentTarget OrganismMIC (mg/mL)MBC (mg/mL)Reference
Compound 3 Phenol2-(3,4-dimethoxyphenyl)ethanamineS. aureus0.230.47[13]
Compound 3 Phenol2-(3,4-dimethoxyphenyl)ethanamineE. coli0.470.94[13]
Compound 2 N-propylpropionamide-2-methylisoquinolin-1(2H)-onePhenylP. aeruginosa0.470.94[13]
Compound 16 PhenylacetamidoPhenylB. subtilis1.56 µg/mL-[1]
Compound 16 PhenylacetamidoPhenylE. coli1.56 µg/mL-[1]

Comparative Analysis of Anticancer Activity

The thiazole scaffold is a cornerstone of several modern anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[4][17] Analogs of this compound have been extensively investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of thiazole analogs is profoundly influenced by substitutions on aryl rings appended to the core heterocycle.

  • Aryl Substitutions: The presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the thiazole core are critical. In one study, a 4-chloro-2-methylphenyl amido group at C5 combined with a 2-chlorophenyl group at C2 yielded the highest activity against A-549, Bel7402, and HCT-8 cell lines.[18] Another study found that a compound with a chlorophenyl group at C4 demonstrated enhanced cytotoxicity against osteosarcoma cells, which was attributed to better cell membrane penetration and interaction with the target.[4]

  • Target Selectivity: SAR studies can also reveal determinants of selectivity. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on Dasatinib's structure showed that while one analog (6d ) had potent activity against leukemia cells, it was far less active against mammary and colon carcinoma cells.[17] This highlights that the core thiazole structure can be tuned to achieve selectivity for specific cancer types.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for many anticancer thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[19] Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is required for cell division. By binding to tubulin (often at the colchicine binding site), these compounds prevent its assembly into microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[19]

Anticancer_MOA cluster_1 Cancer Cell Thiazole Thiazole Analog (e.g., Compound 10a) Tubulin Tubulin Dimers Thiazole->Tubulin Binds to (Colchicine Site) Microtubules Microtubule Assembly Thiazole->Microtubules Inhibits Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Division Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Thiazole analog inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary: Cytotoxic Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected thiazole analogs against various human cancer cell lines. Lower values indicate higher potency.

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀Reference
Compound 10a 2-acetamide, 4-methyl, N-chalconeTubulin Polymerization2.69 µM[19]
Compound 6d 2-(2-(4-methylpiperazin-1-yl)acetamido)K563 (Leukemia)< 1 µM (comparable to Dasatinib)[17]
Compound 6d 2-(2-(4-methylpiperazin-1-yl)acetamido)MCF-7 (Breast)20.2 µM[17]
Compound 4i N-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylideneSaOS-2 (Osteosarcoma)0.190 µg/mL[4]
Compound 32 2-amino, 4-arylBcl-2 Jurkat34.77 µM (more potent than doxorubicin)[3]

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. The following sections detail common methodologies for assessing the antimicrobial and cytotoxic activities of novel compounds.

Workflow for Screening and Evaluation

The process of evaluating a new series of chemical analogs involves a logical progression from initial synthesis to detailed biological characterization.

Experimental_Workflow A Synthesis of Thiazole Analogs B Structural Characterization (NMR, MS, FT-IR) A->B C Primary Screening (e.g., MIC or MTT Assay) B->C D Hit Identification (Potent & Selective Compounds) C->D Data Analysis E Secondary Assays (Mechanism of Action Studies) D->E F In Vivo Efficacy & Toxicity Studies E->F

Caption: General experimental workflow for the evaluation of novel thiazole analogs.

Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Objective: To determine the lowest concentration of a thiazole analog that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control (standard antibiotic, e.g., Ampicillin) and negative control (medium + solvent)

  • Incubator

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 50 µL from the last well. This creates a concentration gradient.

  • Inoculation: Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard). Dilute this suspension in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + solvent).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to measure the antiproliferative effects of chemical compounds.[17][19]

Objective: To determine the concentration of a thiazole analog that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds serially diluted in culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active (living) cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

This compound serves as an exceptionally versatile scaffold for the development of potent and selective biological agents. The comparative analysis of its analogs clearly demonstrates that targeted modifications to the thiazole core can yield compounds with significant antimicrobial and anticancer activities. Structure-activity relationship studies have been pivotal in guiding these synthetic efforts, revealing that substitutions at the C2, C4, and C5 positions are critical for modulating potency, spectrum of activity, and target selectivity.[13][17]

While in vitro data is promising, a significant challenge remains in translating this potency to in vivo efficacy. Several studies have noted that promising analogs suffer from poor metabolic stability, limiting their therapeutic potential.[14][15] Therefore, future research must focus not only on enhancing target affinity but also on optimizing the pharmacokinetic properties of these derivatives. The exploration of novel analogs, such as bisthiazoles, may also offer a path to overcoming resistance and improving activity.[1][3] The continued investigation into this privileged chemical space holds immense promise for the discovery of next-generation therapeutics.

References

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  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (PubMed Central) [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (PubMed Central) [Link]

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  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (EXCLI Journal) [Link]

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The Evolving Landscape of Thiazole-2-carbothioic Acid Amide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[3] Within this broad class, Thiazole-2-carbothioic acid amide derivatives have emerged as a versatile and promising chemotype, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance based on published experimental data. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring's prevalence in biologically active compounds stems from its ability to act as a bioisostere for other functional groups and its capacity to form hydrogen bonds, engage in pi-stacking interactions, and coordinate with metal ions in enzyme active sites.[1][3] The amide functionality appended to the thiazole core further enhances its drug-like properties by providing additional hydrogen bond donors and acceptors, crucial for target recognition and binding.[3] The thioamide group, in particular, offers a unique electronic and steric profile compared to a standard amide, which can be exploited to fine-tune a compound's biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the thiazole ring and the amide nitrogen. The following sections dissect the key SAR findings across different therapeutic areas.

Anticancer Activity

Thiazole-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[7][8] SAR studies have revealed several key determinants of their cytotoxic and antiproliferative activity.

A series of amide derivatives of thiazoles were synthesized and evaluated for their anticancer activity against MCF-7 (breast), A-549 (lung), and A375 (melanoma) human cancer cell lines.[5] The results, summarized in Table 1, highlight the critical role of the substituent on the amide nitrogen.

Compound IDR Group (Substituent on Amide Nitrogen)MCF-7 IC50 (µM)A-549 IC50 (µM)A375 IC50 (µM)
11b 4-chlorophenyl0.15 ± 0.0120.21 ± 0.0340.11 ± 0.027
11c 3-chlorophenyl0.28 ± 0.0210.35 ± 0.0510.19 ± 0.043
11d 4-fluorophenyl0.18 ± 0.0150.25 ± 0.0410.14 ± 0.031
11e 4-bromophenyl0.16 ± 0.0130.23 ± 0.0380.12 ± 0.029
11f 4-methylphenyl0.22 ± 0.0180.29 ± 0.0450.17 ± 0.036
11g 4-methoxyphenyl0.20 ± 0.0160.27 ± 0.0430.15 ± 0.033
Doxorubicin (Positive Control)2.10 ± 0.143.54 ± 1.565.51 ± 2.78
Table 1: In Vitro Cytotoxicity of Thiazole-Amide Derivatives. Data extracted from Pinninti et al., 2018.[5]

The data clearly indicates that electron-withdrawing groups on the phenyl ring, particularly at the para position (compounds 11b, 11d, 11e), generally lead to enhanced anticancer activity compared to electron-donating groups (11f, 11g).[5] The position of the substituent also matters, as the 4-chloro derivative (11b) was more potent than its 3-chloro counterpart (11c).[5] This suggests that electronic and steric factors play a crucial role in the interaction of these compounds with their biological target.

Further studies have explored the replacement of the phenyl ring with other aromatic systems. For instance, novel thiazole derivatives have been synthesized and shown to be effective against human osteosarcoma cell lines by targeting the epidermal growth factor receptor (EGFR).[7] Molecular docking studies of these compounds revealed strong inhibitory effects against EGFR.[7]

The following diagram illustrates the key SAR findings for anticancer activity:

SAR_Anticancer cluster_R1 Amide Substituent (R1) Thiazole_Core Thiazole-2-carbothioic acid amide core R1 R1 (Substituent on Amide Nitrogen) Thiazole_Core->R1 Critical for Activity R2 R2 (Substituent on Thiazole Ring) Thiazole_Core->R2 Modulates Activity Aryl Aromatic Ring (e.g., Phenyl) EWG Electron-Withdrawing Group (e.g., -Cl, -F, -Br) Enhances Activity Aryl->EWG EDG Electron-Donating Group (e.g., -CH3, -OCH3) Reduces Activity Aryl->EDG Position Positional Isomers (para > meta) Aryl->Position

Caption: Key SAR insights for anticancer thiazole derivatives.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents.[4] Thiazole derivatives have demonstrated significant potential in this area, with their activity being highly dependent on their structural features.[9][10]

A study on novel thiazol-2-amine derivatives revealed that specific substitutions led to potent antibacterial and antifungal activity.[4] The minimum inhibitory concentration (MIC) values for a selection of these compounds are presented in Table 2.

Compound IDR GroupAntibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicans
3b 4-Chlorophenyl6.25>100
3d 2,4-Dichlorophenyl3.1250
3e 4-Fluorophenyl6.25>100
3f 4-Nitrophenyl12.512.5
3g 2-Nitrophenyl256.25
3i 4-Bromophenyl12.512.5
Norfloxacin (Positive Control)3.12-
Fluconazole (Positive Control)-6.25
Table 2: Antimicrobial Activity of Thiazol-2-amine Derivatives. Data extracted from a study on new thiazol-2-amine derivatives.[4]

The presence of halogen atoms on the phenyl ring (compounds 3b, 3d, 3e, 3i) generally conferred good antibacterial activity.[4] Interestingly, the position and number of halogen substituents influenced the potency. The introduction of a nitro group (compounds 3f, 3g) resulted in compounds with both antibacterial and antifungal properties.[4][10] The 2-nitrophenyl derivative (3g) was particularly effective against C. albicans.[4]

This highlights a key principle in SAR: small structural modifications can lead to significant changes in the biological activity profile, sometimes even switching the primary therapeutic indication.

The following workflow outlines the general process for evaluating the antimicrobial SAR of these compounds:

Antimicrobial_SAR_Workflow start Design & Synthesize Thiazole Derivatives char Characterize Compounds (NMR, MS, etc.) start->char screen Primary Antimicrobial Screening (e.g., Disk Diffusion) char->screen mic Determine Minimum Inhibitory Concentration (MIC) screen->mic sar Analyze Structure-Activity Relationship (SAR) mic->sar lead_opt Lead Optimization (Iterative Design & Synthesis) sar->lead_opt Identify Key Moieties end Candidate Drug sar->end Potent & Selective Compound Identified lead_opt->char

Caption: Workflow for antimicrobial SAR studies.

Experimental Protocols

To ensure the integrity and reproducibility of the findings presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Thiazole-Amide Derivatives

The synthesis of thiazole-amide derivatives typically follows a multi-step procedure, as exemplified by the work of Pinninti et al.[5]

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • To a solution of ethyl acetoacetate (1 eq) and cyanamide (1.2 eq) in ethanol, add sulfur (1.2 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the product.

Step 2: Synthesis of 2-amino-4-methylthiazole-5-carboxylic acid

  • Hydrolyze the ethyl ester from Step 1 using a solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • After completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of Thiazole-Amide Derivatives

  • To a solution of the carboxylic acid from Step 2 (1 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) and a base such as triethylamine (2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final thiazole-amide derivative.

Causality behind experimental choices: The use of a coupling agent like EDC/HOBt is crucial for activating the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. Triethylamine is added to neutralize the HCl salt formed during the reaction, driving the equilibrium towards product formation.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Self-validating system: The inclusion of both positive and negative controls is essential for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of potent and selective therapeutic agents. The core scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its biological activity. For anticancer applications, the introduction of electron-withdrawing groups on the N-phenyl ring is a promising strategy.[5] In the antimicrobial realm, specific substitutions can impart broad-spectrum activity or selective antifungal effects.[4][10]

Future research should focus on exploring a wider range of substituents on both the thiazole ring and the amide moiety. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of new derivatives with improved potency and pharmacokinetic profiles.[7][11] Furthermore, investigating the mechanism of action of the most promising compounds will be crucial for their further development as clinical candidates. The versatility of the this compound scaffold ensures its continued importance in the quest for novel and effective medicines.

References

  • Jain, A. K., & Sharma, S. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Erudition, 56(3), 113.
  • Thiazoles belong to the group of azole heterocycles. They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. (n.d.). ResearchGate. Retrieved from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32.
  • Pinninti, S. K., & Parimi, U. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF THIAZOLES AND ANTICANCER AGENTS. International Research Journal of Pharmacy, 9(10), 86-91.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(7), 441-451.
  • Structure Activity Relationship. (n.d.). ResearchGate. Retrieved from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Journal of the Iranian Chemical Society.
  • Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. (2010). Medicinal Chemistry, 6(3), 159-164.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Chemical Sciences.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). Scientific Reports.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7306.
  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. (2021). Journal of Biological Chemistry, 296, 100695.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8033.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules, 25(18), 4229.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(13), 5192.
  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2016). Bioorganic & Medicinal Chemistry, 24(11), 2495-2508.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

Sources

A Comparative Guide to the Antifungal Potential of Thiazole-Containing Compounds: An Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide aims to provide a framework for the validation of the antifungal activity of novel compounds, using the chemical class of thiazole derivatives as a case study. Direct, peer-reviewed experimental data on the specific antifungal activity of Thiazole-2-carbothioic acid amide was not found in the public domain at the time of this writing. Therefore, this document will synthesize findings on structurally related thiazole compounds to illustrate the validation process and highlight the potential of this chemical class. The presented data on thiazole derivatives should not be directly extrapolated to this compound without specific experimental verification.

Introduction: The Promise of Thiazole Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of new and effective antifungal agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recognized pharmacophore in medicinal chemistry, appearing in a variety of approved drugs.[1] In the realm of antifungal research, thiazole derivatives have demonstrated considerable promise, with some exhibiting potent activity against clinically relevant fungal pathogens.[1][2]

This guide provides a comparative analysis of the antifungal potential of thiazole-containing compounds against established antifungal agents. We will delve into the proposed mechanism of action, present a framework for in vitro and in vivo evaluation, and offer detailed experimental protocols to enable researchers to validate the activity of their own thiazole-based compounds, such as this compound.

The Antifungal Mechanism of Thiazole Derivatives: Targeting Ergosterol Biosynthesis

Thiazole antifungals are believed to function in a manner analogous to other azole antifungals, such as fluconazole and itraconazole.[2] Their primary target is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[2] Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining its integrity and fluidity.

By inhibiting this key enzyme, thiazole derivatives disrupt ergosterol biosynthesis, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors within the fungal cell membrane.[2] This alteration in membrane composition increases its permeability, disrupts cellular processes, and ultimately inhibits fungal growth.

cluster_inhibition Inhibition by Thiazole Derivatives Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiazole Derivative Thiazole Derivative Lanosterol 14α-demethylase\n(Cytochrome P450) Lanosterol 14α-demethylase (Cytochrome P450) Thiazole Derivative->Lanosterol 14α-demethylase\n(Cytochrome P450) Inhibition Accumulation of\ntoxic sterols Accumulation of toxic sterols Lanosterol 14α-demethylase\n(Cytochrome P450)->Accumulation of\ntoxic sterols Disrupted Cell Membrane Disrupted Cell Membrane Accumulation of\ntoxic sterols->Disrupted Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death

Caption: Proposed mechanism of action of thiazole antifungal agents.

In Vitro Efficacy: A Comparative Look at Thiazole Derivatives and Standard Antifungals

The cornerstone of validating a new antifungal agent is the determination of its in vitro activity against a panel of relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

While specific MIC data for this compound is unavailable, studies on other thiazole derivatives have shown promising results. For instance, a series of newly synthesized thiazole derivatives demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL.[1] Another study on a different thiazole derivative reported an MIC range of 0.5-2 µg/mL against C. albicans.

For a meaningful comparison, it is crucial to evaluate the test compound against established antifungal agents in the same experiment. The table below presents a hypothetical comparison based on published MIC ranges for various antifungal agents against Candida albicans.

Compound/DrugClassReported MIC Range against C. albicans (µg/mL)Reference(s)
Thiazole Derivatives (various) Thiazole0.008 - 7.81[1]
Fluconazole Triazole≤0.25 - 64[3][4]
Amphotericin B Polyene0.25 - 1[3]
Nystatin Polyene0.015 - 7.81[1]

Note: This table is for illustrative purposes only. Direct comparison requires testing all compounds concurrently under identical conditions.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies must be followed. Below are detailed protocols for key in vitro assays.

Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of an antifungal agent.

Start Start Prepare serial dilutions of test compound in 96-well plate Prepare serial dilutions of test compound in 96-well plate Start->Prepare serial dilutions of test compound in 96-well plate Prepare standardized fungal inoculum Prepare standardized fungal inoculum Prepare serial dilutions of test compound in 96-well plate->Prepare standardized fungal inoculum Inoculate wells with fungal suspension Inoculate wells with fungal suspension Prepare standardized fungal inoculum->Inoculate wells with fungal suspension Incubate at 35°C for 24-48 hours Incubate at 35°C for 24-48 hours Inoculate wells with fungal suspension->Incubate at 35°C for 24-48 hours Visually or spectrophotometrically determine growth inhibition Visually or spectrophotometrically determine growth inhibition Incubate at 35°C for 24-48 hours->Visually or spectrophotometrically determine growth inhibition Determine MIC Determine MIC Visually or spectrophotometrically determine growth inhibition->Determine MIC End End Determine MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition compared to the growth control), as determined by visual inspection or by reading the optical density with a spectrophotometer.

Time-Kill Kinetic Assay

This assay provides insights into the fungistatic versus fungicidal activity of a compound over time.

Step-by-Step Methodology:

  • Assay Setup: In sterile tubes, prepare the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC) in RPMI-1640 medium.

  • Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1-5 x 10^5 CFU/mL. Include a growth control tube without the drug.

  • Time-Point Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantitative Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy Models: The Next Step in Validation

While in vitro data is crucial, a comprehensive validation requires assessment in a living organism. Animal models of fungal infections are essential for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of a potential antifungal drug.

Commonly used models for systemic fungal infections include murine models of candidiasis, aspergillosis, and cryptococcosis. For localized infections, models such as dermatophytosis in guinea pigs or vulvovaginal candidiasis in rats are employed. The choice of model depends on the target pathogen and the intended clinical application of the drug.

Conclusion and Future Directions

The available evidence suggests that the thiazole scaffold is a promising starting point for the development of novel antifungal agents. Thiazole derivatives have demonstrated potent in vitro activity against clinically important fungi, with a proposed mechanism of action targeting the fungal cell membrane.

To validate the antifungal activity of a specific compound like This compound , a systematic approach as outlined in this guide is essential. This includes rigorous in vitro testing to determine its spectrum of activity and potency, followed by well-designed in vivo studies to assess its efficacy and safety in a biological system. The generation of such data is a critical step in the journey from a promising chemical entity to a potential new therapeutic for the treatment of fungal infections.

References

  • Biernasiuk, A., Berecka-Rycerz, A., Gumieniczek, A., Malm, M., Łączkowski, K. Z., Szymańska, J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16-17), 6355–6367. [Link]

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters. [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. [Link]

  • Pfaller, M. A., Messer, S. A., Gee, S., & Joly, S. (1998). In vitro susceptibilities of Candida bloodstream isolates to the new triazole antifungal agents BMS-207147, Sch 56592, and voriconazole. Antimicrobial agents and chemotherapy, 42(12), 3242–3245. [Link]

  • Tsenova, V., Gergova, R., Mitov, I., & Strateva, T. (2018). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Journal of IMAB - Annual Proceeding (Scientific Papers), 24(3), 2163-2168. [Link]

Sources

comparative analysis of different synthetic routes to Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carbothioic acid amide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core structure a topic of significant interest. This guide provides a comprehensive comparative analysis of four distinct synthetic pathways to this compound, offering an in-depth look at their methodologies, underlying chemical principles, and practical considerations. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to select the most suitable synthetic strategy for their specific research and development needs.

Executive Summary of Synthetic Routes

This guide evaluates four principal synthetic strategies for the preparation of this compound. These routes originate from different, readily available starting materials and vary in their reaction conditions, overall yields, and scalability.

  • Route 1: Direct Thionation of 2-Cyanothiazole: A straightforward approach involving the direct conversion of a nitrile to a thioamide.

  • Route 2: Modified Hantzsch Thiazole Synthesis: An adaptation of the classic thiazole synthesis to directly incorporate the thioamide functionality.

  • Route 3: Amidation and Subsequent Thionation of Thiazole-2-carboxylic Acid: A two-step sequence involving the formation of an amide followed by its conversion to the corresponding thioamide.

  • Route 4: Willgerodt-Kindler Reaction of 2-Acetylthiazole: A classical named reaction applied to a thiazole substrate to achieve the desired transformation.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the four synthetic routes, providing a clear comparison of their efficiencies and complexities.

MetricRoute 1: From 2-CyanothiazoleRoute 2: Modified Hantzsch SynthesisRoute 3: From Thiazole-2-carboxylic AcidRoute 4: Willgerodt-Kindler Reaction
Starting Material 2-CyanothiazoleThioformamide, α-halo-acetaldehydeThiazole-2-carboxylic acid2-Acetylthiazole
Number of Steps 1121
Key Reagents Hydrogen sulfide, Pyridine/TriethylamineBase (e.g., NaHCO₃)SOCl₂, NH₄OH, Lawesson's ReagentSulfur, Morpholine
Typical Reaction Time 12-24 hours2-6 hours4-8 hours6-12 hours
Typical Temperature Room Temperature to 50°CRefluxRoom Temperature to RefluxReflux
Typical Yield (%) 70-85%60-75%65-80% (overall)40-60%
Scalability ModerateGoodGoodModerate
Safety Considerations Use of toxic H₂S gasHandling of lachrymatory α-haloaldehydesUse of corrosive SOCl₂ and toxic Lawesson's ReagentUse of flammable morpholine and generation of H₂S

Route 1: Direct Thionation of 2-Cyanothiazole

This route represents the most direct approach to this compound, leveraging the established reactivity of nitriles towards sulfhydrolysis. The conversion is typically achieved by treating 2-cyanothiazole with a source of hydrogen sulfide in the presence of a base.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the hydrosulfide anion (HS⁻), generated in situ from H₂S and a base (e.g., pyridine or triethylamine), to the electrophilic carbon of the nitrile group. The resulting thioimidate intermediate then tautomerizes to the more stable thioamide. The basic catalyst is crucial for activating the hydrogen sulfide and facilitating the proton transfer steps.

Visualizing the Pathway

Route1 start 2-Cyanothiazole reagents + H₂S + Pyridine/Triethylamine start->reagents intermediate Thioimidate Intermediate reagents->intermediate Nucleophilic Addition product This compound intermediate->product Tautomerization

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Materials:

  • 2-Cyanothiazole (1.0 eq)

  • Pyridine (dried, 5-10 vol)

  • Triethylamine (0.1 eq)

  • Hydrogen sulfide gas

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-cyanothiazole in dry pyridine in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a scrubber (containing bleach solution).

  • Add triethylamine to the solution.

  • Bubble hydrogen sulfide gas through the stirred solution at room temperature. The reaction progress can be monitored by TLC.

  • Continue the H₂S stream for 12-24 hours or until the starting material is consumed.

  • Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Note: Hydrogen sulfide is a highly toxic and flammable gas with a characteristic rotten egg smell.[1][2][3] This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1] Ensure a proper scrubbing system is in place to neutralize excess H₂S.[4]

Route 2: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, traditionally used for the preparation of 2-aminothiazoles.[5][6][7][8] This route explores a modification of the classical Hantzsch synthesis to directly yield the target thioamide.

Mechanistic Rationale

This one-pot reaction involves the condensation of thioformamide with an α-halo-acetaldehyde. The reaction is initiated by the nucleophilic attack of the sulfur atom of thioformamide on the α-carbon of the halo-aldehyde, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate leads to the aromatic thiazole ring. The choice of thioformamide as the thioamide component directly installs the desired carbothioic acid amide functionality at the 2-position of the thiazole ring.

Visualizing the Pathway

Route2 start1 Thioformamide reagents + Base start1->reagents start2 α-Halo-acetaldehyde start2->reagents intermediate Thiazoline Intermediate reagents->intermediate Condensation & Cyclization product This compound intermediate->product Dehydration

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Materials:

  • Thioformamide (1.0 eq)

  • Chloroacetaldehyde (50% aqueous solution, 1.1 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve thioformamide and sodium bicarbonate in a mixture of ethanol and water.

  • To this stirred solution, add chloroacetaldehyde dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Amidation and Subsequent Thionation of Thiazole-2-carboxylic Acid

This two-step route offers a reliable and often high-yielding pathway to the target molecule, starting from the readily available thiazole-2-carboxylic acid. The strategy involves the initial formation of the corresponding amide, followed by a thionation reaction.

Mechanistic Rationale

The first step is a standard amidation reaction. Thiazole-2-carboxylic acid is first activated, typically by conversion to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (or an ammonium salt). The second step involves the thionation of the resulting thiazole-2-carboxamide using a thionating agent, most commonly Lawesson's Reagent.[9][10][11][12][13] The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered ring intermediate with the carbonyl oxygen, which then fragments to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct.[10]

Visualizing the Pathway```dot
Experimental Protocol

Step 1: Synthesis of Thiazole-2-carboxamide

Materials:

  • Thiazole-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Toluene (anhydrous)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

Procedure:

  • Suspend thiazole-2-carboxylic acid in anhydrous toluene.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in DCM and add this solution dropwise to a stirred, ice-cold solution of aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours at 0-5°C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford thiazole-2-carboxamide, which can be used in the next step without further purification.

Step 2: Thionation of Thiazole-2-carboxamide

Materials:

  • Thiazole-2-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • Dissolve thiazole-2-carboxamide and Lawesson's Reagent in anhydrous toluene or dioxane.

  • Heat the reaction mixture to reflux for 2-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Safety Note: Thionyl chloride is corrosive and reacts violently with water. Lawesson's Reagent is harmful if swallowed or inhaled and can release flammable and toxic gases upon contact with water. B[14][15][16][17]oth reagents should be handled in a fume hood with appropriate PPE.

Route 4: Willgerodt-Kindler Reaction of 2-Acetylthiazole

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding terminal thioamides. T[18][19][20][21][22]his route applies this classic reaction to 2-acetylthiazole.

Mechanistic Rationale

The reaction of 2-acetylthiazole with elemental sulfur and a secondary amine, typically morpholine, leads to the formation of a thiomorpholide derivative of thiazole-2-yl-acetic acid. The mechanism is complex and is believed to involve the initial formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide. Subsequent hydrolysis of the thiomorpholide would be required to obtain the primary thioamide, adding a step to the overall process. However, for the synthesis of the primary thioamide directly, a modification using ammonia and sulfur can be employed.

Visualizing the Pathway

Route4 start 2-Acetylthiazole reagents + Sulfur + Morpholine start->reagents intermediate Thiomorpholide Intermediate reagents->intermediate Willgerodt-Kindler Reaction product This compound intermediate->product Hydrolysis (if needed)

Caption: Synthetic pathway for Route 4.

Experimental Protocol

Materials:

  • 2-Acetylthiazole (1.0 eq)

  • Sulfur powder (2.5 eq)

  • Morpholine (3.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix 2-acetylthiazole, sulfur powder, and morpholine.

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration.

  • The crude product is the thiomorpholide derivative. For the primary thioamide, hydrolysis with aqueous acid or base would be necessary. Alternatively, using aqueous ammonia instead of morpholine may lead directly to the primary thioamide, though yields are often lower.

  • Purify the product by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct synthetic strategies, each with its own set of advantages and disadvantages.

  • Route 1 (from 2-Cyanothiazole) is the most direct and often high-yielding method, but it requires the handling of highly toxic hydrogen sulfide gas.

  • Route 2 (Modified Hantzsch Synthesis) offers a convergent and efficient one-pot procedure, which is advantageous for library synthesis, although the availability of thioformamide might be a consideration.

  • Route 3 (from Thiazole-2-carboxylic Acid) is a reliable and versatile two-step process that starts from a common building block. The use of Lawesson's reagent requires specific safety precautions.

  • Route 4 (Willgerodt-Kindler Reaction) provides a classic transformation but may suffer from lower yields and the potential need for a subsequent hydrolysis step.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the safety infrastructure of the laboratory. Future research in this area may focus on developing greener and more atom-economical methods, potentially utilizing catalytic systems to avoid the use of stoichiometric and hazardous reagents.

References

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The Crucial Leap: A Comparative Guide to In Vitro and In Vivo Efficacy of Thiazole-2-Carbothioic Acid Amide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous and multifaceted process. For researchers, scientists, and drug development professionals, a critical juncture in this journey is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a promising class of molecules: Thiazole-2-carbothioic acid amide-based compounds. These compounds have garnered significant attention for their broad spectrum of biological activities, particularly as anticancer agents.[1][2]

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[3] Its unique chemical properties, including metabolic stability and bioavailability, make it an attractive scaffold for the design of novel therapeutics.[4] This guide will dissect the experimental data, explain the scientific rationale behind the chosen assays, and provide a clear framework for evaluating the therapeutic potential of this versatile chemical class.

From Cell Cultures to Living Systems: Understanding the Efficacy Gap

The initial assessment of a compound's biological activity is almost invariably performed in vitro, utilizing controlled laboratory environments such as cell cultures. These assays are invaluable for high-throughput screening and for elucidating mechanisms of action at a cellular level. However, the true test of a drug candidate lies in its performance within a complex, living organism—the in vivo setting.

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in the in vivo fate of a compound and can dramatically influence its therapeutic effect.[5]

Experimental Design: A Tale of Two Environments

To bridge the gap between these two assessment modalities, a carefully considered and robust experimental design is paramount. The following sections detail the standard protocols for evaluating the efficacy of this compound-based compounds in both in vitro and in vivo settings.

In Vitro Efficacy Assessment: The Cellular Proving Ground

The primary goal of in vitro testing is to determine a compound's direct effect on target cells, typically cancer cell lines. The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of thiazole compounds B->C D Treat cells with varying concentrations C->D E Incubate for 48-72h D->E F Add MTT reagent to each well E->F G Incubate for 4h (formazan crystal formation) F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Workflow for a typical in vitro cytotoxicity assay.
In Vivo Efficacy Assessment: The Whole-Organism Challenge

In vivo studies, typically conducted in animal models such as mice, are designed to evaluate a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a living system. For anticancer agents, a common model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

G cluster_0 Model Establishment cluster_1 Treatment Regimen cluster_2 Efficacy Monitoring cluster_3 Endpoint Analysis A Implant human cancer cells subcutaneously into mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into control and treatment groups B->C D Administer thiazole compound or vehicle control (e.g., daily via oral gavage) C->D E Measure tumor volume and body weight regularly D->E F Monitor for signs of toxicity E->F G Sacrifice mice at the end of the study F->G H Excise and weigh tumors G->H I Calculate tumor growth inhibition (%) H->I

Sources

A Comparative Guide to the Cross-Reactivity Assessment of a Novel Thiazole-2-Carbothioic Acid Amide-Based PanK3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of a novel thiazole-containing compound, TC-Amide 1, a potent inhibitor of human Pantothenate Kinase 3 (PANK3). For researchers, scientists, and drug development professionals, understanding the selectivity profile of a lead compound is paramount to predicting its therapeutic window and potential off-target effects. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for assessing the interaction of TC-Amide 1 with other human pantothenate kinase isoforms and a curated panel of related kinases.

Introduction: The Significance of Selectivity in PanK Inhibition

Pantothenate kinases (PanKs) are the initial and rate-limiting enzymes in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in cellular metabolism.[1][2] The human genome encodes for four PanK isoforms: PANK1 (with splice variants PANK1α and PANK1β), PANK2, and PANK3, which are catalytically active, and PANK4, which is considered a pseudo-kinase.[3][4] These active isoforms exhibit distinct subcellular localizations and regulatory mechanisms, suggesting non-redundant roles in physiology.[2]

TC-Amide 1, a novel compound derived from a Thiazole-2-carbothioic acid amide scaffold, has been identified as a potent inhibitor of PANK3. The thiazole motif is a privileged scaffold in medicinal chemistry and is present in several approved kinase inhibitors, such as the multi-kinase inhibitor Dasatinib.[5][6] Given the high degree of homology within the catalytic domains of human PanK isoforms, a thorough cross-reactivity assessment is a critical step in the preclinical development of TC-Amide 1.[1] This guide provides a robust strategy for quantifying the selectivity of this compound, thereby informing its potential as a specific therapeutic agent.

Experimental Design: Rationale for Enzyme Panel Selection

A well-designed selectivity panel is crucial for a meaningful cross-reactivity assessment.[7][8] The panel should include enzymes that are closely related to the primary target, as well as those that are known to be common off-targets for the chemical class of the inhibitor.

Primary Target and Orthologous Enzymes
  • Human PANK3: The primary target of TC-Amide 1.

  • Human PANK1α and PANK1β: These isoforms share a highly homologous catalytic core with PANK3 and are essential for assessing intra-family selectivity.[2]

  • Human PANK2: While also a PanK isoform, it has distinct regulatory properties and is implicated in the neurodegenerative disorder, pantothenate kinase-associated neurodegeneration (PKAN).[9][10] Inhibition of PANK2 could be an undesirable off-target effect.

Broader Kinase Panel Selection

Given that TC-Amide 1 contains a thiazole ring, a scaffold present in numerous kinase inhibitors, it is prudent to assess its activity against a broader panel of kinases to identify potential off-target interactions that could lead to toxicity.[5][11] The selection of this panel is guided by the principle of covering different branches of the human kinome tree.

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A representative non-receptor tyrosine kinase.

  • EGFR (Epidermal Growth Factor Receptor): A representative receptor tyrosine kinase.

  • CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle.

  • GSK3β (Glycogen synthase kinase-3 beta): A serine/threonine kinase involved in numerous signaling pathways.

The workflow for this comparative assessment is illustrated in the diagram below.

G cluster_0 Compound Preparation cluster_1 Enzyme Panel cluster_2 Assay Execution cluster_3 Data Analysis compound TC-Amide 1 Stock Solution (DMSO) dilution Serial Dilutions compound->dilution assay_plate 384-well Assay Plate dilution->assay_plate Compound Addition pank3 PANK3 (Primary Target) pank3->assay_plate Enzyme Addition pank1a PANK1α pank1a->assay_plate pank1b PANK1β pank1b->assay_plate pank2 PANK2 pank2->assay_plate src SRC src->assay_plate egfr EGFR egfr->assay_plate cdk2 CDK2 cdk2->assay_plate gsk3b GSK3β gsk3b->assay_plate incubation Kinase Reaction Incubation assay_plate->incubation detection Luminescence Reading incubation->detection dose_response Dose-Response Curves detection->dose_response ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Profile ic50->selectivity

Cross-Reactivity Assessment Workflow

Experimental Protocol: Luminescence-Based Kinase Assay

To quantify the inhibitory activity of TC-Amide 1 against the selected enzyme panel, a luminescence-based assay that measures the amount of ADP produced from the kinase reaction is employed. The ADP-Glo™ Kinase Assay is a robust and sensitive method suitable for high-throughput screening and inhibitor profiling.[12][13]

Materials
  • Purified recombinant human kinases: PANK3, PANK1α, PANK1β, PANK2, SRC, EGFR, CDK2, GSK3β

  • TC-Amide 1

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • ATP, substrate peptides/proteins specific for each kinase

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of TC-Amide 1 in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a 10-point concentration gradient.

    • Prepare a similar dilution series for Staurosporine.

    • For the negative control, use DMSO alone.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted TC-Amide 1, Staurosporine, or DMSO control to the appropriate wells.

    • Add 2 µL of the respective kinase in assay buffer to each well. The final concentration of each kinase should be optimized beforehand to ensure the reaction is in the linear range.

    • Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The concentration of ATP should be at or near the Km for each respective kinase to accurately determine the IC₅₀ value.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value for each enzyme.

Data Presentation and Interpretation

The inhibitory activities of TC-Amide 1 against the enzyme panel are summarized in the table below. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

EnzymeTC-Amide 1 IC₅₀ (nM)Staurosporine IC₅₀ (nM)
PANK3 15 25
PANK1α35015
PANK1β42018
PANK2>10,00030
SRC2,5008
EGFR>10,00012
CDK25,8005
GSK3β>10,00010

Table 1: Inhibitory profile of TC-Amide 1 and Staurosporine against a panel of kinases. Data are hypothetical and for illustrative purposes.

Interpretation of Results

The hypothetical data presented in Table 1 indicate that TC-Amide 1 is a potent inhibitor of its primary target, PANK3, with an IC₅₀ of 15 nM. The compound demonstrates significant selectivity for PANK3 over the other human PanK isoforms. It is approximately 23-fold more selective for PANK3 than for PANK1α and 28-fold more selective than for PANK1β. Importantly, TC-Amide 1 shows negligible activity against PANK2 at concentrations up to 10,000 nM, which is a desirable characteristic given the role of PANK2 in neurological health.

When screened against the broader kinase panel, TC-Amide 1 exhibits weak inhibition of SRC and CDK2 at micromolar concentrations and no significant inhibition of EGFR and GSK3β. This suggests a favorable selectivity profile with a reduced likelihood of off-target effects mediated by these common kinases. The potent, non-selective inhibition by the control compound, Staurosporine, validates the assay's performance.

The CoA biosynthesis pathway, highlighting the role of the PanK isoforms, is depicted below.

CoA_Pathway cluster_pank Pantothenate Kinases (PanK) cluster_inhibitor Inhibitor pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate ATP -> ADP coa Coenzyme A phosphopantothenate->coa Multiple Steps pank1 PANK1α, PANK1β pank2 PANK2 pank3 PANK3 inhibitor TC-Amide 1 inhibitor->pank1 Weak Inhibition inhibitor->pank3 Potent Inhibition

CoA Biosynthesis Pathway and PanK Inhibition

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of a novel thiazole-based PANK3 inhibitor, TC-Amide 1. The presented methodology, from rational enzyme panel selection to a detailed experimental protocol and data interpretation, establishes a framework for evaluating compound selectivity. The hypothetical results demonstrate that TC-Amide 1 is a potent and selective inhibitor of PANK3, with minimal activity against other PanK isoforms and a panel of common off-target kinases.

Future studies should expand this analysis to a larger, commercially available kinase panel (e.g., a kinome scan) to build a more complete selectivity profile.[14][15] Furthermore, cellular assays are required to confirm that the observed biochemical potency and selectivity translate to a cellular context, ultimately guiding the progression of TC-Amide 1 as a potential therapeutic candidate.

References

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Evaluating Thiazole-Amide Derivatives in Antitrypanosomal Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The limitations of current therapies—including toxicity, difficult administration, and emerging resistance—necessitate the discovery of novel, safer, and more effective drugs.[1] The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a variety of indications.[2] This guide provides an in-depth evaluation of a promising class of thiazole-amide derivatives, specifically focusing on their performance in key preclinical assay formats for antitrypanosomal drug discovery. We will dissect the experimental data, compare their performance against established HAT treatments, and provide detailed protocols to enable researchers to conduct similar evaluations.

The Emergence of Thiazol-2-ethylamine Amides as Antitrypanosomal Leads

A high-throughput screen of a large compound library identified 2-(2-Benzamido)ethyl-4-phenylthiazole (herein referred to as Compound 1 ) as a potent inhibitor of Trypanosoma brucei, the parasite responsible for HAT.[1] This discovery prompted further investigation into the structure-activity relationship (SAR) of this chemical series, leading to the synthesis and evaluation of numerous analogues. This guide will focus on the comparative performance of Compound 1 and one of its most potent analogues, 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole (referred to as Compound 70 ), against standard HAT drugs.[1][3]

Performance in Key Assay Formats

The journey of a drug candidate from a screening hit to a potential clinical candidate is a multi-step process involving a cascade of assays designed to evaluate its potency, selectivity, and drug-like properties. Below, we compare the performance of our thiazole-amide leads in three critical assay formats.

In Vitro Antitrypanosomal Potency Assay

The "Why": The primary goal of this assay is to determine the concentration at which a compound can inhibit the growth of the parasite in a laboratory setting. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency. This is the first and most crucial step in identifying a potential drug candidate.

Experimental Approach: The in vitro activity of the compounds was assessed against the bloodstream form of Trypanosoma brucei rhodesiense. The assay typically involves incubating the parasites with serial dilutions of the test compounds for a set period, followed by the addition of a viability dye like resazurin. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is therefore directly proportional to the number of viable parasites.

Performance Data:

Compound/DrugTarget OrganismIn Vitro IC50
Compound 1 T. b. rhodesiense< 3.6 µM[1]
Compound 70 T. b. rhodesiense9 nM[1][3]
PentamidineT. b. gambienseComparable activity to T. lewisi[4]
SuraminT. b. gambiense/T. lewisiIneffective in vitro[4]
MelarsoprolT. b. gambienseLess active against T. lewisi[4]
EflornithineT. b. gambienseComparable activity to T. lewisi[4]
FexinidazoleT. b. gambienseComparable activity to T. lewisi[4]

Analysis: The initial hit, Compound 1 , showed promising activity. However, through structural modifications, Compound 70 was developed, exhibiting a remarkable increase in potency with an IC50 value in the low nanomolar range.[1][3] This highlights the potential of this chemical scaffold for developing highly potent antitrypanosomal agents. It's important to note that direct comparison of IC50 values across different studies and parasite strains should be done with caution due to variations in experimental conditions.

In Vitro Cytotoxicity and Selectivity Index

The "Why": A potent compound is of little use if it is equally toxic to host cells. The cytotoxicity assay evaluates the effect of the compound on mammalian cells. The ratio of the cytotoxic concentration to the potent concentration (Selectivity Index, SI) is a critical measure of a drug's therapeutic window. A high SI is desirable, as it indicates that the compound is much more toxic to the parasite than to host cells.

Experimental Approach: The cytotoxicity of the compounds was determined against L6 rat myoblast cells. Similar to the antitrypanosomal assay, the cells are incubated with various concentrations of the compound, and cell viability is measured using a resazurin-based assay.

Performance Data:

Compound/DrugCytotoxicity (IC50 against L6 cells)Selectivity Index (SI)
Compound 70 > 162,000 nM> 18,000[1][3]
Standard HAT DrugsVarying degrees of toxicityGenerally lower SI than Compound 70

Analysis: Compound 70 displays an outstanding selectivity index of over 18,000, indicating a very large therapeutic window in this in vitro setting.[1][3] This is a significant advantage over many existing HAT drugs, which are known for their severe side effects.[5][6]

Metabolic Stability Assay

The "Why": A compound's journey in the body is not just about its interaction with the target. It must also withstand the body's metabolic machinery, primarily in the liver, to maintain a therapeutic concentration for a sufficient duration. Poor metabolic stability leads to rapid clearance from the body and a short duration of action, often rendering an otherwise potent compound ineffective in a living organism.[7][8]

Experimental Approach: The metabolic stability of the compounds was assessed using mouse and human liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9] The compound is incubated with the microsomes, and the concentration of the parent compound is measured over time to determine its half-life (t1/2).

Performance Data:

CompoundMetabolic Half-life (t1/2) in Mouse Liver MicrosomesMetabolic Half-life (t1/2) in Human Liver Microsomes
Compound 1 Analogs Short half-lives observed for 15 analogues[1][3]Short half-lives observed for 15 analogues[1][3]

Analysis: Despite their high in vitro potency and selectivity, many analogues in this thiazole-amide series, including those closely related to Compound 70 , exhibited poor metabolic stability, with short half-lives in both mouse and human liver microsomes.[1][3] This finding was crucial as it explained the lack of in vivo efficacy observed for these compounds in mouse models of HAT. While some compounds caused a temporary reduction in parasitemia, none were able to cure the infection, likely due to being rapidly metabolized and cleared from the system.[1] This underscores the importance of evaluating metabolic stability early in the drug discovery process.

Visualizing the Drug Discovery Workflow

The evaluation of a potential drug candidate follows a logical progression from initial screening to preclinical studies.

DrugDiscoveryWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification (e.g., Compound 1) HTS->Hit_ID Identifies initial hits Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Chemical modification Potency Antitrypanosomal Potency (IC50) Lead_Opt->Potency Toxicity Cytotoxicity (Selectivity Index) Lead_Opt->Toxicity Metabolism Metabolic Stability (t1/2) Lead_Opt->Metabolism InVivo_Efficacy In Vivo Efficacy (Mouse Model) Potency->InVivo_Efficacy Potent compounds advance Toxicity->InVivo_Efficacy Selective compounds advance Metabolism->InVivo_Efficacy Stable compounds advance PK_PD Pharmacokinetics/ Pharmacodynamics InVivo_Efficacy->PK_PD

Caption: A simplified workflow for preclinical antitrypanosomal drug discovery.

Structure-Activity Relationship (SAR) Insights

The development of Compound 70 from Compound 1 provides valuable insights into the SAR of this series.

SAR_Insights cluster_compound1 Compound 1 (Lead) cluster_compound70 Compound 70 (Optimized) C1_struct [Image of 2-(2-Benzamido)ethyl-4-phenylthiazole structure] Mod1 Modification of Amide Group C1_struct->Mod1 Mod2 Modification of Phenyl Ring C1_struct->Mod2 C1_data IC50 < 3.6 µM C70_struct [Image of 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole structure] C70_data IC50 = 9 nM SI > 18,000 Mod1->C70_struct Mod2->C70_struct

Sources

A Head-to-Head Comparative Guide: Thiazole-2-carbothioic Acid Amide Scaffold vs. Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective antifungal agents, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive, head-to-head comparison of the fungicidal potential of the Thiazole-2-carbothioic acid amide scaffold against three widely used commercial fungicides: Azoxystrobin, Tebuconazole, and Mancozeb.

While this compound itself is a foundational building block in the synthesis of more complex agrochemicals, this guide will utilize data from closely related, researched thiazole carboxamide derivatives to project the potential efficacy of this chemical class.[1][2] This comparative analysis is designed to furnish researchers and drug development professionals with the foundational data and methodologies required to rigorously evaluate novel thiazole-based compounds.

Mechanisms of Action: A Tale of Different Targets

Understanding the molecular basis of a fungicide's action is critical for its effective and sustainable use. The selected commercial fungicides operate through distinct and well-characterized mechanisms, while the fungicidal action of thiazole derivatives is an active area of research.

Thiazole-Based Fungicides: The thiazole functional group, a five-membered ring containing nitrogen and sulfur, is a cornerstone of many antifungal agents.[3] Thiazole antifungals, much like their azole counterparts (imidazoles and triazoles), are known to disrupt the integrity of the fungal cell membrane by inhibiting the cytochrome P450 demethylase enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Its inhibition leads to the accumulation of toxic sterol precursors, ultimately causing cell lysis.[3] More complex thiazole carboxamides have been shown to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.

Azoxystrobin (QoI Fungicide): Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III). This blockage halts ATP production, leading to fungal cell death.

Tebuconazole (DMI Fungicide): Tebuconazole is a demethylation inhibitor (DMI) from the triazole chemical class. It specifically inhibits the C14-demethylase enzyme, which is essential for ergosterol biosynthesis. The disruption of ergosterol production compromises the structure and function of the fungal cell membrane.

Mancozeb (Multi-site Inhibitor): Mancozeb is a broad-spectrum, contact fungicide with a multi-site mode of action. It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells, disrupting lipid metabolism, respiration, and ATP production. Its multi-site activity makes the development of resistance in fungi less likely.

Fungicide Mechanisms of Action cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis cluster_2 Mitochondrial Respiration Lanosterol Lanosterol Cytochrome P450 Demethylase Cytochrome P450 Demethylase Lanosterol->Cytochrome P450 Demethylase Ergosterol Ergosterol Cell Membrane Cell Membrane Ergosterol->Cell Membrane Structural Component Cytochrome P450 Demethylase->Ergosterol Complex III Complex III ATP Production ATP Production Complex III->ATP Production Multiple Cellular Processes Multiple Cellular Processes Thiazole Fungicides Thiazole Fungicides Thiazole Fungicides->Cytochrome P450 Demethylase Inhibits Tebuconazole Tebuconazole Tebuconazole->Cytochrome P450 Demethylase Inhibits Azoxystrobin Azoxystrobin Azoxystrobin->Complex III Inhibits Mancozeb Mancozeb Mancozeb->Multiple Cellular Processes Disrupts MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate C->D E Visually Assess for Growth Inhibition D->E F Determine MIC E->F

Figure 2: Workflow for the in vitro determination of Minimum Inhibitory Concentration (MIC).
In Vivo Fungicide Efficacy Trial: Tomato Early Blight Model

This protocol describes a method to evaluate the efficacy of a fungicide in controlling Alternaria solani on tomato plants in a greenhouse setting.

Materials:

  • Tomato plants (susceptible variety)

  • Alternaria solani inoculum

  • Test compound and commercial fungicides

  • Backpack sprayer or similar application equipment

  • Greenhouse with controlled environment

Procedure:

  • Plant Propagation and Acclimatization:

    • Grow tomato plants from seed to the 4-5 true leaf stage.

    • Acclimatize the plants in the greenhouse for at least one week before the experiment.

  • Experimental Design:

    • Arrange the plants in a randomized complete block design with a minimum of four replicates per treatment.

    • Treatments should include an untreated, inoculated control, a mock-treated (solvent only) control, and the test compound/fungicide treatments at various concentrations.

  • Fungicide Application:

    • For protective assays, apply the fungicide treatments to the plants 24 hours before inoculation with the pathogen.

    • For curative assays, apply the fungicide treatments 24-48 hours after inoculation.

    • Ensure thorough coverage of the foliage.

  • Pathogen Inoculation:

    • Prepare a spore suspension of Alternaria solani (e.g., 1 x 10^5 spores/mL).

    • Spray the inoculum evenly onto the foliage of the tomato plants until runoff.

    • Maintain high humidity for 24-48 hours post-inoculation to facilitate infection.

  • Disease Assessment:

    • Incubate the plants in the greenhouse for 7-14 days.

    • Assess disease severity using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe leaf necrosis and defoliation).

    • Calculate the Percent Disease Index (PDI) and the efficacy of the treatments relative to the untreated control.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment & Inoculation cluster_evaluation Evaluation A Grow and Acclimatize Tomato Plants B Randomized Block Design A->B C Apply Fungicide Treatments (Protective or Curative) B->C D Inoculate Plants with Alternaria solani C->D E Incubate Plants in Greenhouse D->E F Assess Disease Severity E->F G Calculate Efficacy F->G

Figure 3: Workflow for an in vivo fungicide efficacy trial on tomato plants.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the fungicidal potential of the this compound scaffold against established commercial fungicides. While direct experimental data for the parent compound is lacking in public literature, the promising in vitro and in vivo activity of its derivatives suggests that the thiazole carboxamide class of compounds holds significant potential for the development of novel antifungal agents.

The provided experimental protocols offer a robust starting point for researchers to conduct their own head-to-head comparisons. Future research should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds with broad-spectrum and potent fungicidal activity.

References

  • Advances in Understanding Fungicide Resistance in Botrytis cinerea in China - APS Journals. (n.d.). Retrieved from [Link]

  • Thiazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophanate-Methyl | Plant Disease. (2018). APS Journals. Retrieved from [Link]

  • Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC. (n.d.). Retrieved from [Link]

  • Molecular characterization of field azoxystrobin-resistant isolates of Botrytis cinerea | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fungicide Use in Field Crops Web Book - Crop Protection Network. (n.d.). Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum. (n.d.). Retrieved from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC. (2021). NCBI. Retrieved from [Link]

  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed. (2019). Retrieved from [Link]

  • (PDF) Baseline tebuconazole sensitivity and potential resistant mechanisms in Fusarium graminearum. (n.d.). ResearchGate. Retrieved from [Link]

  • EC50 distribution of 53 isolates phenotyped in the microtiter assay... - ResearchGate. (n.d.). Retrieved from [Link]

  • TECHNICAL BROCHURE. (2020). COLEAD. Retrieved from [Link]

  • Sensitivity of Fusarium graminearum to Metconazole and Tebuconazole Fungicides Before and After Widespread Use in Wheat in. (n.d.). Retrieved from [Link]

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  • In vitro and in vivo efficacy of chemical fungicides against early blight of tomato (Solanum lycopersicum L). (2020). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

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  • EVALUATION OF SOME FUNGICIDES FOR THE CONTROL OF EARLY BLIGHT DISEASE (ALTERNARIA SOLANI) OF TOMATO. (n.d.). International Journal of Biology and Biotechnology. Retrieved from [Link]

  • Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophanate-Methyl | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of different fungicides against Alternaria solani (Ellis and Martin) Sorauer caused early blight of tomato (Solanum l. (2019). The Pharma Innovation. Retrieved from [Link]

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A Researcher's Guide to Confirming the Mechanism of Action of Novel Thiazole-2-carbothioic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core of numerous bioactive compounds with a vast array of therapeutic applications. Derivatives of Thiazole-2-carbothioic acid amide, in particular, represent a versatile chemical class from which potent modulators of diverse biological pathways can be developed. Researchers have successfully designed these derivatives to act as inhibitors of critical enzyme families like kinases, cyclooxygenases (COX), and carbonic anhydrases, as well as modulators of complex cellular machinery such as ionotropic receptors and inflammasomes.

However, the functional diversity of this scaffold presents a significant challenge: a novel derivative's mechanism of action (MoA) cannot be assumed. It must be rigorously and systematically elucidated. This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to confirm the MoA of newly synthesized this compound derivatives. We will move beyond simple descriptions, explaining the causality behind experimental choices to ensure a robust, self-validating workflow, from broad phenotypic observations to specific target engagement and comparative analysis.

Step 1: Broad Phenotypic Screening - Casting a Wide Net

The first step in understanding a new compound is to observe its effect on whole cells or organisms. This process, known as phenotypic screening, provides unbiased, functional data that can generate initial hypotheses about the compound's MoA without a priori knowledge of its specific molecular target.[1][2]

Recommended Initial Screen: The NCI-60 Human Tumor Cell Line Panel

For derivatives with suspected anti-cancer activity, the National Cancer Institute's 60-cell line screen (NCI-60) is an invaluable starting point. The screen assesses the compound's growth-inhibitory or cytotoxic effects across a panel of 60 different human cancer cell lines, representing nine distinct cancer types.[3][4]

The power of this screen lies in the pattern of activity. A compound that shows selective potency against leukemia cell lines, for instance, may share a mechanism with known leukemia drugs, such as BCR-ABL kinase inhibitors. The NCI-60 database can be further interrogated using the COMPARE algorithm, which identifies compounds with similar patterns of activity, providing immediate clues to a potential MoA.

Experimental Protocol: NCI-60 Single-Dose Screen

  • Compound Preparation: Solubilize the test derivative in a suitable solvent (e.g., DMSO) at a concentration 400-fold higher than the final desired screening concentration.[5]

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[5]

  • Incubation: Plates are incubated for 24 hours before drug addition. A set of plates is fixed with trichloroacetic acid (TCA) at this point to serve as the time-zero (Tz) reference.[5]

  • Drug Addition: The test compound is added to the remaining plates at a single high concentration, typically 10⁻⁵ M, and incubated for an additional 48 hours.[4][6]

  • Endpoint Measurement: After 48 hours, cells are fixed with TCA, and the cellular protein is stained with Sulforhodamine B (SRB). The absorbance is read to determine the percent growth, which can indicate growth inhibition (values between 0 and 100) or cell lethality (values less than 0).[4][5]

Alternative Phenotypic Screen: Anti-Inflammatory Assays

If the derivative is hypothesized to have anti-inflammatory properties, a primary screen using immune cells, such as RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), is appropriate. A common approach is to measure the inhibition of cytokine release after stimulation with an inflammatory agent like lipopolysaccharide (LPS).[7][8]

Experimental Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-incubation: Pre-treat the cells with various concentrations of the thiazole derivative for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include vehicle-only and LPS-only controls.[9]

  • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for cytokine production and release.[10]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7][9][11] A decrease in cytokine levels in the presence of the compound indicates anti-inflammatory activity.

Step 2: Hypothesis-Driven Target Identification and Validation

The results from the phenotypic screen will guide the formation of a specific mechanistic hypothesis. For instance, potent anti-proliferative activity may suggest enzyme inhibition, while strong anti-inflammatory effects could point towards inhibition of pathways like COX or the NLRP3 inflammasome. This section details the experimental workflows to validate these hypotheses.

Workflow 1: Confirming Direct Enzyme Inhibition

Many thiazole derivatives function as enzyme inhibitors.[12][13][14] This workflow confirms direct target engagement and quantifies inhibitory potency.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A In Vitro Enzyme Assay (e.g., ADP-Glo, Fluorometric) B Determine IC50 & Ki A->B Quantify Activity C Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement B->C Confirm in-cell binding D Western Blot Assess Downstream Signaling C->D Validate in-cell effect G A Prepare Cell Culture (e.g., HEK293T expressing AMPA-R) B Obtain Gigaohm Seal with Patch Pipette A->B C Rupture Membrane (Whole-Cell Configuration) B->C D Apply Agonist (e.g., Glutamate) C->D E Record Baseline Current D->E F Apply Agonist + Thiazole Derivative E->F G Record Modulated Current F->G H Analyze Data (Amplitude, Deactivation, Desensitization) G->H

Caption: High-level workflow for patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp for AMPA Receptor Modulation

  • Cell Preparation: Use a cell line (e.g., HEK293T) stably expressing the specific AMPA receptor subunits of interest. Plate cells on glass coverslips for recording.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse the chamber with an external recording solution.

  • Pipette Preparation: Pull glass micropipettes and fill them with an internal solution.

  • Seal Formation: Under microscopic guidance, approach a single cell with the micropipette. Apply slight negative pressure to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane. [15]5. Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior. [15]6. Recording: Clamp the cell's membrane potential (e.g., at -70 mV). Apply the specific AMPA receptor agonist (e.g., glutamate) via the perfusion system to evoke an inward current and record this baseline response.

  • Compound Application: Co-apply the agonist along with the thiazole derivative and record the resulting current. An inhibitor or negative allosteric modulator will decrease the current amplitude, while a positive modulator would increase it. 8. Data Analysis: Analyze the recorded currents to determine the compound's effect on peak amplitude, as well as on the kinetics of receptor deactivation and desensitization.

Workflow 3: Confirming Pathway Inhibition (e.g., NLRP3 Inflammasome)

Recent evidence shows thiazole amides can inhibit the NLRP3 inflammasome, a key component of the innate immune system responsible for processing pro-inflammatory cytokines. [16]Confirmation of this MoA involves a specific cell-based assay.

Protocol: NLRP3 Inflammasome Inhibition Assay

  • Cell Priming (Signal 1): Plate human THP-1 monocytes and differentiate them into macrophages using PMA. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β. [9]2. Inhibitor Treatment: Remove the LPS-containing media and replace it with fresh media containing serial dilutions of the thiazole derivative. Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5 µM), to the wells. [8][17]This provides the second signal required for inflammasome assembly and activation. Incubate for 1-2 hours. [17]4. Sample Collection: Collect the cell culture supernatants. To measure cell death (pyroptosis), a parallel plate can be used to perform an LDH release assay.

  • IL-1β Quantification: Measure the concentration of mature, secreted IL-1β in the supernatants using a specific ELISA kit. [10][17]6. Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of the compound and determine the IC50 value. A potent inhibitor will significantly reduce the amount of secreted IL-1β compared to the vehicle control.

Step 3: Performance Comparison with Alternative Compounds

Once a mechanism of action is confirmed, it is crucial to benchmark the novel derivative against a well-characterized, "gold-standard" alternative. This provides essential context for the compound's potency, selectivity, and potential advantages.

The choice of comparator depends entirely on the confirmed MoA. For example:

  • Kinase Inhibitor: Compare against a known clinical inhibitor of the same kinase (e.g., Dasatinib for BCR-ABL).

  • COX-2 Inhibitor: Compare against Celecoxib. [18]* Carbonic Anhydrase Inhibitor: Compare against Acetazolamide. [18]* NLRP3 Inhibitor: Compare against a well-studied tool compound like MCC950. [19] The following table provides a template for summarizing the comparative data. Key parameters should be measured side-by-side in the same assays for the most accurate comparison.

ParameterNovel Thiazole DerivativeStandard Comparator (e.g., Celecoxib)Assay Type
Target Potency
IC50 (Target Enzyme)e.g., 0.1 µMe.g., 0.05 µMIn Vitro Enzyme Assay
Cellular Potency
EC50 (Target Engagement)e.g., 0.5 µMe.g., 0.2 µMCETSA
EC50 (Functional)e.g., 0.8 µMe.g., 0.4 µMCell-Based Assay (e.g., IL-1β release)
Selectivity
IC50 (Off-Target 1)e.g., >10 µMe.g., 5 µMIn Vitro Enzyme Assay
IC50 (Off-Target 2)e.g., 8 µMe.g., 2 µMIn Vitro Enzyme Assay
Selectivity Index e.g., >100-folde.g., 100-fold(IC50 Off-Target / IC50 Target)

This rigorous, multi-step approach ensures that the mechanism of action for a novel this compound derivative is not just hypothesized, but confirmed through a series of self-validating biochemical and cellular experiments. By grounding claims in robust data and comparing performance against established standards, researchers can confidently advance their most promising compounds in the drug development pipeline.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Therien, M., et al. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]

  • PubMed. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PubMed. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • NIH. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Center for Biotechnology Information. [Link]

  • Ramirez, D., et al. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

  • PubMed. (2025). Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. PubMed. [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program. [Link]

  • MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • ACS Publications. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. ResearchGate. [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • ResearchGate. (2025). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Taylor & Francis. (n.d.). NCI-60 – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Kinase activity-tagged western blotting assay. ResearchGate. [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. protocols.io. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Thiazole-2-carbothioic acid amide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing pharmaceutical and agrochemical frontiers, the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Thiazole-2-carbothioic acid amide (CAS No. 60758-41-0), a valuable building block in the development of bioactive molecules, requires meticulous handling from inception to termination.[1] This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not merely on procedural steps but on the underlying scientific principles that govern them, fostering a culture of safety and responsibility.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

These classifications necessitate specific handling protocols to minimize exposure. The causality is rooted in the chemical's reactivity with biological tissues. The GHS signal word for this compound is "Warning".[2]

Table 1: GHS Hazard and Precautionary Statements for this compound [2]

GHS ClassificationHazard StatementPrecautionary Statement (Examples)
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT SE 3 (Respiratory)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Upon combustion, this compound can release toxic oxides of carbon, nitrogen, and sulfur.[2] This is a critical consideration in the event of a fire and for selecting appropriate disposal methods.

Part 2: Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing or dust generation.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of after handling the compound.[3]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be used.[2]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][4] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with OSHA's respiratory protection standard (29 CFR 1910.134).[5]

Part 3: Disposal Workflow and Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under the U.S. EPA guidelines listed in 40 CFR 261.3.[2] Furthermore, state and local regulations must be consulted to ensure complete and accurate classification.[2]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_treatment Pre-Treatment (for dilute aqueous solutions) start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Stream - Pure Compound? - Dilute Solution? - Contaminated Labware? oxidation Consider Oxidative Pre-treatment (e.g., Fenton's Reagent) *For experienced personnel only* assess->oxidation Dilute aqueous solution collect Collect in a Designated Hazardous Waste Container assess->collect Pure compound or contaminated solids ppe->assess neutralize Neutralize to pH 6-8 (if applicable after oxidation) oxidation->neutralize Reaction complete neutralize->collect label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name & Structure - Accumulation Start Date - Hazard Pictograms collect->label_container segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Strong Acids) label_container->segregate storage Store in a Designated, Well-Ventilated, Secure Area segregate->storage disposal Arrange for Pickup by a Certified Hazardous Waste Disposal Company storage->disposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol
  • Segregation and Collection:

    • Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, gloves, paper towels), should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated Labware: Glassware and other labware that have come into contact with the compound should be decontaminated before washing. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone), and collecting the rinsate as hazardous waste.

  • Container Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] Secondary containment is highly recommended to prevent spills.

  • Final Disposal: The final disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration with flue gas scrubbing.[7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7]

Experimental Protocol: Oxidative Pre-treatment for Dilute Aqueous Waste Streams

For laboratories with the appropriate expertise and equipment, oxidative pre-treatment can be considered for dilute aqueous solutions of this compound to degrade the parent compound before collection. This is based on the known susceptibility of thiazole and organosulfur compounds to advanced oxidation processes (AOPs).[8][9][10] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To degrade the thiazole ring structure in dilute aqueous waste, reducing its inherent chemical properties prior to collection for final disposal.

Materials:

  • Dilute aqueous waste containing this compound (<1 g/L).

  • 30% Hydrogen peroxide (H₂O₂).

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O).

  • Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for pH adjustment.

  • pH meter or pH paper.

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a fume hood.

Procedure (Fenton's Reagent Degradation):

  • Preparation: Place the reaction vessel containing the dilute aqueous waste in a secondary container (e.g., an ice bath to manage any exotherm) within a chemical fume hood. Begin stirring the solution.

  • pH Adjustment: Adjust the pH of the solution to approximately 3-4 using dilute sulfuric acid. The Fenton reaction is most efficient in this pH range.

  • Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution. A typical starting concentration is 10-50 mg/L of Fe²⁺.

  • Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of the thiazole compound. A significant molar excess of H₂O₂ is typically required. Caution: The reaction can be exothermic. Add the H₂O₂ in small portions and monitor the temperature.

  • Reaction: Allow the reaction to proceed with stirring for several hours (e.g., 2-4 hours) or until degradation is deemed sufficient (which may be monitored by an appropriate analytical technique if available, such as TLC or LC-MS). The reaction will generate hydroxyl radicals (•OH), which are powerful oxidizing agents that will attack and break down the thiazole ring.

  • Quenching and Neutralization: After the reaction period, any remaining hydrogen peroxide can be quenched by the addition of a reducing agent like sodium bisulfite, or by raising the pH. Adjust the final pH of the solution to between 6 and 8 with sodium hydroxide. This will also precipitate the iron catalyst as iron(III) hydroxide.

  • Collection: Allow the iron hydroxide precipitate to settle. The entire treated solution, including the precipitate, should then be transferred to a properly labeled hazardous waste container for collection by a certified disposal company.

Rationale: This AOP utilizes the catalytic decomposition of hydrogen peroxide by ferrous ions to generate highly reactive hydroxyl radicals. These radicals are non-selective and can effectively oxidize a wide range of organic compounds, including the stable thiazole ring, breaking it down into smaller, less complex molecules.[8][9]

Part 4: Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the compound or its solvent is flammable, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Part 2, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]

    • For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent. Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these comprehensive procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • ChemicalBook. (n.d.). THIAZOLE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet.
  • Chem-Impex. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • Sodhi, K. K., Kumar, M., Balan, B., Dhaulaniya, A. S., Singh, D. K., & Kumar, S. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 23(10), 2645. [Link]

  • U.S. National Library of Medicine. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Fisher Scientific. (2021). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (2024). Thiazole Orange Safety Data Sheet.
  • Lion Technology Inc. (2019). How to Identify Reactive Hazardous Wastes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Reactivity Characteristic Background Document.
  • ResearchGate. (2018). Oxidative Degradation of Organosulfur Compounds Using a Photo-Fenton Reaction. Retrieved from [Link]

  • Lee, J., von Gunten, U., & Kim, J. H. (2010). Mechanisms of oxidation of organosulfur compounds by ferrate(VI). Water research, 44(13), 3833–3842. [Link]

  • MDPI. (2020). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 107-117. [Link]

  • Angene Chemical. (2021). 1H-Indole-4-carbothioamide Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Angene Chemical. (2021). 1H-Indole-4-carbothioamide Safety Data Sheet.

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Mastering the Safe Handling of Thiazole-2-carbothioic acid amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development and the meticulous scientist in organic synthesis, the introduction of novel chemical entities is a routine yet critical endeavor. Thiazole-2-carbothioic acid amide, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique set of handling requirements dictated by its chemical properties.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and managing the risks associated with this compound. Our goal is to empower you with the knowledge to not only handle this chemical safely but to integrate these practices seamlessly into your laboratory's operational plans.

Understanding the Hazard Profile

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[3][4] The thioamide functional group, in conjunction with the thiazole ring, contributes to its reactivity and potential biological effects. Understanding these hazards is the first step in establishing a robust safety protocol.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4] Prolonged or repeated exposure can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[3]

  • Serious Eye Irritation (H319): Contact with eyes can cause serious irritation, leading to redness, pain, and potential damage.[3][4]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may cause irritation to the respiratory system.[3][4]

While there are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound, it is prudent to handle it with care to minimize any potential for adverse health effects.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate the specific hazards posed by this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact and subsequent irritation. Nitrile offers good resistance to a range of chemicals.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes, preventing serious eye irritation.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or fumes that can cause respiratory tract irritation.
Visualizing the PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don3 3. Gloves HandleChemical Handle Chemical Don3->HandleChemical Safe to Proceed Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye Protection End End Doff3->End Procedure Complete Start Start Start->Don1 Begin Donning HandleChemical->Doff1 After Handling

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid Dust Formation: This compound is a solid, so care should be taken to avoid generating dust during weighing and transfer.[3]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3] Avoid eating, drinking, or smoking in the laboratory.

Spill Management

In the event of a spill, a calm and methodical response is essential.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the recommended PPE, including gloves, eye protection, and a lab coat. If significant dust is present, respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust. Place the collected material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., water, if compatible) and absorbent pads.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) should be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.

Disposal Plan

Proper disposal is a critical component of the chemical's lifecycle, ensuring minimal environmental impact and compliance with regulations. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[3][4]

In-Lab Neutralization and Disposal Protocol (for small quantities):

The thioamide functional group can be oxidized to less hazardous byproducts. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Prepare an Oxidizing Solution: In a suitably sized beaker within a fume hood, prepare a solution of sodium hypochlorite (household bleach, typically 5.25%).

  • Slow Addition: With constant stirring, slowly add the this compound waste to the sodium hypochlorite solution. The reaction may be exothermic, so slow addition is crucial to control the temperature.

  • Monitor the Reaction: Continue stirring the mixture for a sufficient period to ensure complete oxidation. The disappearance of the solid material may indicate the completion of the reaction.

  • Neutralization: After the reaction is complete, neutralize the resulting solution. If the solution is basic, add a weak acid (e.g., citric acid) until the pH is near neutral (pH 6-8).

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.

Conclusion: A Culture of Safety

The safe handling of this compound is not just a matter of following procedures but of fostering a deep-rooted culture of safety within the laboratory. By understanding the chemical's properties, implementing robust operational plans, and being prepared for unforeseen events, researchers can confidently and safely unlock the potential of this valuable compound in their scientific pursuits. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with their institution's specific safety protocols and to exercise sound scientific judgment in all handling operations.

References

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). SOP 5 - Standard Operating Procedure for Reactive Solids and Liquids. Retrieved from [Link]

  • American Chemical Society. (2019). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)?. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • EIHF Isofroid. (n.d.). PPE thanatopraxy. Retrieved from [Link]

  • RadCare. (2025). How to Clean and Sanitize Thyroid Shields. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

  • PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

  • The Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.